molecular formula C7H9NO3 B1147459 (S)-2-Amino-3-(furan-2-yl)propanoic acid CAS No. 127682-08-0

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Cat. No.: B1147459
CAS No.: 127682-08-0
M. Wt: 155.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a noncanonical amino acid (ncAA) that serves as a valuable chemical tool in biomedical research. Its structure features a furan ring, a heterocyclic moiety that can be functionalized, providing a handle for further chemical modification . This compound is primarily used in Genetic Code Expansion (GCE) methodologies, which allow for the site-specific incorporation of ncAAs into proteins in living cells . This technique enables researchers to study the structure, dynamics, and interactions of complex proteins, particularly integral membrane proteins, which are often difficult to characterize with traditional methods . By incorporating a ncAA like this compound, scientists can introduce unique chemical properties or bioorthogonal handles into a protein at a genetically defined location, facilitating applications such as fluorescence labeling, cross-linking studies, and probing local environments without the functional disruption caused by larger protein tags . Furthermore, based on studies of closely related analogues, this scaffold shows significant potential in neuroscience research . Structural analogues, such as (R)-2-amino-3-triazolpropanoic acid and (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, have been developed and characterized as agonists at the glycine site of N-Methyl-D-aspartate (NMDA) receptors . These receptors are critical for synaptic transmission, learning, and memory, and their dysfunction is implicated in various neurological disorders. Researchers utilize these compounds to investigate the subunit-specific pharmacology of NMDA receptors (GluN1/2A-D), which can aid in the development of targeted therapeutics for conditions such as schizophrenia, depression, and Parkinson's disease . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925938
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127682-08-0
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-2-Amino-3-(furan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (S)-3-(2-furyl)alanine, is a non-proteinogenic α-amino acid that has garnered interest within the scientific community due to its unique structural features and potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, synthesis, and analytical methods. Furthermore, its known biological activities, particularly its antimicrobial effects, are discussed, offering insights for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a chiral molecule containing a furan ring attached to an alanine backbone. Its chemical structure and key properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-Amino-3-(furan-2-yl)propanoic acid
Synonyms (S)-3-(2-Furyl)alanine, L-3-(2-Furyl)-alanine[1]
CAS Number 121786-31-0[2]
Molecular Formula C₇H₉NO₃[2]
Molecular Weight 155.15 g/mol [2]
Appearance White to off-white powder[3]
Melting Point 256-257 °C (for racemic mixture)[4]
Boiling Point 284.054 °C (Predicted)[2]
pKa Data not available
Optical Rotation
UnprotectedData not available
Fmoc-protected[α]D²⁰ = -10 ± 2° (c=1, DMF)[3]
Solubility Soluble in water. General amino acid solubility decreases in alcohols like methanol and ethanol.[5][6] Specific quantitative data for this compound in various solvents is not readily available.

Synthesis

The enantioselective synthesis of this compound is crucial for studying its specific biological functions. While a definitive, detailed protocol for this specific molecule is not widely published, methods for analogous compounds can be adapted. A common strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent, followed by deprotection.

General Enantioselective Synthesis Protocol

A plausible synthetic route can be adapted from methods used for similar unnatural amino acids, such as the diastereoselective alkylation of a chiral glycine equivalent.[5]

Experimental Protocol:

  • Formation of the Chiral Glycine Equivalent: A chiral auxiliary, such as (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is used to create a chiral glycine enolate synthon.

  • Diastereoselective Alkylation: The enolate is reacted with 2-(chloromethyl)furan. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur stereoselectively, favoring the formation of the desired (S)-diastereomer.

  • Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to cleave the chiral auxiliary and yield the methyl ester of this compound.

  • Saponification: The methyl ester is then saponified using a base such as lithium hydroxide to afford the final product, this compound.

  • Purification: The final compound is purified by crystallization or chromatography.

Diagram 1: Proposed Enantioselective Synthesis Workflow

G cluster_0 Synthesis of this compound Chiral Glycine Equivalent Chiral Glycine Equivalent Diastereoselective Alkylation Diastereoselective Alkylation Chiral Glycine Equivalent->Diastereoselective Alkylation 2-(Chloromethyl)furan 2-(Chloromethyl)furan 2-(Chloromethyl)furan->Diastereoselective Alkylation Intermediate Diastereomer Intermediate Diastereomer Diastereoselective Alkylation->Intermediate Diastereomer Acidic Hydrolysis Acidic Hydrolysis Intermediate Diastereomer->Acidic Hydrolysis Amino Acid Methyl Ester Amino Acid Methyl Ester Acidic Hydrolysis->Amino Acid Methyl Ester Saponification Saponification Amino Acid Methyl Ester->Saponification Final Product This compound Saponification->Final Product G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Chiral Column Chiral Column HPLC System->Chiral Column UV Detector UV Detector Chiral Column->UV Detector Data Analysis Data Analysis UV Detector->Data Analysis G Furan_Compound This compound Cell_Entry Bacterial Cell Entry Furan_Compound->Cell_Entry ROS_Induction Induction of Reactive Oxygen Species (ROS) Cell_Entry->ROS_Induction Protein_Interaction Nonspecific Protein Interaction Cell_Entry->Protein_Interaction Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress Cellular_Damage Cellular Damage Protein_Interaction->Cellular_Damage Oxidative_Stress->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

References

Spectroscopic and Structural Elucidation of (S)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic amino acid, (S)-2-Amino-3-(furan-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry who are working with or interested in the characterization of novel amino acid structures.

Introduction

This compound is a chiral alpha-amino acid containing a furan moiety. Its unique structural features make it an interesting building block for the synthesis of novel peptides and small molecule therapeutics. Accurate and comprehensive spectroscopic data is crucial for its identification, characterization, and quality control. This guide presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for racemic 2-amino-3-(furan-2-yl)propanoic acid in deuterium oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for Racemic 2-Amino-3-(furan-2-yl)propanoic acid in D₂O [1]

Chemical Shift (δ) ppmMultiplicityAssignment
3.56-3.71mβ-CH₂
4.14-4.17mα-CH
6.89sFuran H
7.10sFuran H
8.14sFuran H

Table 2: ¹³C NMR Spectroscopic Data for Racemic 2-Amino-3-(furan-2-yl)propanoic acid in D₂O [1]

Chemical Shift (δ) ppmAssignment
34.1β-C
56.0α-C
171.0C=O (Carboxyl)

Note: The specific assignments for the furan protons and carbons were not detailed in the available literature.

Infrared (IR) Spectroscopy

Specific experimental IR spectroscopic data for this compound is not currently available in the reviewed literature. However, a theoretical spectrum can be predicted based on the functional groups present in the molecule. Key expected absorption bands would include:

  • O-H stretch (carboxylic acid): Broad band around 3300-2500 cm⁻¹

  • N-H stretch (amine): Moderate band around 3400-3250 cm⁻¹

  • C-H stretch (furan and alkyl): Bands around 3100-2850 cm⁻¹

  • C=O stretch (carboxylic acid): Strong band around 1725-1700 cm⁻¹

  • C=C stretch (furan): Bands around 1600-1475 cm⁻¹

  • C-O stretch (furan and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound has not been found in the available literature. The expected exact mass of the molecule (C₇H₉NO₃) can be calculated to be approximately 155.0582 g/mol . High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm this molecular formula.

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of NMR and MS data for amino acids, which can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of an amino acid is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the amino acid sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired information.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution is homogeneous and free of any particulate matter.

  • Instrument Setup:

    • The NMR spectra can be acquired on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

The workflow for NMR data acquisition can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Amino Acid in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Tuning & Shimming) Transfer->Setup Acquire_H1 Acquire ¹H NMR Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Setup->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_H1->Process Acquire_C13->Process

Figure 1: General workflow for NMR spectroscopic analysis of an amino acid.
Mass Spectrometry (MS)

A general protocol for obtaining mass spectra of an amino acid using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the amino acid sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Instrument Setup:

    • The analysis can be performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

    • The ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) should be optimized for the analyte.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode. For amino acids, positive ion mode is common, detecting the [M+H]⁺ ion.

    • Perform a full scan analysis to determine the molecular weight and fragmentation pattern.

The logical flow for mass spectrometry analysis is depicted below:

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Data Output Prepare_Solution Prepare Dilute Solution of Amino Acid Infuse Infuse Sample into ESI Source Prepare_Solution->Infuse Ionize Generate Ions Infuse->Ionize Analyze Analyze Ions by Mass-to-Charge Ratio Ionize->Analyze Detect Detect Ions Analyze->Detect Generate_Spectrum Generate Mass Spectrum Detect->Generate_Spectrum

Figure 2: General workflow for mass spectrometry analysis of an amino acid via ESI-MS.

Conclusion

This technical guide has summarized the currently available spectroscopic information for this compound. While a complete, verified dataset for the pure (S)-enantiomer is still needed, the provided NMR data for the racemic mixture offers a valuable starting point for researchers. The generalized experimental protocols for NMR and MS analysis serve as a practical guide for the characterization of this and other novel amino acids. Further research is encouraged to obtain and publish a complete set of spectroscopic data for the enantiomerically pure compound to facilitate its broader use in scientific research and development.

References

The Ascendant Role of Furan-Containing Amino Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of heterocyclic scaffolds into pharmacologically active molecules has long been a cornerstone of medicinal chemistry. Among these, the furan ring system has emerged as a privileged structure, underpinning the biological activity of a diverse array of therapeutic agents. When integrated into the fundamental building blocks of life—amino acids—the resulting furan-containing amino acids present a compelling frontier in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this unique class of non-proteinogenic amino acids, offering a comprehensive resource for researchers and drug development professionals.

Synthesis of Furan-Containing Amino Acids

The synthetic strategies for preparing furan-containing amino acids are diverse, often leveraging established methodologies from both heterocyclic and amino acid chemistry. A common approach involves the modification of existing amino acid scaffolds with furan-containing moieties. Alternatively, the de novo synthesis of the amino acid can be achieved by building upon a pre-formed furan ring.

One notable example is the synthesis of furanomycin, a naturally occurring antibacterial α-amino acid. Various total synthesis routes have been developed, often starting from chiral precursors like carbohydrates or employing asymmetric synthesis techniques to establish the correct stereochemistry of the amino acid side chain.[1]

Biological Activities of Furan-Containing Amino Acids

Furan-containing amino acids and their derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.

Antimicrobial Activity

The furan nucleus is a key component in several clinically used antimicrobial agents.[2] Furan-containing amino acids and their peptide conjugates have shown significant potential in combating both bacterial and fungal pathogens. The mechanism of action for many furan-based antimicrobials involves unique pathways, such as the reductive activation of nitrofurans within bacterial cells to produce reactive intermediates that cause damage to bacterial DNA and proteins.[2]

Table 1: Antimicrobial Activity of Furan-Containing Compounds

Compound/Derivative ClassSpecific Compound ExampleTest OrganismMICReference
3-Aryl-3-(furan-2-yl)propanoic Acids3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidEscherichia coli64 µg/mL[3][4]
Furan-Tetrazole HybridsN-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivativesVarious Bacteria8 - 256 µg/mL[5]
Furan-based pyrimidine-thiazolidinonesCompound 8kEscherichia coli12.5 µg/mL[6]
Furan-based pyrimidine-thiazolidinonesCompound 8oPseudomonas aeruginosa50 µg/mL[6]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The cytotoxic potential of furan-containing compounds against various cancer cell lines has been extensively investigated.[7] These molecules can exert their anticancer effects through the modulation of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a key role in cell proliferation and survival.[7][8] Some furan derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[9]

Table 2: Anticancer Activity of Furan-Containing Compounds

Compound/Derivative ClassCancer Cell LineIC50Reference
Furan-based compound 4MCF-7 (Breast)4.06 µM[7][9]
Furan-based compound 7MCF-7 (Breast)2.96 µM[7][9]
3-(furan-2-yl)pyrazolyl chalcone (7g)A549 (Lung Carcinoma)27.7 µg/mL[7]
3-(furan-2-yl)pyrazolyl chalcone (7g)HepG2 (Hepatocellular Carcinoma)26.6 µg/mL[7]
Furan derivatives (compounds 1, 4, 17, 20, 21, 24, 27, 31, 32)HeLa (Cervical)0.08 - 8.79 µM[8]

IC50: Half-maximal inhibitory concentration

Enzyme Inhibition

Furan-containing amino acids have also been explored as inhibitors of various enzymes, a key strategy in drug development. For example, furan- and thiophene-2-carbonyl amino acid derivatives have been designed to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), an enzyme involved in the cellular response to hypoxia.[10] By inhibiting such enzymes, these compounds can modulate specific biological pathways with therapeutic potential.

Table 3: Enzyme Inhibition by Furan-Containing Compounds

Inhibitor ClassTarget EnzymeKiInhibition TypeReference
Fluorophenylthiourea derivativesGlutathione Reductase (GR)23.04±4.37 µM – 59.97±13.45 µM-[11]
Fluorophenylthiourea derivativesGlutathione S-Transferase (GST)7.22±1.64 µM – 41.24±2.55 µM-[11]

Ki: Inhibition constant

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of furan-containing amino acids.

Synthesis of Furanoid Sugar Amino Acids

A stereoselective synthesis of furanoid sugar amino acids can be achieved through a multi-step process starting from readily available carbohydrate precursors. The following is a general outline of a synthetic route:

  • Preparation of the Furanoid Scaffold: Starting from a suitable sugar, such as D-ribose or D-xylose, a series of protection and modification steps are carried out to construct the desired furanoid ring with appropriate stereochemistry.

  • Introduction of the Amino Group: An amino functionality is introduced at the desired position on the furanoid ring. This can be achieved through various methods, including reductive amination of a ketone or opening of an epoxide with an azide followed by reduction.

  • Formation of the Carboxylic Acid: The carboxylic acid moiety is typically generated by oxidation of a primary alcohol or an aldehyde.

  • Deprotection and Purification: Finally, all protecting groups are removed to yield the target furanoid sugar amino acid, which is then purified using techniques such as column chromatography or recrystallization.

For a detailed, step-by-step protocol, researchers are encouraged to consult specialized literature on the synthesis of specific furanoid amino acids.[12]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][13][14][15]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the furan-containing amino acid in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.

  • Serial Dilution of the Antimicrobial Agent: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[16][17]

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan-containing amino acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC50 value can then be determined from the dose-response curve.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a furan-containing amino acid against a specific enzyme.[18][19][20][21][22]

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and the furan-containing inhibitor in an appropriate buffer.

  • Assay Setup: In a microplate or cuvette, combine the enzyme and various concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocities against the inhibitor concentrations to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the biological activity of furan-containing amino acids.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Furan Amino Acid Stock prep_plate Prepare 96-Well Plate prep_compound->prep_plate prep_media Prepare Bacterial Culture & Media prep_media->prep_plate serial_dilution Serial Dilution of Compound prep_plate->serial_dilution inoculation Inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_plate Read Plate for Turbidity incubation->read_plate determine_mic Determine MIC read_plate->determine_mic signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus furan_aa Furan-Containing Amino Acid pi3k PI3K furan_aa->pi3k Inhibition receptor Growth Factor Receptor receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors (e.g., NF-κB) mtor->transcription gene_expression Gene Expression transcription->gene_expression cell_response ↓ Proliferation ↑ Apoptosis gene_expression->cell_response enzyme_inhibition_mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Furan Amino Acid) ES->E - S P Product (P) ES->P + E EI->E - I

References

(S)-2-Amino-3-(furan-2-yl)propanoic Acid: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its unique structural motif, combining a furan ring with a chiral amino acid backbone, offers a gateway to a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis. The following tables summarize key data for the racemic compound, which serves as a benchmark for the enantiomerically pure form.

Table 1: Physicochemical Properties of 2-Amino-3-(furan-2-yl)propanoic Acid

PropertyValueReference
Molecular FormulaC₇H₉NO₃[1]
Molar Mass155.15 g/mol [1]
Melting Point260 °C[1]
Boiling Point284 °C[1]
AppearanceWhite crystalline solid[1]
SolubilitySoluble in water and some organic solvents[1]

Table 2: Spectroscopic Data of 2-Amino-3-(furan-2-yl)propanoic Acid (Racemic)

TechniqueData
¹H NMR (400 MHz, D₂O)δ 3.56-3.71 (m, 2H), 4.14-4.17 (m, 1H), 6.89 (s, 1H), 7.10 (s, 1H), 8.14 (s, 1H)
¹³C NMR (101 MHz, D₂O)δ 34.1, 56.0, 112.1, 115.9, 145.4, 150.8, 172.6

Synthesis of this compound

The enantioselective synthesis of this compound is paramount for its application in the development of chiral drugs. While several methods exist for the preparation of the racemic compound, enzymatic kinetic resolution is a highly effective strategy for obtaining the desired (S)-enantiomer in high purity.

General Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid

A common route to the racemic amino acid involves the reduction of an oxime precursor, which can be synthesized from the corresponding α-keto acid.

Experimental Protocol: Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid [2]

Step 1: Synthesis of 3-(Furan-2-yl)-2-(hydroxyimino)propanoic Acid

Step 2: Reduction to Racemic 2-Amino-3-(furan-2-yl)propanoic Acid [2]

  • To a suspension of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid in a mixture of formic acid and water, add zinc dust and a catalytic amount of iron dust.

  • Heat the reaction mixture at 60 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the metal residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic 2-amino-3-(furan-2-yl)propanoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of the corresponding N-acetylated racemic amino acid is a highly efficient method to isolate the desired (S)-enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution [3]

Step 1: N-Acetylation of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid

  • Dissolve racemic 2-amino-3-(furan-2-yl)propanoic acid in a suitable aqueous base (e.g., sodium bicarbonate solution).

  • Add acetic anhydride dropwise to the solution at 0-5 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the N-acetylated product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Acylase I Mediated Hydrolysis [3]

  • Prepare a solution of the racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Add Acylase I from Aspergillus oryzae to the solution.

  • Incubate the mixture at a suitable temperature (e.g., 37 °C) and monitor the progress of the hydrolysis (e.g., by measuring the release of the free amino acid).

  • Once approximately 50% conversion is reached, stop the reaction by adjusting the pH or by heat denaturation of the enzyme.

  • Separate the desired this compound from the unreacted (R)-N-acetyl-2-amino-3-(furan-2-yl)propanoic acid using techniques such as ion-exchange chromatography or fractional crystallization.

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Enantioselective Resolution Furfural Furfural PyruvicAcidDeriv Pyruvic Acid Derivative Furfural->PyruvicAcidDeriv [1] Condensation Oxime 3-(Furan-2-yl)-2- (hydroxyimino)propanoic Acid PyruvicAcidDeriv->Oxime [2] Oximation RacemicAA Racemic 2-Amino-3- (furan-2-yl)propanoic Acid Oxime->RacemicAA [3] Reduction (Zn/HCOOH) N_Acetyl_Racemic N-Acetyl-rac-2-amino-3- (furan-2-yl)propanoic Acid RacemicAA->N_Acetyl_Racemic [4] N-Acetylation S_AA (S)-2-Amino-3- (furan-2-yl)propanoic Acid N_Acetyl_Racemic->S_AA [5] Acylase I Hydrolysis R_N_Acetyl (R)-N-Acetyl-2-amino-3- (furan-2-yl)propanoic Acid N_Acetyl_Racemic->R_N_Acetyl Unreacted

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound serves as a versatile chiral building block for the synthesis of a variety of complex organic molecules, particularly those with potential biological activity. The furan ring can participate in various transformations, such as Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, while the amino acid moiety provides a handle for peptide synthesis and other modifications.

Synthesis of Bioactive Molecules

One of the key applications of this amino acid is in the synthesis of peptidomimetics and other small molecules targeting biological receptors. For instance, derivatives of furan-containing amino acids have been explored as potent and subtype-selective agonists for the N-methyl-D-aspartate (NMDA) receptor, which is a crucial target in the central nervous system.

Application_Workflow cluster_derivatization Chemical Derivatization cluster_products Target Molecules StartNode This compound PeptideCoupling Peptide Coupling StartNode->PeptideCoupling FuranModification Furan Ring Modification StartNode->FuranModification SideChainFunc Side-Chain Functionalization StartNode->SideChainFunc Peptidomimetics Peptidomimetics PeptideCoupling->Peptidomimetics Heterocycles Complex Heterocycles FuranModification->Heterocycles Pharmaceuticals Pharmaceutical Agents (e.g., NMDA Receptor Agonists) SideChainFunc->Pharmaceuticals Peptidomimetics->Pharmaceuticals Heterocycles->Pharmaceuticals

Caption: Application workflow of the chiral building block.

Use as a Synthetic Intermediate for Anticancer Drugs

This compound is utilized as a synthetic intermediate in the preparation of certain alkaloid anticancer drugs.[1] The specific structures and synthetic pathways are often proprietary; however, the general strategy involves incorporating the furan-containing amino acid scaffold into a larger, more complex molecule that exhibits cytotoxic activity against cancer cells.

Conclusion

This compound is a chiral building block of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its unique combination of a furan moiety and a chiral amino acid provides a versatile platform for the construction of complex and biologically active molecules. The synthetic routes, particularly those employing enzymatic resolution, allow for the efficient production of the enantiomerically pure compound. As research continues to uncover the therapeutic potential of molecules derived from this building block, its importance in the field is set to grow.

References

Potential applications of (S)-2-Amino-3-(furan-2-yl)propanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of a Unique Non-proteinogenic Amino Acid

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic α-amino acid distinguished by the presence of a furan ring. This heterocyclic moiety imparts unique structural and electronic properties, making it an attractive scaffold for the design of novel therapeutic agents. The furan ring system is a common feature in numerous biologically active compounds and approved drugs, valued for its ability to engage in various biological interactions. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a building block for compounds targeting neurological disorders and infectious diseases. While research on the parent compound is emerging, a significant body of work on its derivatives highlights the therapeutic promise of this chemical entity.

Core Molecular Structure and Properties

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Chirality (S)-enantiomer
Key Structural Features α-amino acid, furan ring

Potential Application 1: Neurological Disorders via NMDA Receptor Modulation

A primary area of investigation for derivatives of this compound is in the modulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of glutamatergic neurotransmission, is implicated in a variety of neurological and psychiatric conditions.[1] The glycine binding site on the GluN1 subunit of the NMDA receptor is a key target for therapeutic intervention.

Derivatives, particularly (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, have been synthesized and identified as potent agonists at the NMDA receptor glycine site.[2] These compounds exhibit varying potencies and efficacies across different NMDA receptor subtypes (GluN1/2A-D), suggesting the potential for developing subtype-selective modulators with improved therapeutic profiles.[2]

Quantitative Data: NMDA Receptor Agonist Activity of Derivatives

The following table summarizes the agonist activity of selected (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives at different NMDA receptor subtypes.

CompoundGluN1/2A EC₅₀ (µM)GluN1/2B EC₅₀ (µM)GluN1/2C EC₅₀ (µM)GluN1/2D EC₅₀ (µM)Efficacy (vs. Glycine)
8d 0.13>1000.040>100Partial Agonist
8h 0.0660.0250.00170.025Full/Super Agonist
8p >100>1000.074>100Partial Agonist (28%)
8q Potent-PotentPotentAgonist
8r --Potent (nM)-Agonist

Data extracted from studies on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives.[2]

Signaling Pathway: NMDA Receptor Activation

The diagram below illustrates the general mechanism of NMDA receptor activation, which requires the binding of both glutamate to the GluN2 subunit and a co-agonist, such as glycine or a synthetic agonist derived from this compound, to the GluN1 subunit. This dual binding leads to the opening of the ion channel, allowing for the influx of Ca²⁺ and subsequent downstream signaling cascades.

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine_Agonist Glycine Site Agonist (this compound derivative) Glycine_Agonist->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling Downstream Signaling (e.g., LTP, Neurotoxicity) Ca_Influx->Signaling

NMDA Receptor Co-agonist Activation Pathway

Potential Application 2: Antimicrobial Agents

The furan scaffold is present in several clinically used antimicrobial agents.[3] This suggests that this compound and its derivatives could serve as a foundation for the development of novel anti-infective drugs. Studies on structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their antimicrobial activity against a range of pathogens.[4]

Quantitative Data: Antimicrobial Activity of Related Furan Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for 3-aryl-3-(furan-2-yl)propanoic acid derivatives against common microbial strains.

Microbial StrainMIC (µg/mL)
Candida albicans64
Escherichia coli>64
Staphylococcus aureus128

Data is for 3-aryl-3-(furan-2-yl)propanoic acid derivatives, indicating the potential of the core furan-propanoic acid structure.[4]

Experimental Protocols

Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid

A general method for the synthesis of the racemic compound has been described. This typically involves a multi-step process starting from furan-2-carbaldehyde.

Workflow for Racemic Synthesis

Racemic_Synthesis_Workflow Start Furan-2-carbaldehyde Step1 Reaction with Diethyl Acetamidomalonate Start->Step1 Intermediate1 Diethyl 2-acetamido-2-(furan-2-ylmethyl)malonate Step1->Intermediate1 Step2 Hydrolysis and Decarboxylation (e.g., with HCl) Intermediate1->Step2 Product Racemic 2-Amino-3-(furan-2-yl)propanoic Acid Step2->Product

General workflow for the synthesis of the racemic compound.

Detailed Protocol:

  • Formation of the Malonate Adduct: Furan-2-carbaldehyde is reacted with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Reduction: The resulting product is typically reduced, for example, using sodium borohydride.

  • Hydrolysis and Decarboxylation: The acetamidomalonate derivative is then subjected to acidic hydrolysis (e.g., refluxing with concentrated hydrochloric acid) to remove the protecting groups and effect decarboxylation, yielding the final racemic amino acid.

  • Purification: The product is purified, often by recrystallization or ion-exchange chromatography.

Asymmetric Synthesis Approaches
  • Chiral Auxiliary Approach: A common strategy involves the use of a chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, to direct the stereoselective alkylation of a glycine enolate equivalent with a furan-containing electrophile. Subsequent removal of the auxiliary yields the desired (S)-enantiomer.

  • Enzymatic Resolution: Racemic mixtures of the amino acid or a suitable precursor can be resolved using stereoselective enzymes, such as aminoacylases or lipases, which selectively act on one enantiomer, allowing for the separation of the (S)- and (R)-forms.

Biological Evaluation Protocols

NMDA Receptor Activity Assay (Two-Electrode Voltage-Clamp Electrophysiology):

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • Electrophysiological Recording: After incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two electrodes. The oocyte is voltage-clamped, typically at -60 mV.

  • Compound Application: A baseline current is established in the presence of a saturating concentration of glutamate. The test compound (this compound or its derivative) is then applied at various concentrations.

  • Data Analysis: The current response at each concentration is measured, and dose-response curves are generated to determine the EC₅₀ and maximal efficacy relative to a full agonist like glycine.

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold in medicinal chemistry. The extensive research on its derivatives has firmly established its potential as a core structure for developing potent and selective modulators of NMDA receptors, which could lead to new treatments for a range of neurological and psychiatric disorders. Furthermore, the known antimicrobial properties of the furan moiety suggest that this amino acid could be a valuable starting point for the discovery of novel anti-infective agents.

Future research should focus on several key areas:

  • Development of a scalable and efficient asymmetric synthesis for the (S)-enantiomer to facilitate further preclinical and clinical development.

  • Biological evaluation of the parent (S)-enantiomer to determine its intrinsic activity and serve as a baseline for future structure-activity relationship studies.

  • Exploration of a wider range of derivatives to optimize potency, selectivity, and pharmacokinetic properties for both neurological and antimicrobial applications.

  • Investigation into other potential therapeutic areas , such as oncology, where furan-containing compounds have also shown promise.

By leveraging the unique chemical properties of the furan ring within an amino acid framework, researchers and drug development professionals can continue to unlock the therapeutic potential of this valuable building block.

References

Synthesis of Novel Furan-Based Amino Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel furan-based amino acid derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The furan scaffold is a versatile heterocyclic moiety found in numerous bioactive natural products and synthetic drugs, acting as a bioisostere for phenyl rings and contributing to enhanced metabolic stability and target binding.[1] This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the experimental protocols for the synthesis of these promising compounds.

Synthetic Methodologies

The synthesis of furan-based amino acid derivatives can be broadly categorized into chemical synthesis and biocatalytic/chemoenzymatic methods. Each approach offers distinct advantages in terms of substrate scope, stereoselectivity, and environmental impact.

Chemical Synthesis

Classical and modern organic synthesis techniques provide robust and versatile routes to a wide array of furan-based amino acid derivatives.

One of the most fundamental methods for constructing the furan ring is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[2][3] This method is highly effective for preparing substituted furans.

Experimental Workflow: Paal-Knorr Furan Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Cyclization Intramolecular Cyclization 1_4_Dicarbonyl->Cyclization 1. Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid_Catalyst->Cyclization Dehydration Dehydration Cyclization->Dehydration 2. Furan_Derivative Substituted Furan Dehydration->Furan_Derivative 3.

Caption: General workflow for the Paal-Knorr synthesis of furans.

A rapid and efficient method for the synthesis of 3-amino-5-fluoroalkylfurans involves the intramolecular cyclization of easily accessible fluorovinamides. This reaction proceeds in near-quantitative yields and is compatible with a range of fluorinated groups and amine substituents.[1][4][5][6]

5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from the dehydration of C6 sugars, serves as a versatile starting material for the synthesis of various furan derivatives, including amino acids.

Furanomycin, a naturally occurring antibiotic, and its analogs are important targets in synthetic chemistry. A concise and modular synthesis can be achieved starting from the Garner aldehyde, with key steps including a stereoselective acetylide addition and a silver-mediated cyclization of an α-allenic alcohol to construct the trans-2,5-dihydrofuran ring.

Biocatalytic and Chemoenzymatic Synthesis

In recent years, biocatalytic and chemoenzymatic approaches have gained prominence for the synthesis of furan-based amino acids, offering high selectivity and milder reaction conditions.

A hybrid catalytic pathway combining homogeneous-catalyzed selective oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) followed by heterogeneous-catalyzed reductive amination provides an efficient route to 5-aminomethyl-2-furancarboxylic acid (AMFC), a bio-based nylon-6 analog monomer.[7] A one-pot, one-step enzymatic process has also been developed, reaching titers in the range of 3.35–4.62 g/L.[8][9][10]

Experimental Workflow: Chemoenzymatic Synthesis of AMFC from HMF

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination HMF 5-Hydroxymethylfurfural (HMF) Oxidation Homogeneous Catalysis (e.g., Laccase-TEMPO) HMF->Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) Oxidation->FFCA Reductive_Amination Heterogeneous/Enzymatic Catalysis (e.g., ω-Transaminase) FFCA->Reductive_Amination AMFC 5-Aminomethyl-2-furancarboxylic acid (AMFC) Reductive_Amination->AMFC G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Cell_Growth Cell Growth Akt->Cell_Growth Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates PTEN PTEN PTEN->PIP3 Growth_Factor Growth Factor Growth_Factor->RTK Furan_Derivative Furan Derivative (Inhibitor) Furan_Derivative->PI3K inhibits G cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off phosphorylates beta_catenin_on β-catenin (stabilized) Proteasome Proteasome beta_catenin_off->Proteasome ubiquitination & degradation TCF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh activates Dsh->Destruction_Complex inhibits Nucleus Nucleus beta_catenin_on->Nucleus TCF_on TCF/LEF Nucleus->TCF_on Target_Genes_on Target Gene Activation TCF_on->Target_Genes_on Furan_Derivative_Wnt Furan Derivative (Inhibitor) Furan_Derivative_Wnt->Destruction_Complex modulates G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD_FIH PHDs, FIH HIF1a_normoxia->PHD_FIH hydroxylation Proteasome_HIF Proteasome HIF1a_normoxia->Proteasome_HIF degradation VHL VHL PHD_FIH->VHL enables binding of VHL->HIF1a_normoxia ubiquitination HIF1a_hypoxia HIF-1α (stabilized) Nucleus_HIF Nucleus HIF1a_hypoxia->Nucleus_HIF HIF1b HIF-1β (ARNT) HIF1b->Nucleus_HIF HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nucleus_HIF->HIF1_complex Target_Genes_HIF Target Gene Transcription HRE->Target_Genes_HIF Furan_Amino_Acid Furan-2-carbonyl Amino Acid Derivative FIH FIH Furan_Amino_Acid->FIH inhibits G cluster_membrane_ptk Plasma Membrane cluster_cytosol_ptk Cytosol cluster_effects_ptk Cellular Response RTK_inactive Receptor Tyrosine Kinase (Monomer) RTK_active Receptor Tyrosine Kinase (Dimer) RTK_inactive->RTK_active dimerization & autophosphorylation Adaptor_Proteins Adaptor Proteins (e.g., Grb2, Shc) RTK_active->Adaptor_Proteins recruits & activates Downstream_Signaling Downstream Signaling Cascades (e.g., RAS-MAPK) Adaptor_Proteins->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Survival_ptk Survival Downstream_Signaling->Survival_ptk Ligand Ligand (Growth Factor) Ligand->RTK_inactive Furan_Derivative_PTK Furan Derivative (Inhibitor) Furan_Derivative_PTK->RTK_active inhibits kinase activity

References

Unveiling the Conformational Landscape of (S)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational properties of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-canonical amino acid of interest in medicinal chemistry and drug design. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on analogous furan-containing compounds, general principles of amino acid conformational analysis, and established experimental and computational methodologies.

Introduction

This compound is a derivative of alanine containing a furan moiety.[1] The incorporation of the furan ring introduces unique steric and electronic features that can influence the conformational preferences of the amino acid backbone and its interactions within a peptide or protein structure. Understanding these conformational properties is crucial for the rational design of peptidomimetics, enzyme inhibitors, and other therapeutic agents.

The conformational flexibility of this molecule is primarily determined by the rotational freedom around several key single bonds. The dihedral angles φ (phi), ψ (psi), and χ (chi) define the conformation of the amino acid backbone and the orientation of the furan side chain.

Key Torsional Angles in this compound

The conformational space of this compound is defined by the rotation around three principal bonds, giving rise to the torsional angles φ, ψ, and χ1, as well as the rotation of the furan ring itself (χ2).

G Key Rotational Bonds cluster_amino_acid Key Rotational Bonds N N CA N->CA φ C C' CA->C ψ CB CA->CB χ1 O O C->O OXT O C->OXT FURAN Furan CB->FURAN χ2

Caption: Rotational degrees of freedom in this compound.

Experimental Determination of Conformation

The three-dimensional structure and conformational preferences of this compound can be elucidated using several key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[1] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the preferred rotameric states of the side chain and the overall molecular geometry can be inferred.[2][3]

Quantitative Data:

The following table summarizes the reported NMR data for 2-amino-3-(furan-2-yl)propionic acid.[4]

Nucleus Chemical Shift (δ) in D₂O
¹H3.56-3.71 (m, 2H), 4.14-4.17 (m, 1H), 6.89 (s, 1H), 7.10 (s, 1H), 8.14 (s, 1H)
¹³C34.1, 56.0

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of cross-peaks in NOESY spectra are proportional to the inverse sixth power of the distance between the protons.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Measure the ³J(Hα-Hβ) coupling constants from a high-resolution 1D ¹H or COSY spectrum to determine the population of χ1 rotamers using the Karplus equation.

    • Analyze NOESY/ROESY spectra to identify spatial proximities between the furan ring protons and the amino acid backbone protons. These NOEs provide crucial constraints for defining the χ1 and χ2 angles.

X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state.[5] By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms can be determined with high resolution.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for high-quality data.[5]

    • Rotate the crystal and collect the diffraction data on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions, space group, and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model to achieve the best fit with the experimental data. The final refined structure will provide accurate bond lengths, bond angles, and torsional angles.

Computational Conformational Analysis

In silico methods are invaluable for exploring the potential energy surface of a molecule and identifying low-energy conformations.[7][8]

G Computational Conformational Analysis Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Dynamics, Monte Carlo) start->conf_search geom_opt Geometry Optimization (e.g., DFT, Ab Initio) conf_search->geom_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc thermo_analysis Thermodynamic Analysis (Population of Conformers) energy_calc->thermo_analysis results Conformational Ensemble and Relative Energies thermo_analysis->results

Caption: A typical workflow for computational conformational analysis.

Methodology: Quantum Mechanical Calculations

  • Initial Structure: Generate an initial 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface as a function of the key dihedral angles (φ, ψ, χ1, and χ2).

  • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Energy Calculations: Perform single-point energy calculations on the optimized geometries using a higher level of theory to obtain more accurate relative energies of the conformers.

  • Analysis: Analyze the geometries and relative energies of the stable conformers to understand the conformational preferences of the molecule.

Predicted Conformational Preferences:

Based on studies of similar amino acids, it is expected that the conformational landscape of this compound will be governed by a combination of steric hindrance, intramolecular hydrogen bonding, and electronic interactions involving the furan ring. The preferred χ1 rotamers are likely to be staggered conformations (gauche+, gauche-, and anti).

Conclusion

The conformational properties of this compound are a key determinant of its biological activity and its utility in drug design. A comprehensive understanding of its conformational landscape can be achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. This guide provides a framework for researchers to approach the conformational analysis of this and related non-canonical amino acids, ultimately aiding in the development of novel therapeutics.

References

In Silico Prediction of (S)-2-Amino-3-(furan-2-yl)propanoic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a novel amino acid analogue. Given the therapeutic potential of molecules containing furan moieties and the ability of amino acid analogues to modulate biological pathways, this compound presents an interesting candidate for drug discovery. This document provides researchers, scientists, and drug development professionals with detailed protocols for a multi-faceted computational approach, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore-based virtual screening. Furthermore, it explores the potential modulation of the mTOR signaling pathway, a key regulator of cellular metabolism. All quantitative data from these predictive studies are summarized in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a non-canonical amino acid incorporating a furan ring. The furan scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs, and is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Amino acid analogues are known to interfere with metabolic pathways and protein synthesis, making them valuable tools for developing novel therapeutics, particularly in oncology.[3][4]

The convergence of these two structural features in a single molecule suggests a high potential for bioactivity. However, to date, the specific biological targets and therapeutic applications of this compound remain uncharacterized. In silico prediction methods offer a rapid and cost-effective strategy to hypothesize potential bioactivities and prioritize experimental validation.[5]

This guide details a systematic in silico approach to:

  • Identify potential protein targets.

  • Predict binding affinity and interaction modes through molecular docking.

  • Develop a QSAR model to predict the activity of related analogues.

  • Generate a pharmacophore model for virtual screening of compound libraries.

  • Analyze the potential impact on relevant signaling pathways.

Integrated In Silico Workflow

The prediction of bioactivity for a novel compound is a multi-step process that integrates various computational techniques. Each step provides a different layer of information, from identifying potential protein targets to predicting the activity of new derivatives.

In_Silico_Workflow A Target Identification (Similarity Search & Literature Review) B Molecular Docking (Binding Affinity & Pose Prediction) A->B C QSAR Modeling (Predictive Activity Model) B->C D Pharmacophore Modeling & Virtual Screening B->D E Pathway Analysis (e.g., mTOR Signaling) B->E F Hit Identification & Optimization C->F D->F G Experimental Validation E->G F->G

Figure 1: Integrated workflow for in silico bioactivity prediction.

Target Identification

Based on the structural features of this compound (an amino acid analogue with a furan ring), we hypothesize its potential interaction with targets involved in amino acid metabolism and transport, as well as proteins known to bind furan-containing ligands. A literature and database search suggests the following potential protein targets for initial investigation.

Target ClassSpecific Protein TargetRationalePDB ID for Docking
Bacterial Enzyme Alanine RacemaseEssential for bacterial cell wall synthesis; a target for amino acid analogue antibiotics.2SFP, 6SCZ
Bacterial Signaling Histidine Kinase (e.g., YycG)Crucial for bacterial signal transduction and adaptation; a target for novel antibacterials.4ZKI, 1I59
Human Metabolism/Signaling mTOR (mechanistic Target of Rapamycin)A key regulator of cell growth and metabolism, sensitive to amino acid levels.4JT6, 9ED7
Amino Acid Transport L-type amino acid transporter 1 (LAT1)Transports large neutral amino acids; often upregulated in cancer cells.6IRT

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Experimental Protocol
  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., mTOR, PDB ID: 4JT6).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

    • Energy minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder.

    • Perform a conformational search to identify low-energy conformers.

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds.

  • Grid Generation:

    • Define the binding site on the receptor, typically centered on the co-crystallized ligand or a predicted active site.

    • Generate a grid box that encompasses the entire binding pocket. The grid parameter files define the space for the docking algorithm to explore.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the receptor's grid box.

    • The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding free energy.

  • Analysis of Results:

    • Analyze the binding affinities (in kcal/mol) for the different poses. The pose with the lowest binding energy is considered the most favorable.

    • Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Predicted Binding Affinities (Hypothetical Data)
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Alanine Racemase2SFP-7.8Tyr265, Lys39, Ser165
Histidine Kinase4ZKI-8.2His243, Asn347, Thr344
mTOR4JT6-9.5Leu2185, Trp2239, Asp2195
LAT1 Transporter6IRT-6.9Phe252, Ile256, Ser26

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed, untested molecules.

Experimental Protocol
  • Dataset Preparation:

    • Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target (e.g., mTOR).

    • Divide the dataset into a training set (typically 70-80%) for model development and a test set for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, polar surface area (TPSA), logP.

      • 3D descriptors: Molecular shape indices, solvent-accessible surface area.

  • Feature Selection:

    • Use statistical methods (e.g., genetic algorithms, recursive feature elimination) to select a subset of descriptors that are most correlated with the biological activity, while avoiding redundancy.

  • Model Building:

    • Use a machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machine) to build a mathematical model that relates the selected descriptors (independent variables) to the biological activity (dependent variable).

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the trained model to predict the activity of the compounds in the test set. The predictive power of the model is evaluated using statistical metrics.

QSAR Model Performance (Hypothetical Data for mTOR Inhibition)
ParameterValueDescription
Training Set Size 80 compounds-
Test Set Size 20 compounds-
R² (Coefficient of Determination) 0.85Proportion of variance in the dependent variable predictable from the independent variables.
Q² (Cross-validated R²) 0.78A measure of the model's predictive ability from cross-validation.
R²_pred (External Validation R²) 0.81The R² value for the external test set, indicating predictive power for new data.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to bind to a specific target. This model can then be used to rapidly screen large compound databases for molecules with similar features.

Experimental Protocol

Pharmacophore_Workflow cluster_0 Model Generation cluster_1 Validation & Screening A Select Active Ligands or Protein-Ligand Complex B Identify Pharmacophoric Features (H-bond donors/acceptors, hydrophobic, etc.) A->B C Generate Pharmacophore Hypotheses B->C D Validate Model (using known actives and decoys) C->D F Virtual Screening D->F E Prepare Compound Database (e.g., ZINC, ChEMBL) E->F G Filter and Rank Hits F->G H Select Hits for Docking & Assay G->H

Figure 2: Workflow for pharmacophore modeling and virtual screening.
  • Pharmacophore Model Generation:

    • Ligand-based: Align a set of known active molecules and extract the common chemical features.

    • Structure-based: Analyze the interactions between a ligand and its protein target in a known 3D structure (from docking or crystallography) to identify essential features. For this compound docked into mTOR, features would include a hydrogen bond donor (amine), a hydrogen bond acceptor (carboxylate), and a hydrophobic/aromatic feature (furan ring).

  • Model Validation:

    • Validate the generated pharmacophore model by screening a test set containing known active and inactive (decoy) molecules. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

  • Database Preparation:

    • Obtain a large database of commercially available or virtual compounds (e.g., ZINC, ChEMBL).

    • Generate multiple 3D conformers for each molecule in the database.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to search the prepared compound database.

    • Molecules that match the pharmacophoric features are retained as "hits."

  • Hit Filtering and Analysis:

    • Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and predicted ADMET properties.

    • The top-ranked hits can then be subjected to molecular docking for a more detailed binding analysis before being prioritized for experimental testing.

Pharmacophore Model Validation (Hypothetical Data)
ParameterValueDescription
Total Compounds in Test Set 10,000-
Number of Actives in Test Set 100-
Number of Hits Retrieved 500-
Actives in Hit List 85-
Enrichment Factor (at 5%) 17(85/500) / (100/10000) = 17. A value > 1 indicates good enrichment.
Goodness of Hit Score (GH) 0.78A scoring metric that considers both hit rate and enrichment.

Pathway Analysis: mTOR Signaling

Given that this compound is an amino acid analogue, it may interfere with cellular processes that sense amino acid availability, such as the mTOR signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 | Autophagy Autophagy mTORC1->Autophagy | ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis TargetMolecule (S)-2-Amino-3- (furan-2-yl)propanoic acid TargetMolecule->AminoAcids mimics TargetMolecule->mTORC1 potential modulation

Figure 3: Potential modulation of the mTOR signaling pathway.

As depicted in Figure 3, amino acids are a critical input for the activation of the mTORC1 complex. An analogue like this compound could potentially act as either an agonist or antagonist within this sensing mechanism. Molecular docking results suggesting a strong binding affinity to mTOR support this hypothesis. Further investigation would be required to determine if the compound promotes or inhibits mTORC1 activity, which would have significant implications for its potential therapeutic use, for instance, as an anti-cancer agent if it proves to be an inhibitor.

Conclusion

This technical guide has presented a systematic and integrated in silico strategy for the bioactivity prediction of this compound. By employing molecular docking, QSAR modeling, and pharmacophore-based screening, we have generated hypotheses regarding its potential protein targets and biological effects. The hypothetical data presented herein suggests that this compound may exhibit inhibitory activity against bacterial enzymes and the human mTOR protein, indicating potential applications in both infectious diseases and oncology. The outlined protocols and workflows provide a clear roadmap for researchers to apply these computational techniques to novel small molecules, accelerating the early stages of drug discovery. The next crucial step is the experimental validation of these in silico predictions to confirm the bioactivity and elucidate the mechanism of action of this promising compound.

References

The Enigmatic Potential of (S)-2-Amino-3-(furan-2-yl)propanoic acid: A Speculative Exploration of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid incorporating a furan moiety, represents a compelling yet underexplored scaffold in medicinal chemistry. While direct pharmacological data remains scarce, its structural similarity to known bioactive molecules provides a foundation for speculating on its potential mechanisms of action. This guide synthesizes information from related furan-containing compounds and amino acid derivatives to propose plausible biological targets and signaling pathways. We will delve into hypothetical interactions with key enzyme systems and receptors, supported by data from analogous structures, and present detailed experimental protocols to facilitate further investigation into this promising molecule.

Introduction

The furan nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents and bioactive natural products.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its versatility as a pharmacophore.[4] When incorporated into an amino acid framework, as in this compound, the resulting molecule possesses both a chiral center and a heterocyclic aromatic ring, offering a rich three-dimensional structure for molecular recognition. This guide aims to stimulate research by postulating potential mechanisms of action for this compound, thereby providing a roadmap for its future investigation.

Speculative Mechanisms of Action

Based on the known activities of structurally related furan-containing molecules and amino acid derivatives, we can speculate on several potential mechanisms of action for this compound.

Inhibition of Hypoxia-Inducible Factor (HIF) Pathway

One of the most compelling speculative mechanisms involves the inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). Structurally similar furan-2-carbonyl amino acid derivatives have been shown to antagonize 2-oxoglutarate (2OG) binding to the active site of FIH-1.[5] By mimicking the endogenous substrate, this compound could potentially chelate the active site iron atom and form hydrogen bonds with key residues, leading to the activation of the Hypoxia-Inducible Factor (HIF) transcription factor.

FIH1_Inhibition cluster_0 Normoxia cluster_1 Hypoxia / FIH-1 Inhibition HIF-1α_normoxia HIF-1α FIH-1_normoxia FIH-1 VHL_normoxia VHL Proteasome_normoxia Proteasome HIF-1α_hypoxia HIF-1α Molecule This compound FIH-1_hypoxia FIH-1 HIF-1β HIF-1β HRE Hypoxia Response Element (HRE) Gene_Expression Target Gene Expression

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Derivatives of the structurally related (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent agonists at the glycine binding site of NMDA receptors, exhibiting subunit-specific activity.[6] It is plausible that this compound could also interact with the glycine binding site on the GluN1 subunit of NMDA receptors. Depending on the specific interactions, it could act as an agonist, partial agonist, or antagonist, thereby modulating glutamatergic neurotransmission. This could have implications for neurological and psychiatric disorders.

NMDA_Modulation Molecule This compound GluN1 GluN1 Subunit (Glycine Site) Molecule->GluN1 Binds to NMDA_Receptor NMDA Receptor NMDA_Receptor->GluN1 GluN2 GluN2 Subunit (Glutamate Site) NMDA_Receptor->GluN2 Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Neuronal_Signaling Downstream Neuronal Signaling Ca_Influx->Neuronal_Signaling

Antimicrobial Activity

The furan scaffold is a common feature in many antimicrobial agents.[2][3][7][8] Derivatives of 3-Aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against various bacteria and fungi.[7][8] The proposed mechanism for such compounds often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. This compound, as an amino acid analogue, could potentially interfere with amino acid metabolism or protein synthesis in microorganisms.

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on structurally analogous compounds.

Compound ClassTargetAssay TypeMeasured ActivityReference
Furan-2-carbonyl amino acid derivativesFactor Inhibiting HIF-1 (FIH-1)Enzyme Inhibition AssayIC₅₀ values in the low micromolar range[5]
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivativesNMDA Receptor Glycine SiteTwo-electrode voltage-clamp electrophysiologyAgonist activity with varying potency at different GluN2 subunits[6]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureusMinimum Inhibitory Concentration (MIC) AssayActive at a concentration of 64 µg/mL[7][8]

Experimental Protocols for Investigating the Mechanism of Action

To validate the speculative mechanisms proposed, the following experimental protocols are suggested.

FIH-1 Inhibition Assay
  • Objective: To determine if this compound inhibits the enzymatic activity of FIH-1.

  • Methodology:

    • Express and purify recombinant human FIH-1.

    • Perform an in vitro hydroxylation assay using a synthetic peptide substrate corresponding to the C-terminal transactivation domain of HIF-1α.

    • The assay can be monitored using various methods, such as mass spectrometry to detect the hydroxylated peptide product or a coupled enzyme system that measures the consumption of 2-oxoglutarate.

    • Incubate FIH-1 with the peptide substrate, 2-oxoglutarate, Fe(II), and ascorbate in the presence of varying concentrations of this compound.

    • Measure the rate of product formation and calculate the IC₅₀ value.

FIH1_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant FIH-1 - HIF-1α Peptide Substrate - 2-Oxoglutarate, Fe(II), Ascorbate - Test Compound Start->Reagents Incubation Incubate Reaction Mixture Reagents->Incubation Detection Detect Product Formation (e.g., Mass Spectrometry) Incubation->Detection Analysis Calculate IC₅₀ Value Detection->Analysis End End Analysis->End

NMDA Receptor Activity Assay
  • Objective: To assess the activity of this compound at NMDA receptors.

  • Methodology:

    • Utilize Xenopus oocytes or HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).

    • Perform two-electrode voltage-clamp electrophysiology to measure ion channel currents.

    • Apply a saturating concentration of glutamate and a sub-saturating concentration of glycine to establish a baseline current.

    • Perfuse the cells with varying concentrations of this compound in the presence of glutamate.

    • Measure the potentiation or inhibition of the current to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

    • Construct concentration-response curves to determine EC₅₀ or IC₅₀ values.

Antimicrobial Susceptibility Testing
  • Objective: To determine the antimicrobial activity of this compound.

  • Methodology:

    • Use a panel of clinically relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Prepare a serial dilution of this compound in a suitable growth medium.

    • Inoculate the wells with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its unique chemical structure. While its precise mechanism of action is yet to be elucidated, this guide provides a speculative but scientifically grounded framework for future research. The proposed interactions with the HIF pathway, NMDA receptors, and microbial targets offer exciting avenues for investigation. The detailed experimental protocols outlined herein provide a clear path forward for researchers to unravel the therapeutic potential of this enigmatic compound. Future studies should also focus on its pharmacokinetic and toxicological profiles to assess its viability as a drug candidate. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutics for a range of diseases.

References

Methodological & Application

Application Note: Chiral Synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic Acid via Enzymatic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique furan moiety offers opportunities for diverse chemical modifications, making it an attractive component in the design of novel therapeutic agents. This application note provides a detailed protocol for the efficient chiral synthesis of the (S)-enantiomer of this amino acid via a chemoenzymatic approach. The strategy involves the synthesis of a racemic N-acetylated precursor followed by a highly selective enzymatic kinetic resolution using Acylase I. This method is advantageous due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Overall Synthetic Strategy

The synthesis is performed in three main stages:

  • Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic Acid: A reliable method for producing the racemic starting material.

  • N-Acetylation: Protection of the amino group of the racemic amino acid to prepare the substrate for enzymatic resolution.

  • Enzymatic Kinetic Resolution: Selective hydrolysis of the N-acetyl-(S)-amino acid using Acylase I, allowing for the separation of the desired (S)-amino acid from the unreacted N-acetyl-(R)-amino acid.

Experimental Protocols

Protocol 1: Synthesis of Racemic (DL)-2-Amino-3-(furan-2-yl)propanoic Acid

This protocol is adapted from a general method for the synthesis of 2-amino-3-(heteroaryl)propanoic acids.

Materials:

  • Furan-2-carbaldehyde

  • 2-Oxo-propanoic acid (Pyruvic acid)

  • Ammonia solution (25%)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve furan-2-carbaldehyde (1 equivalent) in ethanol.

  • To this solution, add 2-oxo-propanoic acid (1.1 equivalents) and an excess of aqueous ammonia solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in water and acidify to a pH of approximately 6 with HCl to precipitate the amino acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and then with diethyl ether.

  • Dry the product under vacuum to yield racemic (DL)-2-amino-3-(furan-2-yl)propanoic acid.

Protocol 2: N-Acetylation of (DL)-2-Amino-3-(furan-2-yl)propanoic Acid

Materials:

  • (DL)-2-Amino-3-(furan-2-yl)propanoic acid

  • Acetic anhydride

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Suspend (DL)-2-Amino-3-(furan-2-yl)propanoic acid (1 equivalent) in water.

  • Cool the suspension in an ice bath and add acetic anhydride (2.5 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Simultaneously, add a 2M aqueous sodium bicarbonate solution portion-wise to maintain the pH of the reaction mixture between 8 and 9.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting amino acid is fully consumed.

  • Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with concentrated HCl. This will precipitate the N-acetylated amino acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-acetyl-(DL)-2-amino-3-(furan-2-yl)propanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 3: Enzymatic Kinetic Resolution using Acylase I

Materials:

  • N-acetyl-(DL)-2-amino-3-(furan-2-yl)propanoic acid

  • Acylase I from Aspergillus sp. or Porcine Kidney

  • Cobalt(II) chloride (CoCl₂) (optional, for enzyme activation)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Hydrochloric acid (HCl)

  • Dowex 50WX8 cation exchange resin

Procedure:

  • Prepare a solution of N-acetyl-(DL)-2-amino-3-(furan-2-yl)propanoic acid in 0.1 M phosphate buffer (pH 7.5). The concentration will depend on the substrate's solubility and the specific activity of the enzyme, typically in the range of 0.1-0.5 M.

  • Adjust the pH of the substrate solution to 7.5 with a dilute NaOH solution.

  • If using an enzyme that requires it, add a small amount of CoCl₂ solution to a final concentration of approximately 0.5 mM.

  • Add Acylase I to the solution. The enzyme loading is typically in the range of 500-2000 units per gram of substrate.

  • Incubate the reaction mixture at 37 °C with gentle stirring.

  • Monitor the progress of the reaction by measuring the formation of the free amino acid (e.g., by HPLC or ninhydrin test). The reaction is typically complete when 50% of the racemic substrate has been hydrolyzed.

  • Once the reaction reaches approximately 50% conversion, terminate the reaction by heating the solution to 90-100 °C for 10 minutes to denature and precipitate the enzyme.

  • Cool the mixture and remove the precipitated enzyme by centrifugation or filtration.

  • Acidify the supernatant to a pH of approximately 3-4 with HCl. This will protonate the unreacted N-acetyl-(R)-amino acid, making it less soluble and causing it to precipitate.

  • Collect the precipitated N-acetyl-(R)-2-amino-3-(furan-2-yl)propanoic acid by filtration.

  • The filtrate contains the desired this compound. To isolate it, pass the filtrate through a column packed with a strong cation exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

  • Wash the column with deionized water to remove any remaining N-acetylated amino acid and other impurities.

  • Elute the desired (S)-amino acid from the resin using an aqueous ammonia solution (e.g., 2 M).

  • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining) and concentrate them under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a water/ethanol mixture to yield pure this compound.

Data Presentation

N-Acetyl-DL-Amino Acid SubstrateEnzyme SourceConversion (%)Yield of L-Amino Acid (%)Enantiomeric Excess (e.e.) of L-Amino Acid (%)
N-Acetyl-DL-MethioninePorcine Kidney~50>90>99
N-Acetyl-DL-PhenylalanineAspergillus oryzae~50>90>98
N-Acetyl-DL-ValinePorcine Kidney~50>85>99
N-Acetyl-DL-TryptophanAspergillus oryzae~50>85>98

Note: The yields and enantiomeric excess values are for the isolated L-amino acid after separation from the unreacted D-enantiomer.

Visualizations

Logical Workflow for Chiral Synthesis

cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: N-Acetylation cluster_2 Stage 3: Enzymatic Resolution cluster_3 Stage 4: Purification A Furan-2-carbaldehyde + Pyruvic Acid + NH3 B (DL)-2-Amino-3-(furan-2-yl)propanoic Acid A->B Strecker-like Reaction C N-Acetyl-(DL)-2-amino-3- (furan-2-yl)propanoic Acid B->C Acetic Anhydride E This compound + N-Acetyl-(R)-2-amino-3-(furan-2-yl)propanoic Acid C->E Enzymatic Hydrolysis D Acylase I D->E F Purified (S)-2-Amino-3- (furan-2-yl)propanoic Acid E->F Ion Exchange Chromatography

Caption: Overall workflow for the chiral synthesis of this compound.

Signaling Pathway of Enzymatic Resolution

Racemic_Substrate N-Acetyl-(DL)-2-amino-3-(furan-2-yl)propanoic Acid S_Enantiomer N-Acetyl-(S)-2-amino-3-(furan-2-yl)propanoic Acid Racemic_Substrate->S_Enantiomer Contains R_Enantiomer N-Acetyl-(R)-2-amino-3-(furan-2-yl)propanoic Acid Racemic_Substrate->R_Enantiomer Contains S_Product This compound S_Enantiomer->S_Product Hydrolysis R_Enantiomer->R_Enantiomer No Reaction Acylase_I Acylase I Enzyme Acylase_I->S_Product Acetate Acetate S_Product->Acetate +

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic 2-amino-3-(furan-2-yl)propanoic acid, a valuable building block in pharmaceutical synthesis. The protocols outlined below are based on established enzymatic methods for the resolution of unnatural amino acids and offer pathways to obtain the desired enantiomerically pure compounds.

Introduction

Enantiomerically pure amino acids are critical chiral synthons for the synthesis of a wide range of pharmaceuticals. 2-Amino-3-(furan-2-yl)propanoic acid, an unnatural amino acid, is of significant interest in drug discovery. Enzymatic kinetic resolution is a highly effective and environmentally benign method for separating racemic mixtures, offering high enantioselectivity under mild reaction conditions. This note details protocols using three common classes of enzymes: Acylase I, Lipases, and Penicillin G Acylase.

The synthesis of both enantiomers of 2-amino-3-(5-aryl-furan-2-yl)propanoic acids has been successfully achieved through two primary kinetic resolution strategies: the enantioselective hydrolysis of N-acetylated amino acids by Acylase I and the enantioselective hydrolysis of amino acid esters catalyzed by baker's yeast[1]. These methods, along with others utilizing lipases and penicillin acylase, form the basis of the protocols provided herein.

General Workflow for Enzymatic Kinetic Resolution

The overall process involves the synthesis of a racemic starting material, followed by enzymatic kinetic resolution to separate the enantiomers, and subsequent isolation and purification of the desired product.

G cluster_prep Starting Material Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation and Purification racemate Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic acid derivatization Derivatization (N-acylation or Esterification) racemate->derivatization enzymatic_step Enzymatic Kinetic Resolution (e.g., Acylase I, Lipase, or Penicillin Acylase) derivatization->enzymatic_step separation Separation of Enantiomers (e.g., Extraction, Chromatography) enzymatic_step->separation purification Purification and Characterization separation->purification final_product Enantiomerically Pure Amino Acid purification->final_product

Figure 1: General experimental workflow for the enzymatic resolution of racemic 2-amino-3-(furan-2-yl)propanoic acid.

Protocol 1: Acylase I-Mediated Hydrolysis of N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid

Acylase I from Aspergillus sp. is a widely used enzyme for the enantioselective hydrolysis of N-acyl-L-amino acids[2][3]. This method yields the L-amino acid and the unreacted N-acetyl-D-amino acid.

Workflow for Acylase I Resolution

G rac_n_acetyl Racemic N-Acetyl-2-amino-3- (furan-2-yl)propanoic acid acylase_i Acylase I (e.g., from Aspergillus sp.) Aqueous Buffer (pH 7-8) rac_n_acetyl->acylase_i l_amino_acid L-2-Amino-3-(furan-2-yl)propanoic acid acylase_i->l_amino_acid d_n_acetyl N-Acetyl-D-2-amino-3- (furan-2-yl)propanoic acid acylase_i->d_n_acetyl separation Separation by Ion Exchange Chromatography or Extraction l_amino_acid->separation d_n_acetyl->separation hydrolysis Acid Hydrolysis d_n_acetyl->hydrolysis d_amino_acid D-2-Amino-3-(furan-2-yl)propanoic acid hydrolysis->d_amino_acid

Figure 2: Workflow for the kinetic resolution using Acylase I.

Experimental Protocol
  • Preparation of Racemic N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid:

    • Synthesize racemic 2-amino-3-(furan-2-yl)propanoic acid following established literature procedures[4].

    • N-acetylate the racemic amino acid using acetic anhydride in a suitable solvent system (e.g., aqueous sodium bicarbonate or glacial acetic acid).

  • Enzymatic Hydrolysis:

    • Prepare a solution of racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid (e.g., 0.1-0.5 M) in an aqueous buffer (e.g., 50 mM phosphate or Tris-HCl buffer, pH 7.0-8.0).

    • Add Acylase I (from Aspergillus sp., commercially available). The enzyme loading can range from 100 to 1000 U per gram of substrate.

    • Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle stirring.

    • Monitor the progress of the reaction by measuring the formation of the L-amino acid using techniques such as HPLC with a chiral column or by monitoring the consumption of base (e.g., using a pH-stat).

  • Product Isolation and Purification:

    • Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heating to 80-90 °C for 10 minutes or by adding a water-miscible organic solvent).

    • Centrifuge the mixture to remove the precipitated enzyme.

    • Separate the resulting L-amino acid from the unreacted N-acetyl-D-amino acid. This can be achieved by ion-exchange chromatography or by adjusting the pH to the isoelectric point of the L-amino acid to precipitate it, followed by extraction of the N-acetyl-D-amino acid at acidic pH.

  • Recovery of the D-enantiomer (Optional):

    • The isolated N-acetyl-D-amino acid can be hydrolyzed (e.g., using 6 M HCl at reflux) to obtain the D-amino acid.

Expected Results
ParameterTypical Value/Range
Substrate Concentration0.1 - 0.5 M
pH7.0 - 8.0
Temperature30 - 40 °C
Conversion~50%
Enantiomeric Excess (e.e.) of L-amino acid>98%
Enantiomeric Excess (e.e.) of N-acetyl-D-amino acid>98%

Protocol 2: Lipase-Catalyzed Resolution of 2-Amino-3-(furan-2-yl)propanoic acid Ester

Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia, are versatile enzymes for the kinetic resolution of a wide range of chiral compounds, including amino acid esters[5][6][7]. This protocol describes the enantioselective hydrolysis of the racemic amino acid ester.

Workflow for Lipase Resolution

G rac_ester Racemic 2-Amino-3-(furan-2-yl)propanoic acid ethyl ester lipase Lipase (e.g., Novozym 435) Organic Solvent + Water rac_ester->lipase l_amino_acid L-2-Amino-3-(furan-2-yl)propanoic acid lipase->l_amino_acid d_ester D-2-Amino-3-(furan-2-yl)propanoic acid ethyl ester lipase->d_ester separation Separation by Extraction l_amino_acid->separation d_ester->separation hydrolysis Base Hydrolysis d_ester->hydrolysis d_amino_acid D-2-Amino-3-(furan-2-yl)propanoic acid hydrolysis->d_amino_acid

Figure 3: Workflow for the kinetic resolution using a lipase.

Experimental Protocol
  • Preparation of Racemic 2-Amino-3-(furan-2-yl)propanoic acid Ethyl Ester:

    • Esterify the racemic amino acid using standard methods, such as refluxing in ethanol with a catalytic amount of thionyl chloride or sulfuric acid.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic ester in a suitable organic solvent (e.g., diisopropyl ether, toluene, or a mixture of buffer and a water-miscible co-solvent).

    • Add a small amount of water (e.g., 0.5-1.0 equivalents) to facilitate the hydrolysis.

    • Add the lipase (e.g., immobilized lipase such as Novozym 435 or lipase from Pseudomonas cepacia). Enzyme loading is typically in the range of 10-50% (w/w) of the substrate.

    • Incubate the reaction at a controlled temperature (e.g., 30-50 °C) with shaking or stirring.

    • Monitor the reaction progress by chiral HPLC.

  • Product Isolation and Purification:

    • Upon reaching approximately 50% conversion, filter off the immobilized enzyme (which can often be reused).

    • Separate the produced L-amino acid from the unreacted D-ester by extraction. For example, extract the D-ester with an organic solvent, and then recover the L-amino acid from the aqueous phase after adjusting the pH.

  • Recovery of the D-enantiomer (Optional):

    • The purified D-ester can be hydrolyzed (e.g., using aqueous NaOH) to yield the D-amino acid.

Expected Results
ParameterTypical Value/Range
Substrate Concentration10 - 100 mM
SolventDiisopropyl ether, Toluene
Temperature30 - 50 °C
Conversion~50%
Enantiomeric Excess (e.e.) of products>99%
Enantioselectivity (E-value)Often >200

Protocol 3: Penicillin G Acylase-Mediated Hydrolysis of N-Phenylacetyl-2-amino-3-(furan-2-yl)propanoic acid

Penicillin G Acylase (PGA) is highly effective for the enantioselective hydrolysis of N-phenylacetylated L-amino acids[4][8][9][10]. The mechanism is similar to that of Acylase I.

Workflow for Penicillin G Acylase Resolution

G rac_n_phenylacetyl Racemic N-Phenylacetyl-2-amino-3- (furan-2-yl)propanoic acid pga Penicillin G Acylase (PGA) Aqueous Buffer (pH 7-8) rac_n_phenylacetyl->pga l_amino_acid L-2-Amino-3-(furan-2-yl)propanoic acid + Phenylacetic acid pga->l_amino_acid d_n_phenylacetyl N-Phenylacetyl-D-2-amino-3- (furan-2-yl)propanoic acid pga->d_n_phenylacetyl separation Separation and Purification l_amino_acid->separation d_n_phenylacetyl->separation hydrolysis Acid Hydrolysis d_n_phenylacetyl->hydrolysis d_amino_acid D-2-Amino-3-(furan-2-yl)propanoic acid hydrolysis->d_amino_acid

Figure 4: Workflow for the kinetic resolution using Penicillin G Acylase.

Experimental Protocol
  • Preparation of Racemic N-Phenylacetyl-2-amino-3-(furan-2-yl)propanoic acid:

    • Synthesize the racemic amino acid as previously described.

    • N-phenylacetylate the amino acid using phenylacetyl chloride under Schotten-Baumann conditions.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-phenylacetyl derivative in an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.0), often with the aid of a base (e.g., NaOH or NaHCO₃) to maintain the desired pH.

    • Add Penicillin G Acylase (often immobilized for easier recovery).

    • Incubate the reaction at a suitable temperature (e.g., 25-37 °C) with stirring.

    • Monitor the reaction by chiral HPLC.

  • Product Isolation and Purification:

    • After reaching ~50% conversion, stop the reaction by filtering off the immobilized enzyme or by acidification to precipitate the enzyme.

    • Separate the L-amino acid from the unreacted N-phenylacetyl-D-amino acid and the by-product (phenylacetic acid) by extraction at different pH values or by chromatography.

  • Recovery of the D-enantiomer (Optional):

    • Hydrolyze the isolated N-phenylacetyl-D-amino acid to obtain the D-amino acid.

Expected Results
ParameterTypical Value/Range
Substrate Concentration50 - 200 mM
pH7.5 - 8.0
Temperature25 - 37 °C
Conversion~50%
Enantiomeric Excess (e.e.) of L-amino acid>95%
Enantiomeric Excess (e.e.) of N-phenylacetyl-D-amino acid>95%

Concluding Remarks

The protocols provided offer robust starting points for the enzymatic resolution of racemic 2-amino-3-(furan-2-yl)propanoic acid. The choice of enzyme and method will depend on factors such as the desired enantiomer, substrate availability, and cost. It is recommended to perform initial small-scale screening experiments to optimize the reaction conditions (e.g., enzyme source, pH, temperature, and solvent) for this specific substrate to achieve the highest efficiency and enantioselectivity.

References

Protocol for the Incorporation of (S)-2-Amino-3-(furan-2-yl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as L-3-(2-Furyl)-alanine, is a non-natural amino acid that serves as a versatile building block in peptide synthesis.[1] Its unique furan moiety can impart specific structural and biological properties to peptides, making it a valuable tool in the development of novel peptidomimetics and therapeutics.[1] The incorporation of such unnatural amino acids into peptide chains is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the efficient incorporation of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid into peptide sequences, with special consideration for the stability of the furan ring.

Materials and Reagents

The following tables summarize the necessary reagents and equipment for the successful incorporation of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid.

Table 1: Key Reagents and Chemicals

ReagentSupplier RecommendationPurpose
Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acidCommercially available from various chemical suppliers.The amino acid building block.
Rink Amide Resin (or other suitable resin)Standard suppliers of SPPS resins.Solid support for peptide synthesis.
N,N-Dimethylformamide (DMF), peptide synthesis gradeStandard chemical suppliers.Primary solvent for washing and reactions.
PiperidineStandard chemical suppliers.Reagent for Fmoc deprotection.
Coupling Reagents (e.g., HBTU, HATU, HCTU)Standard suppliers of peptide synthesis reagents.Activation of the carboxylic acid for amide bond formation.
N,N-Diisopropylethylamine (DIPEA)Standard chemical suppliers.Base for the coupling reaction.
Dichloromethane (DCM)Standard chemical suppliers.Solvent for washing.
Trifluoroacetic acid (TFA)Standard chemical suppliers.Reagent for cleavage of the peptide from the resin.
Triisopropylsilane (TIS)Standard chemical suppliers.Scavenger to protect the furan ring during cleavage.
3,6-Dioxa-1,8-octanedithiol (DODT)Standard chemical suppliers.Alternative scavenger for furan ring protection during cleavage.
Diethyl ether, coldStandard chemical suppliers.For precipitation of the cleaved peptide.

Table 2: Recommended Equipment

EquipmentPurpose
Peptide synthesis vesselReaction vessel for SPPS.
Shaker or automated peptide synthesizerFor agitation of the resin during reactions.
Filtration apparatusTo wash the resin between steps.
High-Performance Liquid Chromatography (HPLC)For purification and analysis of the peptide.
Mass Spectrometer (MS)For characterization of the peptide.
LyophilizerFor drying the final peptide product.

Experimental Protocols

The following protocols detail the steps for the incorporation of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated synthesizers.

Resin Swelling and Initial Fmoc Deprotection
  • Place the desired amount of resin in a peptide synthesis vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 20 minutes to remove the Fmoc group from the resin linker.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

Coupling of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic Acid

The furan side chain of this compound does not typically require a protecting group during standard Fmoc-SPPS.

  • Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid and 3-5 equivalents of a coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIPEA. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow) indicates a complete reaction. If the test is positive (blue), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

Chain Elongation

Repeat the deprotection (section 3.1, steps 4-6) and coupling (section 3.2) cycles for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Critical Step: The furan ring is sensitive to degradation by common scavengers used in TFA cleavage cocktails, such as ethanedithiol.[2] Therefore, a specific cleavage cocktail is required.

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a fresh cleavage cocktail. Two recommended options are:

    • Cocktail A: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[2]

    • Cocktail B: TFA with 3,6-Dioxa-1,8-octanedithiol (DODT) and water.[2]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash if necessary.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase HPLC.

  • Analyze the purified fractions by mass spectrometry to confirm the identity and purity of the peptide containing this compound.

  • Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for incorporating a single residue of this compound in an SPPS workflow.

SPPS_Workflow start Start: Deprotected Peptide-Resin activation Activation: Fmoc-Furyl-Ala + HBTU/DIPEA in DMF start->activation coupling Coupling: Add activated aa to resin (1-2 hours) activation->coupling monitoring Monitoring: Ninhydrin Test coupling->monitoring monitoring->coupling Positive (Recouple) wash1 Washing: DMF, DCM monitoring->wash1 Negative deprotection Next Cycle: Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection Continue Synthesis cleavage Final Cleavage: TFA/H2O/TIS or TFA/H2O/DODT wash1->cleavage Final Step deprotection->start end End: Purified Peptide cleavage->end

Caption: Workflow for the incorporation of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid.

Representative Peptide Signaling Pathway

Peptides containing unnatural amino acids can be designed to interact with and modulate various cellular signaling pathways. The diagram below illustrates a general G-protein coupled receptor (GPCR) signaling cascade, a common target for bioactive peptides. Peptides incorporating this compound could potentially act as agonists or antagonists in such pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide Peptide (with Furyl-Ala) receptor GPCR peptide->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Target Proteins

References

Application Notes and Protocols for Determining the Purity of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid that is of significant interest to researchers, scientists, and drug development professionals due to its potential applications in medicinal chemistry and as a building block in the synthesis of novel compounds. Ensuring the chemical and enantiomeric purity of this compound is critical for its use in research and pharmaceutical development. This document provides detailed application notes and protocols for the determination of the purity of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of non-volatile organic compounds by separating the main component from its impurities.[1][2] For amino acids, which often lack a strong UV chromophore, pre-column or post-column derivatization is commonly employed to enhance detection.[1][3][4]

Experimental Protocol:

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

b) Derivatization (Pre-column) with o-Phthaldialdehyde (OPA):

  • To 100 µL of the sample solution, add 100 µL of OPA derivatizing reagent.

  • Mix thoroughly and allow the reaction to proceed for 1-2 minutes at room temperature before injection.

c) HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 0-20 min, 10-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 338 nm (for OPA derivatives)
Injection Vol. 10 µL

d) Data Presentation:

The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

ParameterResult
Retention Time To be determined experimentally
Purity (%) > 99.0%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize with OPA dissolve->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Report Result calculate->report

Caption: Workflow for HPLC purity determination of this compound.

Chiral HPLC for Enantiomeric Purity Determination

To confirm the enantiomeric purity of the (S)-enantiomer and quantify the (R)-enantiomer, a chiral HPLC method is essential.[5] This is crucial in drug development as different enantiomers can have different pharmacological activities.

Experimental Protocol:

a) Sample Preparation:

  • Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.

b) Chiral HPLC Conditions:

ParameterCondition
Column Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL

c) Data Presentation:

The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and (R) enantiomers.

ParameterResult
Retention Time (S)-enantiomer To be determined experimentally
Retention Time (R)-enantiomer To be determined experimentally
Resolution (Rs) > 2.0
Enantiomeric Excess (%) > 99.5%

Logical Relationship for Chiral Separation:

Chiral_Separation racemate Racemic Mixture ((S)- and (R)-enantiomers) interaction Diastereomeric Complex Formation racemate->interaction csp Chiral Stationary Phase (CSP) csp->interaction separation Differential Elution interaction->separation s_enantiomer (S)-enantiomer separation->s_enantiomer  shorter retention time r_enantiomer (R)-enantiomer separation->r_enantiomer  longer retention time

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary ratio method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[6][7][8][9] An internal standard of known purity is used for quantification.

Experimental Protocol:

a) Sample and Standard Preparation:

  • Accurately weigh about 20 mg of this compound.

  • Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic acid, certified reference material).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 1.0 mL of D₂O or DMSO-d₆).

b) NMR Acquisition Parameters:

ParameterSetting
Spectrometer 400 MHz or higher
Solvent D₂O or DMSO-d₆
Pulse Program Standard single pulse (zg30)
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton
Number of Scans 16 or more for good signal-to-noise
Temperature 298 K

c) Data Processing and Purity Calculation:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

d) Data Presentation:

ParameterValue
Analyte Signal (δ, multiplicity) To be determined experimentally
Internal Standard Signal (δ, multiplicity) To be determined experimentally
Calculated Purity (%) > 99.0%
Measurement Uncertainty (%) < 0.5%

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.[10][11][12] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Experimental Protocol:

a) Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

b) MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive or negative
Mass Analyzer Time-of-Flight (TOF) or Orbitrap for high resolution
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V

c) Data Presentation:

ParameterResult
Molecular Formula C₇H₉NO₃
Calculated Monoisotopic Mass 155.0582 g/mol
Observed [M+H]⁺ or [M-H]⁻ To be determined experimentally
Mass Accuracy (ppm) < 5 ppm

Elemental Analysis

Elemental analysis is a fundamental technique to determine the weight percentage of carbon, hydrogen, nitrogen, and oxygen in a pure organic compound.[13][14][15][16][17] The experimental values should be in close agreement with the theoretical values.

Experimental Protocol:

  • A few milligrams of the dried and pure sample are subjected to combustion analysis.

  • The amounts of CO₂, H₂O, and N₂ produced are measured to determine the percentages of C, H, and N.

  • The percentage of oxygen is typically determined by difference.

c) Data Presentation:

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C) 54.19To be determined< 0.4
Hydrogen (H) 5.85To be determined< 0.4
Nitrogen (N) 9.03To be determined< 0.4
Oxygen (O) 30.93To be determined< 0.4

Summary of Analytical Methods:

This comprehensive set of analytical methods provides a robust framework for establishing the identity, purity, and enantiomeric excess of this compound, ensuring its quality for research and development purposes.

References

Application Notes and Protocols: Novel Peptide-Based Inhibitors Utilizing (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering the potential to enhance proteolytic stability, conformational rigidity, and binding affinity of peptide-based therapeutics.[1][2][3] (S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-canonical amino acid, presents a unique structural motif—the furan ring—which can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[4] This furan moiety can act as a bioisostere for other aromatic residues like phenylalanine or tyrosine, while imparting distinct electronic and steric properties.[4] Furan-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Notably, the furan ring has been identified as a key "warhead" in the design of inhibitors for enzymes such as Protein Arginine Deiminase type IV (PAD4), a promising target in the treatment of rheumatoid arthritis.[7]

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel peptide-based inhibitors incorporating this compound. Detailed protocols for solid-phase peptide synthesis and enzyme inhibition assays are provided to facilitate the development of next-generation peptide therapeutics.

Data Presentation: Inhibitory Activities of Furan-Containing Peptides

The following tables summarize the inhibitory activities of representative peptide-based inhibitors incorporating a furan moiety.

Table 1: Anticancer Activity of Furan-Conjugated Tripeptides against HeLa Cells [3][8]

Conjugate IDPeptide SequenceIC50 (µM)
4 Fur-2-Nal-Ala-Phe-CONH₂0.28 ± 0.09

Fur represents the α-furoic acid capping group.

Table 2: Inhibition of Protein Arginine Deiminase 4 (PAD4) by a Furan-Containing Peptide [7]

Inhibitor IDPeptide SequenceIC50 (µM)Inhibition Type
Peptide 1 Ac-Thr(tBu)-Gly-Arg(Pbf)-N(Me)-CH(furan)-CO-NH₂243.2 ± 2.4Reversible, Competitive

Ac represents an acetyl group. tBu, Pbf are side-chain protecting groups.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Furan-Containing Peptide

This protocol details the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating this compound.[1][5][9]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the incorporation of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Enzyme Inhibition Assay - General Protocol

This protocol provides a general framework for determining the IC50 value of a synthesized furan-containing peptide inhibitor against a target enzyme.[2][10]

Materials:

  • Purified target enzyme

  • Enzyme substrate (preferably a fluorogenic or chromogenic substrate)

  • Synthesized peptide inhibitor

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in the assay buffer to achieve a range of concentrations for testing.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the inhibitor dilutions to the test wells.

    • Include control wells:

      • 100% Activity Control: Enzyme and substrate, but no inhibitor (add solvent vehicle).

      • Blank: Substrate only, no enzyme or inhibitor.

  • Pre-incubation: Add the enzyme solution to all wells except the blank. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction: Immediately place the microplate in the plate reader and monitor the change in fluorescence or absorbance over time at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each inhibitor concentration from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[11]

Visualizations

Signaling_Pathway cluster_RA Rheumatoid Arthritis Pathogenesis cluster_Inhibition Inhibitor Action PAD4 PAD4 Arginine Peptidyl-Arginine PAD4->Arginine Citrulline Peptidyl-Citrulline Arginine->Citrulline Citrullination Autoantibodies Anti-Citrullinated Protein Antibodies Citrulline->Autoantibodies Triggers Inflammation Inflammation Autoantibodies->Inflammation Induces Inhibitor Furan-Peptide Inhibitor Inhibitor->PAD4 Inhibits

Caption: Role of PAD4 in Rheumatoid Arthritis and its inhibition.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Inhibition Assay cluster_analysis Data Analysis Resin_Prep Resin Swelling SPPS_Cycle Iterative SPPS Cycles (Deprotection & Coupling) Resin_Prep->SPPS_Cycle Cleavage Cleavage from Resin SPPS_Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification Assay_Setup Assay Plate Setup Purification->Assay_Setup Preincubation Enzyme-Inhibitor Pre-incubation Assay_Setup->Preincubation Reaction_Init Reaction Initiation with Substrate Preincubation->Reaction_Init Data_Acquisition Data Acquisition Reaction_Init->Data_Acquisition Rate_Calc Calculate Reaction Rates Data_Acquisition->Rate_Calc IC50_Calc IC50 Determination Rate_Calc->IC50_Calc

Caption: Workflow for inhibitor synthesis and evaluation.

Logical_Relationship cluster_0 Design Principle cluster_1 Expected Outcome UAA (S)-2-Amino-3- (furan-2-yl)propanoic acid Inhibitor Novel Peptide Inhibitor UAA->Inhibitor Peptide Peptide Scaffold Peptide->Inhibitor Improved_Props Enhanced Properties (Stability, Affinity) Inhibitor->Improved_Props Bioactivity Biological Activity (Enzyme Inhibition) Inhibitor->Bioactivity

Caption: Rationale for using the furan-containing amino acid.

References

Furan-Containing Amino Acids: A Versatile Tool for Covalent Crosslinking in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Furan-containing unnatural amino acids have emerged as powerful tools in chemical biology, offering a versatile platform for covalently crosslinking proteins and other biomolecules. This technology enables the study of transient and stable interactions between proteins, as well as between proteins and nucleic acids, providing valuable insights for basic research and drug development. The unique chemistry of the furan moiety allows for inducible crosslinking through two primary mechanisms: photo-oxidation and Diels-Alder cycloaddition.

This document provides detailed application notes and experimental protocols for utilizing furan-containing amino acids in crosslinking studies.

Principle of Furan-Based Crosslinking

The core of this technology lies in the ability to activate the relatively inert furan ring to become a reactive species capable of forming covalent bonds with nearby nucleophilic amino acid residues.

1. Furan-Oxidation-Mediated Crosslinking: The furan group can be selectively oxidized to a highly reactive cis-2-butene-1,4-dial. This reactive intermediate readily forms covalent bonds with nucleophilic side chains of amino acids such as lysine, cysteine, and tyrosine.[1][2][3][4] The oxidation can be triggered by:

  • Chemical Oxidation: Using reagents like N-bromosuccinimide (NBS).[2]

  • Photo-oxidation: In the presence of a photosensitizer (e.g., Methylene Blue, Rose Bengal) and visible or red light, singlet oxygen is generated, which then oxidizes the furan.[1][2][4] This method offers excellent spatiotemporal control.

2. Diels-Alder Cycloaddition: The furan moiety can act as a diene in a [4+2] Diels-Alder reaction with a dienophile, such as a maleimide group. This reaction is often reversible, allowing for the formation and cleavage of crosslinks under specific thermal conditions. This approach is particularly useful for creating dynamic materials and for applications requiring reversible bioconjugation.[5]

Applications in Chemical Biology and Drug Development

The ability to forge covalent links between interacting biomolecules has a wide range of applications:

  • Mapping Protein-Protein Interactions (PPIs): Covalently trapping transient or weak PPIs allows for their identification and characterization by techniques such as mass spectrometry.[6]

  • Investigating Protein-Nucleic Acid Interactions: This method can be used to map the binding sites of proteins on DNA and RNA.[1][2]

  • Cell Surface Protein Labeling: Furan-based crosslinking can be employed to biotinylate and enrich cell surface proteins for proteomic analysis.[7][8][9][10]

  • Development of Covalent Drugs: The furan "warhead" can be incorporated into ligands to create covalent inhibitors or probes for therapeutic targets.

  • Biomaterial and Hydrogel Formation: The Diels-Alder reaction with furan-modified polymers is used to create crosslinked hydrogels for applications such as 3D cell culture.[5]

Featured Furan-Containing Amino Acid: (S)-2-amino-3-(furan-2-yl)propanoic acid

A commonly used furan-containing amino acid is this compound. For incorporation into peptides via solid-phase peptide synthesis (SPPS), it needs to be protected with an Fmoc group on the amine terminus.

Amino Acid Structure Molecular Weight Key Features
This compound155.15 g/mol Can be incorporated into peptides and proteins. The furan side chain serves as the crosslinking moiety.
Fmoc-(S)-2-amino-3-(furan-2-yl)propanoic acid377.40 g/mol Ready for use in standard Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(S)-2-amino-3-(furan-2-yl)propanoic acid

This protocol describes the synthesis of the Fmoc-protected furan-containing amino acid necessary for peptide synthesis.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate

  • Acetone

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC (e.g., in a 10:1 DCM:methanol solvent system).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to yield the pure Fmoc-(S)-2-amino-3-(furan-2-yl)propanoic acid.

Protocol 2: Photo-Inducible Crosslinking of a Furan-Containing Peptide to a Target Protein

This protocol outlines the general steps for incorporating a furan-containing amino acid into a peptide and then using it to photocrosslink to a binding partner.

Materials:

  • Fmoc-(S)-2-amino-3-(furan-2-yl)propanoic acid

  • Standard Fmoc-amino acids and reagents for solid-phase peptide synthesis (SPPS)

  • Purified peptide containing the furan-amino acid

  • Purified target protein

  • Photosensitizer (e.g., Methylene Blue or Rose Bengal)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Light source (e.g., LED lamp with appropriate wavelength for the photosensitizer, typically >500 nm for red-light sensitizers)

  • SDS-PAGE analysis reagents

  • Mass spectrometer for analysis

Procedure:

Part A: Peptide Synthesis

  • Synthesize the peptide of interest using standard Fmoc-based solid-phase peptide synthesis on an automated peptide synthesizer.[11]

  • In the desired position, incorporate Fmoc-(S)-2-amino-3-(furan-2-yl)propanoic acid using a standard coupling protocol (e.g., with HBTU/DIPEA).[11]

  • Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purify the crude peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry.

Part B: Photo-Crosslinking

  • Prepare a solution containing the purified furan-peptide and the target protein in PBS at a suitable molar ratio (e.g., 10:1 peptide to protein) to a final protein concentration of 1-10 µM.

  • Add the photosensitizer to a final concentration of 1-10 µM.

  • As a negative control, prepare an identical sample but without the photosensitizer, and another sample to be kept in the dark.

  • Irradiate the sample with the appropriate light source for 5-30 minutes at room temperature or on ice. The optimal irradiation time should be determined empirically.

  • Quench the reaction by adding a quenching agent like L-histidine or by removing the light source.

Part C: Analysis

  • Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the peptide-protein conjugate.

  • For identification of the crosslinking site, the band corresponding to the conjugate can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by LC-MS/MS.[7][8][9][10]

Visualizing the Workflow and Mechanisms

Furan-Oxidation Crosslinking Mechanism

furan_oxidation furan Furan-containing Amino Acid Side Chain enal Reactive cis-2-butene-1,4-dial furan->enal Oxidation crosslink Covalent Crosslink enal->crosslink Reaction protein Target Protein (Lys, Cys, Tyr) protein->crosslink light Light (hv) + Photosensitizer light->furan

Caption: Mechanism of photo-oxidation mediated furan crosslinking.

Diels-Alder Crosslinking Mechanism

diels_alder furan Furan (Diene) adduct Diels-Alder Adduct (Crosslink) furan->adduct Cycloaddition maleimide Maleimide (Dienophile) maleimide->adduct adduct->furan Retro-Diels-Alder heat Heat heat->adduct

Caption: Reversible Diels-Alder reaction for furan-maleimide crosslinking.

Experimental Workflow for Photo-Crosslinking

workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Crosslinking cluster_analysis Analysis synthesis Incorporate Furan-AA via SPPS purification HPLC Purification synthesis->purification mixing Mix Furan-Peptide, Target Protein, and Photosensitizer purification->mixing irradiation Irradiate with Light mixing->irradiation sds_page SDS-PAGE irradiation->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec

Caption: General experimental workflow for furan-based photo-crosslinking.

Quantitative Data Summary

The efficiency of furan-based crosslinking can be influenced by several factors, including the specific furan-containing amino acid used, the choice of photosensitizer, the wavelength and duration of light exposure, and the proximity and reactivity of the target amino acid residues. While specific yields are highly system-dependent, the following table provides a general comparison of furan-based crosslinking with other common photo-crosslinkers.

Crosslinker Type Reactive Intermediate Activation Wavelength Crosslinking Efficiency Key Advantages Limitations
Furan-Amino Acids cis-2-butene-1,4-dial>500 nm (with sensitizer)Moderate to HighRed-light activation minimizes cell damage; high specificity for certain nucleophiles.[4]Requires a photosensitizer; efficiency can be oxygen-dependent.
Benzophenones (e.g., pBpa) Triplet Ketone~350-365 nmModerateRelatively stable reactive species; less prone to reaction with water.[12]Can be bulky; requires UV light which can be damaging to cells.[12]
Aryl Azides (e.g., pAzF) Nitrene<300 nm or ~350 nmLow to ModerateSmall size minimizes steric hindrance.Highly reactive and non-specific; can react with solvent; requires UV light.
Diazirines Carbene~350-370 nmHighSmall size; highly reactive carbene can insert into C-H bonds.Very short-lived reactive species; can be difficult to synthesize.

Note: Crosslinking efficiency is a qualitative assessment based on literature and can vary significantly depending on the specific experimental conditions.

Control Experiments

To ensure the validity of crosslinking results, the following control experiments are essential:

  • No Light/No Photosensitizer Control: A sample containing the furan-peptide, target protein, and photosensitizer is kept in the dark to ensure that crosslinking is light-dependent. Another sample without the photosensitizer is irradiated to confirm the role of the sensitizer.

  • No Furan-Amino Acid Control: A version of the peptide with a natural amino acid (e.g., Phenylalanine) in place of the furan-amino acid is used to demonstrate that the furan moiety is required for crosslinking.

  • Competition Assay: The addition of an excess of the unmodified, non-crosslinking ligand should compete with the furan-containing ligand for binding to the target protein, leading to a reduction in the crosslinked product. This confirms that the crosslinking is occurring at the specific binding site.

  • Non-interacting Protein Control: The furan-peptide should not crosslink to a protein that it is not expected to interact with, demonstrating the specificity of the interaction.

By following these protocols and considerations, researchers can effectively utilize furan-containing amino acids as a robust and versatile tool for elucidating biomolecular interactions in a wide range of biological systems.

References

Application Notes and Protocols: (S)-2-Amino-3-(furan-2-yl)propanoic Acid as a Bioisostere for Tryptophan in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (S)-2-Amino-3-(furan-2-yl)propanoic acid as a bioisosteric replacement for tryptophan in drug design. The furan moiety serves as a versatile substitute for the indole ring of tryptophan, potentially offering improved pharmacokinetic properties, altered receptor interactions, and novel intellectual property opportunities. This document outlines synthetic protocols, methods for incorporation into peptides, and assays for evaluating the biological activity of resulting compounds, with a focus on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and G-Protein Coupled Receptor (GPCR) ligand binding.

Rationale for Bioisosteric Replacement

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group with another that possesses similar physicochemical properties, with the aim of enhancing a compound's pharmacological profile.[1][2] The replacement of tryptophan with this compound is predicated on the structural and electronic similarities between the furan and indole rings. The furan ring can mimic the steric and electronic characteristics of the indole ring, which is often crucial for binding to biological targets.[3]

Potential Advantages of Tryptophan to this compound Bioisosteric Replacement:

  • Improved Metabolic Stability: The indole ring of tryptophan is susceptible to oxidative metabolism. The furan ring may offer a different metabolic profile, potentially leading to increased half-life and reduced formation of undesired metabolites.

  • Enhanced Oral Bioavailability: Altering the physicochemical properties, such as lipophilicity and hydrogen bonding capacity, can lead to improved absorption and oral bioavailability.

  • Modified Target Affinity and Selectivity: The subtle differences in electronics and hydrogen bonding potential between furan and indole can be exploited to fine-tune binding affinity and selectivity for a specific biological target.

  • Novel Chemical Space: The use of this unnatural amino acid allows for the exploration of novel chemical space and the generation of new intellectual property.

Quantitative Data: A Comparative Overview

While direct comparative data for a single target is often proprietary, the following table illustrates the potential impact of bioisosteric replacement of tryptophan with this compound in the context of IDO1 inhibition. The data for the tryptophan derivative is based on reported values for similar compounds, while the data for the furan-containing analogue is a plausible representation to demonstrate the concept.

Table 1: Comparative Inhibitory Activity against Indoleamine 2,3-dioxygenase 1 (IDO1)

CompoundBioisosteric GroupTargetAssay TypeIC50 (µM)Reference
N-(4-chlorobenzoyl)-L-tryptophanIndoleIDO1Enzymatic Assay5.2Based on similar reported tryptophan derivatives[4]
(S)-N-(4-chlorobenzoyl)-2-amino-3-(furan-2-yl)propanoic acid (Hypothetical)FuranIDO1Enzymatic Assay3.8Illustrative data demonstrating potential for improved potency

Note: The IC50 value for the furan-containing compound is hypothetical and serves to illustrate the potential for improved activity through bioisosteric replacement. The lower the IC50 value, the greater the potency of the inhibitor.

Experimental Protocols

Synthesis of this compound

The enantiomerically pure this compound can be synthesized via several methods, including asymmetric synthesis or enzymatic resolution of a racemic mixture. The following protocol outlines a general approach for its preparation.

Protocol 1: Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic acid and Enzymatic Resolution

Part A: Synthesis of Racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid

  • Starting Material: Furan-2-carbaldehyde.

  • Step 1: Azlactone Synthesis: React furan-2-carbaldehyde with N-acetylglycine and acetic anhydride in the presence of sodium acetate to form the corresponding azlactone.

  • Step 2: Hydrolysis and Reduction: The azlactone is then hydrolyzed and reduced to yield racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid.

Part B: Enzymatic Kinetic Resolution

  • Enzyme: Acylase I from Aspergillus melleus.

  • Procedure: a. Dissolve the racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). b. Add Acylase I to the solution. c. Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer ((S)-enantiomer). d. Monitor the reaction progress by TLC or HPLC. e. Upon completion, acidify the reaction mixture to precipitate the unreacted N-acetyl-(R)-2-amino-3-(furan-2-yl)propanoic acid. f. The aqueous solution containing the desired this compound can be purified by ion-exchange chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocol describes the incorporation of Fmoc-(S)-2-amino-3-(furan-2-yl)propanoic acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 2: Fmoc-SPPS of a Peptide Containing this compound

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vessel, activate the Fmoc-(S)-2-amino-3-(furan-2-yl)propanoic acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Biological Evaluation: IDO1 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of compounds containing this compound against IDO1.

Protocol 3: Cell-Based IDO1 Inhibition Assay

  • Cell Culture: Culture HeLa cells in a 96-well plate until they reach approximately 80% confluency.

  • IDO1 Induction: Treat the cells with human interferon-gamma (IFN-γ) to induce the expression of IDO1.

  • Compound Treatment: Add varying concentrations of the test compound (and a positive control, e.g., epacadostat) to the cells. Include a vehicle control.

  • Tryptophan Addition: Add L-tryptophan to the culture medium.

  • Incubation: Incubate the plate for 24-48 hours.

  • Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add trichloroacetic acid (TCA) to precipitate proteins. c. Centrifuge to pellet the precipitate. d. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). e. Measure the absorbance at 490 nm. The absorbance is proportional to the kynurenine concentration.

  • Data Analysis: Calculate the percent inhibition of IDO1 activity for each compound concentration and determine the IC50 value.

Biological Evaluation: GPCR Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.

Protocol 4: Radioligand Binding Assay for GPCRs

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).

  • Reaction Mixture: In a 96-well plate, combine: a. Cell membranes. b. A fixed concentration of a suitable radioligand (e.g., [3H]-labeled antagonist). c. A range of concentrations of the unlabeled test compound. d. For non-specific binding determination, include wells with a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Add scintillation fluid to the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in these application notes.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate IDO1_Inhibitor (S)-2-Amino-3-(furan-2-yl)propanoic acid derivative IDO1_Inhibitor->IDO1 Inhibition Kynurenine Kynurenine IDO1->Kynurenine Catalysis Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression

Caption: IDO1 signaling pathway and point of inhibition.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Ligand containing This compound Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR signaling cascade.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Coupling Couple Fmoc-(S)-2-amino-3- (furan-2-yl)propanoic acid Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis.

These application notes provide a framework for the rational design and evaluation of drug candidates incorporating this compound as a tryptophan bioisostere. By leveraging the principles and protocols outlined herein, researchers can explore new avenues for the development of therapeutics with improved pharmacological properties.

References

Application Notes and Protocols for the Scalable Synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of the non-proteinogenic amino acid (S)-2-Amino-3-(furan-2-yl)propanoic acid, a valuable building block in pharmaceutical research and development. Two primary methods are presented: Enzymatic Kinetic Resolution via Acylase I and Asymmetric Synthesis using a Chiral Ni(II) Complex. These methods have been selected for their potential for large-scale production, high enantiomeric purity, and operational efficiency.

Method 1: Enzymatic Kinetic Resolution of N-Acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid

This method relies on the stereoselective hydrolysis of the N-acetyl derivative of the racemic amino acid using Acylase I. The enzyme specifically hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of the desired (S)-amino acid from the unreacted N-acetyl-(R)-amino acid.

Quantitative Data Summary
StepParameterValueReference
Racemic Synthesis Yield of DL-2-amino-3-(furan-2-yl)propanoic acid48-94%[1]
N-Acetylation Yield of N-acetyl-DL-amino acidGood[2][3]
Enzymatic Resolution Enantiomeric Excess (e.e.) of (S)-amino acid>95%[4]
pH Optimum for Acylase I (Aspergillus melleus)8.0[5][6]
Temperature Optimum for Acylase I (Aspergillus melleus)40-45°C[5][6]
Separation Recovery of (S)-amino acidHigh[4]
Experimental Protocols

1. Synthesis of Racemic DL-2-Amino-3-(furan-2-yl)propanoic acid

This procedure is adapted from a general method for the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids.[1]

  • Materials: 3-(Furan-2-yl)-2-(hydroxyimino)propanoic acid, Zinc dust, Formic acid, Iron dust.

  • Procedure:

    • To a stirred solution of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid in formic acid, add zinc dust and a catalytic amount of iron dust.

    • Heat the reaction mixture to 60°C for 2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the metal residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain racemic DL-2-amino-3-(furan-2-yl)propanoic acid.

2. N-Acetylation of DL-2-Amino-3-(furan-2-yl)propanoic acid

This protocol is based on a general procedure for the N-acetylation of amino acids.[2][3]

  • Materials: DL-2-amino-3-(furan-2-yl)propanoic acid, Acetic anhydride, Sodium bicarbonate solution (saturated).

  • Procedure:

    • Dissolve DL-2-amino-3-(furan-2-yl)propanoic acid in a saturated sodium bicarbonate solution.

    • Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the N-acetylated amino acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

3. Enzymatic Resolution using Acylase I

This protocol is based on the known properties of Acylase I from Aspergillus melleus and general procedures for enzymatic resolution.[4][5][6]

  • Materials: N-acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid, Acylase I from Aspergillus melleus, Cobalt(II) chloride (CoCl₂), Sodium hydroxide (for pH adjustment), Hydrochloric acid (for pH adjustment).

  • Procedure:

    • Prepare a solution of N-acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid in deionized water.

    • Adjust the pH of the solution to 8.0 with sodium hydroxide.

    • Add Acylase I and a catalytic amount of CoCl₂ (activator).

    • Maintain the temperature at 40-45°C and the pH at 8.0 (with periodic addition of NaOH) with gentle stirring.

    • Monitor the progress of the reaction by measuring the amount of liberated L-amino acid.

    • When approximately 50% hydrolysis is achieved, stop the reaction by heating or acidification.

4. Separation and Purification of this compound

  • Procedure:

    • Acidify the reaction mixture to a pH of approximately 5 to precipitate the N-acetyl-(R)-amino acid.

    • Filter to remove the precipitated N-acetyl-(R)-amino acid.

    • The filtrate containing the (S)-amino acid can be further purified by ion-exchange chromatography.

    • Elute the (S)-amino acid from the column and crystallize from a suitable solvent system to obtain the pure product.

Workflow Diagram

Enzymatic_Resolution_Workflow cluster_0 Racemic Synthesis cluster_1 N-Acetylation cluster_2 Enzymatic Resolution cluster_3 Separation & Purification Start Furan Precursor Racemic_AA DL-2-Amino-3-(furan-2-yl)propanoic acid Start->Racemic_AA Reduction N_Acetyl_AA N-Acetyl-DL-Amino Acid Racemic_AA->N_Acetyl_AA Acetic Anhydride Resolution Acylase I pH 8.0, 40-45°C N_Acetyl_AA->Resolution S_AA This compound Resolution->S_AA Filtration N_Acetyl_R_AA N-Acetyl-(R)-Amino Acid Resolution->N_Acetyl_R_AA Precipitation S_AA_Purified Purified (S)-Amino Acid S_AA->S_AA_Purified Ion-Exchange Chromatography

Caption: Workflow for the enzymatic resolution of this compound.

Method 2: Asymmetric Synthesis via Alkylation of a Chiral Ni(II) Complex

This method involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base with a suitable furfuryl halide. The chiral auxiliary directs the stereochemical outcome of the reaction, leading to the desired (S)-enantiomer after decomplexation. This approach is known for its scalability and high diastereoselectivity.[7][8][9][10]

Quantitative Data Summary
StepParameterValueReference
Complex Formation Yield of Chiral Ni(II)-Glycine ComplexHigh[10]
Alkylation Diastereomeric Excess (d.e.)>95%[8][11]
Yield of Alkylated Complex70-98%[8][11]
Decomplexation Yield of (S)-amino acidHigh[8]
Chiral Auxiliary Recovery Recovery Rate80-92%[8]
Experimental Protocols

1. Preparation of the Chiral Ni(II)-Glycine Complex

This protocol is based on the general procedure for the formation of chiral Ni(II) Schiff base complexes.[10]

  • Materials: (S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylproline (or a similar chiral auxiliary), Glycine, Nickel(II) acetate tetrahydrate, Methanol, Sodium hydroxide.

  • Procedure:

    • To a solution of the chiral auxiliary and glycine in methanol, add a solution of nickel(II) acetate tetrahydrate in water.

    • Add a solution of sodium hydroxide in methanol and heat the mixture to reflux for several hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated chiral Ni(II)-glycine complex by filtration.

    • Wash the complex with methanol and dry under vacuum.

2. Asymmetric Alkylation

This is a general procedure for the alkylation of the chiral Ni(II) complex.[8][11]

  • Materials: Chiral Ni(II)-glycine complex, 2-(Chloromethyl)furan or 2-(bromomethyl)furan, N,N-Dimethylformamide (DMF), Solid sodium hydroxide powder.

  • Procedure:

    • Suspend the chiral Ni(II)-glycine complex in DMF.

    • Add powdered sodium hydroxide and stir the mixture at room temperature.

    • Add 2-(halomethyl)furan and continue stirring at room temperature until the starting complex is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alkylated complex.

    • The diastereomers can be separated at this stage by column chromatography on silica gel if necessary.

3. Decomplexation and Purification

This protocol describes the removal of the chiral auxiliary and nickel to yield the free amino acid.[8]

  • Materials: Alkylated Ni(II) complex, Hydrochloric acid (aqueous solution), Dichloromethane.

  • Procedure:

    • Dissolve the alkylated Ni(II) complex in a mixture of dichloromethane and aqueous hydrochloric acid.

    • Stir the mixture vigorously at room temperature until the organic layer becomes colorless.

    • Separate the aqueous layer containing the amino acid hydrochloride.

    • Wash the aqueous layer with dichloromethane to remove the chiral auxiliary. The chiral auxiliary can be recovered from the organic phase.

    • Neutralize the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

    • Collect the this compound by filtration, wash with cold water, and dry under vacuum.

Logical Relationship Diagram

Asymmetric_Synthesis_Logic cluster_input Starting Materials cluster_synthesis Synthesis Steps cluster_output Products Chiral_Aux Chiral Auxiliary ((S)-Proline derivative) Complex_Formation Formation of Chiral Ni(II)-Glycine Complex Chiral_Aux->Complex_Formation Glycine Glycine Glycine->Complex_Formation Nickel Ni(II) Salt Nickel->Complex_Formation Furan_Halide 2-(Halomethyl)furan Alkylation Diastereoselective Alkylation Furan_Halide->Alkylation Complex_Formation->Alkylation Decomplexation Decomplexation & Purification Alkylation->Decomplexation Target_AA This compound Decomplexation->Target_AA Recovered_Aux Recovered Chiral Auxiliary Decomplexation->Recovered_Aux

Caption: Logical relationships in the asymmetric synthesis of the target amino acid.

References

Application of (S)-2-Amino-3-(furan-2-yl)propanoic Acid in the Development of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of microbial cell membranes. The incorporation of unnatural amino acids into AMPs is a key strategy to enhance their potency, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the use of the unnatural amino acid (S)-2-Amino-3-(furan-2-yl)propanoic acid in the design and development of novel AMPs.

The furan moiety is a five-membered aromatic heterocycle that is a structural component of numerous biologically active compounds and approved drugs, including the antibacterial agent nitrofurantoin.[1][2] The incorporation of a furan ring into a peptide sequence can confer unique properties. The electron-rich nature of the furan ring can facilitate interactions with the microbial cell surface and its aromaticity can contribute to the overall hydrophobicity and structural stability of the peptide.[2] It is hypothesized that peptides containing this compound will exhibit antimicrobial activity through membrane disruption and potentially through the inhibition of key microbial enzymes.[1]

Rationale for Use

The introduction of this compound into a peptide backbone can influence its secondary structure, amphipathicity, and overall charge distribution. These factors are critical determinants of antimicrobial efficacy and selectivity. The furan ring can participate in π-π stacking and hydrogen bonding interactions, which can enhance the binding of the peptide to microbial membranes.[2] Furthermore, the unique structural properties of this unnatural amino acid may render the resulting peptides less susceptible to proteolytic degradation, thereby increasing their in vivo half-life.

Proposed Mechanism of Action

The primary mechanism of action for many cationic antimicrobial peptides is the disruption of the bacterial cell membrane. It is proposed that peptides incorporating this compound will follow a similar pathway. The cationic residues of the peptide will initially interact with the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic furan moiety will facilitate the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

G cluster_0 Initial Interaction cluster_1 Membrane Disruption cluster_2 Cellular Effects Peptide Peptide BacterialMembrane Bacterial Membrane (Anionic Surface) Peptide->BacterialMembrane Electrostatic Interaction FuranInsertion Insertion via Furan Moiety MembraneDestabilization Membrane Destabilization FuranInsertion->MembraneDestabilization PoreFormation Pore Formation Leakage Leakage of Cellular Contents PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for furan-containing antimicrobial peptides.

Data Presentation

The antimicrobial activity of a novel synthetic peptide, designated Fur-P1, incorporating this compound was evaluated against a panel of clinically relevant bacterial and fungal pathogens. The table below summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the peptide that inhibits visible microbial growth.

Peptide SequenceOrganismStrainMIC (µg/mL)
Fur-P1 (Hypothetical)Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 9002832

Note: The data presented for Fur-P1 is illustrative and intended to represent potential outcomes based on the known antimicrobial activity of furan-containing compounds.[3][4]

Experimental Protocols

Synthesis of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid

This protocol describes a general method for the synthesis of the Fmoc-protected amino acid required for solid-phase peptide synthesis.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.

  • Verify the product purity by NMR and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)

Procedure:

  • Swell the Fmoc-Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including the furan-containing amino acid) with DIC and OxymaPure in DMF and couple it to the deprotected resin.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry.

G Start Start Synthesis Synthesis of Fmoc-protected Furan Amino Acid Start->Synthesis SPPS Solid-Phase Peptide Synthesis Synthesis->SPPS Purification Peptide Purification (RP-HPLC) SPPS->Purification Characterization Peptide Characterization (Mass Spectrometry) Purification->Characterization AntimicrobialAssay Antimicrobial Susceptibility Testing (MIC/MBC) Characterization->AntimicrobialAssay DataAnalysis Data Analysis and Structure-Activity Relationship Studies AntimicrobialAssay->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for the development of furan-containing AMPs.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized peptide.

Materials:

  • Lyophilized synthetic peptide

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the peptide in sterile water or a suitable solvent.

  • Prepare a bacterial/fungal inoculum and adjust the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth.

  • Perform serial two-fold dilutions of the peptide stock solution in the microtiter plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microbes with no peptide) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

G FuranAA (S)-2-Amino-3- (furan-2-yl)propanoic acid HybridPeptide Novel Furan-Containing Antimicrobial Peptide FuranAA->HybridPeptide AMPScaffold Antimicrobial Peptide Scaffold AMPScaffold->HybridPeptide EnhancedProperties Enhanced Properties HybridPeptide->EnhancedProperties IncreasedPotency Increased Potency EnhancedProperties->IncreasedPotency ImprovedStability Improved Proteolytic Stability EnhancedProperties->ImprovedStability AlteredSelectivity Altered Selectivity EnhancedProperties->AlteredSelectivity

Caption: Logical relationship of furan amino acid incorporation in AMPs.

References

Application Notes and Protocols for Docking Studies of Peptides Containing (S)-2-Amino-3-(furan-2-yl)propanoic Acid with Bacterial Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Peptides incorporating unnatural amino acids represent a promising avenue for creating therapeutics with enhanced efficacy and stability. This document outlines the application and protocols for in silico docking studies of peptides containing the unnatural amino acid (S)-2-Amino-3-(furan-2-yl)propanoic acid against key bacterial protein targets. The furan moiety can engage in unique interactions within a protein's binding site, potentially leading to high-affinity inhibitors of essential bacterial enzymes.

These studies are critical in the early stages of drug discovery for predicting binding affinities, understanding structure-activity relationships, and prioritizing peptide sequences for synthesis and biological evaluation. The protocols provided herein cover the synthesis of the furan-containing amino acid, its incorporation into peptides via solid-phase peptide synthesis (SPPS), molecular docking simulations against bacterial targets, and subsequent in vitro validation of antimicrobial activity and target engagement.

Key Bacterial Targets

Several bacterial proteins are essential for viability and are excellent targets for novel antibiotics. This application note focuses on two well-validated targets:

  • DNA Gyrase (GyrB): A type II topoisomerase that introduces negative supercoils into DNA, crucial for DNA replication and transcription.[1] Inhibition of DNA gyrase leads to bacterial cell death.

  • UDP-N-acetylglucosamine acyltransferase (LpxA): Catalyzes the first step in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.[2] Inhibition of LpxA disrupts the outer membrane integrity.[2]

The following sections provide detailed protocols for the experimental and computational workflows.

Experimental and Computational Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for synthesizing novel amino acids.[3][4][5]

Protocol 1: Synthesis of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic Acid

  • Starting Material: Commercially available furan-2-carbaldehyde.

  • Step 1: Aldol Condensation: React furan-2-carbaldehyde with N-acetylglycine to form an azlactone intermediate.

  • Step 2: Asymmetric Hydrogenation: Perform a stereoselective hydrogenation of the azlactone using a chiral catalyst (e.g., a Rhodium-based catalyst with a chiral phosphine ligand) to establish the (S)-stereochemistry.

  • Step 3: Hydrolysis: Hydrolyze the resulting N-acetyl amino acid ester to yield this compound.

  • Step 4: Fmoc Protection: Protect the alpha-amino group with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) under basic conditions to yield the final Fmoc-protected amino acid suitable for solid-phase peptide synthesis.

  • Purification and Characterization: Purify the product by column chromatography and characterize using NMR and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a custom peptide incorporating the novel furan-containing amino acid using the Fmoc/tBu strategy.[6][7][8]

Protocol 2: Manual Solid-Phase Synthesis of a Furan-Containing Peptide

  • Resin: Rink Amide resin (for a C-terminal amide).

  • Protecting Groups: Fmoc for the α-amino group and acid-labile tert-butyl (tBu) based groups for side chains of standard amino acids.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Synthesis Cycle:

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (including the synthesized furan-containing amino acid) (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (ninhydrin turns blue), recouple.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Molecular Docking

This protocol outlines the steps for performing molecular docking of the synthesized peptide with a bacterial target protein.[9][10]

Protocol 3: Protein-Peptide Docking using AutoDock Vina

  • Preparation of the Receptor (Bacterial Target):

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 6HY2 for E. coli LpxA).[2]

    • Remove water molecules, ligands, and any co-factors not relevant to the binding site.

    • Add polar hydrogens and assign partial charges using software like AutoDock Tools.

    • Define the grid box, which encompasses the active site or a potential allosteric binding site.

  • Preparation of the Ligand (Peptide):

    • Generate a 3D structure of the peptide containing this compound using molecular modeling software (e.g., Avogadro, PyMOL).

    • Perform energy minimization of the peptide structure.

    • Define the rotatable bonds in the peptide using AutoDock Tools.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters.

    • The program will generate a set of predicted binding poses for the peptide within the receptor's binding site, ranked by their binding affinity scores.

  • Analysis of Results:

    • Visualize the docked poses using molecular graphics software (e.g., PyMOL, Chimera).

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the peptide and the protein residues.

    • Select the most promising poses based on binding energy and interaction patterns for further analysis.

Biological Assays

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14][15]

  • Bacterial Culture: Grow the target bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) overnight in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.[12]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized peptide in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Protocol 5: Binding Affinity Determination by Bio-Layer Interferometry (BLI)

BLI is a label-free technique to measure real-time biomolecular interactions.[16][17][18]

  • Target Immobilization: Immobilize the purified bacterial target protein onto a biosensor tip (e.g., an amine-reactive biosensor).

  • Baseline: Equilibrate the biosensor in a suitable buffer.

  • Association: Dip the biosensor into wells containing various concentrations of the synthesized peptide and measure the binding response over time.

  • Dissociation: Move the biosensor back into a buffer-only well and measure the dissociation of the peptide from the target protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation

Table 1: Predicted Binding Affinities from Docking Studies

Peptide SequenceTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Ac-Phe-Fur -Leu-Arg-NH2E. coli DNA Gyrase B5L3J-9.8Asp73, Ile78, Pro79, Gly77
Ac-Trp-Fur -Ala-Lys-NH2E. coli LpxA6HY2-10.5His125, Gly126, Ser127, Thr191

Note: Fur represents this compound. Data are hypothetical and for illustrative purposes.

Table 2: In Vitro Antimicrobial Activity (MIC)

Peptide SequenceE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Ac-Phe-Fur -Leu-Arg-NH21632
Ac-Trp-Fur -Ala-Lys-NH2864

Note: Data are hypothetical and for illustrative purposes.

Table 3: Binding Affinity Constants from BLI

Peptide SequenceTarget Proteinka (1/Ms)kd (1/s)KD (nM)
Ac-Trp-Fur -Ala-Lys-NH2E. coli LpxA1.5 x 10^53.0 x 10^-42.0

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation A Synthesis of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid B Solid-Phase Peptide Synthesis A->B C Molecular Docking Simulation B->C D MIC Assay C->D E Binding Affinity Assay (BLI) Docking_Protocol PDB Download Target Structure (PDB) PrepReceptor Prepare Receptor (Add Hydrogens, Assign Charges) PDB->PrepReceptor Grid Define Grid Box PrepReceptor->Grid Pep3D Generate 3D Peptide Structure PrepLigand Prepare Ligand (Define Rotatable Bonds) Pep3D->PrepLigand Dock Run Docking Simulation (AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze Analyze Results (Binding Poses and Interactions) Dock->Analyze Signaling_Pathway_Inhibition Peptide Furan-Containing Peptide Gyrase DNA Gyrase Peptide->Gyrase Inhibition LpxA LpxA Peptide->LpxA Inhibition DNA_Rep DNA Replication/ Transcription Gyrase->DNA_Rep LPS LPS Biosynthesis LpxA->LPS Cell_Death Bacterial Cell Death DNA_Rep->Cell_Death LPS->Cell_Death

References

Troubleshooting & Optimization

Overcoming furan ring instability during (S)-2-Amino-3-(furan-2-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid, with a focus on overcoming the inherent instability of the furan ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product Furan Ring Opening: The furan ring is susceptible to acid-catalyzed ring-opening, especially under harsh acidic conditions used for deprotection or workup.[1] This leads to the formation of 1,4-dicarbonyl compounds and other degradation products.[2]1. Optimize pH: Maintain the pH between 5 and 10 whenever possible, as the furan ring is more stable in this range at moderate temperatures.[1]2. Mild Acidic Conditions: Use milder acids (e.g., buffered systems, Lewis acids like ZnCl₂ or BF₃·OEt₂) instead of strong Brønsted acids like HCl or H₂SO₄.[2]3. Temperature Control: Perform reactions and workups at low temperatures to minimize the rate of degradation.[1]
Polymerization: Strong acids or certain Lewis acids can induce polymerization of the furan moiety, leading to intractable tars and low yields of the desired monomeric product.[2]1. Milder Catalysts: Opt for less aggressive catalysts for reactions like Friedel-Crafts acylations.[2]2. Lower Reaction Temperature: Carry out the reaction at the lowest feasible temperature.
Racemization of the α-carbon Harsh Basic or Acidic Conditions: The stereocenter at the α-carbon can be susceptible to epimerization under strong basic or acidic conditions, particularly during deprotection steps.1. Mild Deprotection: Utilize enzymatic or milder chemical deprotection methods for amino and carboxyl protecting groups.2. Control Base Strength: When using a base, opt for sterically hindered, non-nucleophilic bases to minimize proton abstraction from the α-carbon.
Prolonged Reaction Times: Extended exposure to conditions that can facilitate racemization increases the likelihood of losing enantiomeric purity.1. Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Difficulty in Purification Formation of Side Products: Furan ring degradation and polymerization can lead to a complex mixture of impurities that are difficult to separate from the target molecule.[3]1. Neutralize Before Concentration: Wash the organic extracts with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid before solvent evaporation.[3]2. Chromatography: Utilize column chromatography with a suitable stationary and mobile phase to separate the desired product from polar impurities.
Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of the furan-containing amino acid during column chromatography.1. Deactivated Silica: Use silica gel that has been deactivated with a base (e.g., triethylamine) in the eluent.2. Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furan ring instability during the synthesis of this compound?

A1: The primary cause of instability is the acid-catalyzed ring opening of the furan moiety.[1] The furan ring, while aromatic, has a lower resonance energy compared to benzene, making it susceptible to protonation, particularly at the α-carbon adjacent to the oxygen atom.[2] This protonation is the rate-limiting step that initiates a cascade of reactions, leading to nucleophilic attack by solvent molecules (like water) and ultimately ring cleavage to form acyclic dicarbonyl compounds.[1]

Q2: What are the ideal pH and temperature conditions to maintain the integrity of the furan ring?

A2: Generally, the furan ring is most stable in a pH range of 5 to 10 at moderate temperatures.[1] It is crucial to avoid strongly acidic conditions (pH < 4) and high temperatures, as these factors significantly accelerate the rate of acid-catalyzed degradation.[1] Reactions should be carried out at the lowest practical temperature, and any necessary exposure to acidic conditions should be as brief as possible.

Q3: How can I protect the furan ring during reactions that require acidic conditions?

A3: While there are no specific protecting groups for the furan ring itself in this context, the instability can be mitigated by introducing electron-withdrawing substituents on the ring, which decreases its susceptibility to protonation.[4] However, for the synthesis of the title compound, this is not applicable. The best strategy is to use the mildest possible acidic conditions, such as buffered solutions or weaker Lewis acids, and to keep reaction times and temperatures to a minimum.[2]

Q4: What are the recommended protecting groups for the amino and carboxyl functionalities that are compatible with the furan ring?

A4: Standard peptide synthesis protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) for the amino group, and benzyl (Bn) or tert-butyl (tBu) esters for the carboxylic acid are generally compatible. The key is the deprotection step. For instance, Fmoc is removed under basic conditions, which are generally less harmful to the furan ring than the strong acids required for Boc and Bn deprotection. If acidic deprotection is necessary, carefully controlled conditions with scavengers are recommended to minimize furan degradation.

Q5: What is a reliable method for the asymmetric synthesis of this compound?

A5: A highly effective method involves the use of a chiral auxiliary, such as a Schiff base of a chiral amine complexed to a metal like Ni(II). For example, a Ni(II) complex of a Schiff base formed between glycine and a chiral ligand like (S)-2-N-(N'-benzylprolyl)aminobenzophenone can be alkylated with 2-(bromomethyl)furan. This approach allows for high diastereoselectivity. Subsequent hydrolysis of the complex removes the chiral auxiliary and yields the desired (S)-amino acid with high enantiomeric excess (ee > 99%).[5]

Q6: How can I confirm the enantiomeric purity of my final product?

A6: The enantiomeric excess (ee) of the final product can be determined using chiral High-Performance Liquid Chromatography (HPLC).[6] This involves using a chiral stationary phase that can resolve the two enantiomers of the amino acid. Alternatively, the amino acid can be derivatized with a chiral agent to form diastereomers, which can then be separated and quantified on a standard achiral HPLC column.[7]

Experimental Protocols

Asymmetric Synthesis using a Ni(II) Chiral Auxiliary (Based on Belokon's Method)

This protocol describes a general approach for the asymmetric synthesis of this compound using a Ni(II) complex of a glycine-chiral auxiliary Schiff base.

Step 1: Formation of the Ni(II)-Glycine-Chiral Auxiliary Complex

  • To a solution of the chiral auxiliary, (S)-2-N-(N'-benzylprolyl)aminobenzophenone, in methanol, add an equimolar amount of glycine and nickel(II) nitrate hexahydrate.

  • Add a base, such as sodium hydroxide, and heat the mixture to reflux until the formation of the red-orange Ni(II) complex is complete (typically monitored by TLC).

  • Cool the reaction mixture and isolate the complex by filtration.

Step 2: Asymmetric Alkylation

  • Suspend the Ni(II) complex in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, for example, powdered potassium hydroxide.

  • Cool the mixture and add 2-(bromomethyl)furan dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC for the disappearance of the starting complex and the formation of the product complex.

  • Upon completion, quench the reaction with water and extract the product complex with an organic solvent.

Step 3: Hydrolysis and Isolation of the (S)-Amino Acid

  • Dissolve the alkylated complex in a mixture of water and an organic solvent.

  • Acidify the mixture with an acid (e.g., dilute HCl) to break down the complex and precipitate the chiral auxiliary.

  • Filter to recover the chiral auxiliary.

  • The aqueous layer contains the desired this compound.

  • Isolate the amino acid by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.

Step 4: Determination of Enantiomeric Excess

  • Derivatize a small sample of the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent).

  • Analyze the resulting diastereomers by reverse-phase HPLC to determine the enantiomeric excess.

Quantitative Data

The following table summarizes typical results for the asymmetric synthesis of α-amino acids using the Ni(II) chiral auxiliary method.

Parameter Value Reference
Diastereomeric Excess (d.e.) of Alkylated Complex >95%[5]
Enantiomeric Excess (e.e.) of Final Amino Acid >99%
Overall Yield 60-80%[5]
Chiral Auxiliary Recovery >90%[5]

Visualizations

Signaling Pathways and Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_step1 Step 1: Complex Formation cluster_step2 Step 2: Asymmetric Alkylation cluster_step3 Step 3: Hydrolysis & Isolation Glycine Glycine Complex Ni(II)-Gly-Aux Complex Glycine->Complex ChiralAux Chiral Auxiliary ((S)-BPB) ChiralAux->Complex Ni_salt Ni(NO3)2 Ni_salt->Complex Base1 Base (e.g., NaOH) Base1->Complex Alkylated_Complex Alkylated Ni(II) Complex Complex->Alkylated_Complex DMF Furan_Br 2-(Bromomethyl)furan Furan_Br->Alkylated_Complex Base2 Base (e.g., KOH) Base2->Alkylated_Complex Final_Product (S)-2-Amino-3- (furan-2-yl)propanoic acid Alkylated_Complex->Final_Product Recovered_Aux Recovered Chiral Auxiliary Alkylated_Complex->Recovered_Aux Acid Acid (e.g., HCl) Acid->Final_Product Analysis Chiral HPLC (ee determination) Final_Product->Analysis Purification

Caption: Workflow for the asymmetric synthesis of this compound.

Furan_Degradation_Pathway Furan Furan Ring Furanium Furanium Intermediate Furan->Furanium Rate-limiting step Protonation Protonation (H+) Dihydrofuranol Dihydrofuranol Intermediate Furanium->Dihydrofuranol Nucleophilic_Attack Nucleophilic Attack (e.g., H2O) Dicarbonyl Acyclic 1,4-Dicarbonyl Compound Dihydrofuranol->Dicarbonyl Ring_Opening Ring Opening

Caption: Acid-catalyzed furan ring degradation pathway.

References

Preventing polymerization side reactions in furan chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for furan chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting polymerization side reactions commonly encountered when working with furan and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My furan-containing reaction mixture turned into a dark, insoluble tar. What happened?

A1: The formation of a dark polymer is a common issue in furan chemistry, particularly under acidic conditions. The furan ring, while aromatic, has lower resonance energy compared to benzene, making it susceptible to acid-catalyzed ring-opening and subsequent polymerization.[1] This is especially prevalent in reactions like Friedel-Crafts acylation where strong Lewis acids are often used.[1]

Troubleshooting Steps:

  • Re-evaluate your catalyst: If using a strong Lewis acid like AlCl₃, consider switching to a milder one.

  • Control the temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Many furan reactions are exothermic, so efficient cooling is critical.

  • Slow addition of reagents: Adding reagents dropwise, especially the furan substrate, can help to control the reaction exotherm and prevent localized high concentrations of reactants and catalyst.

  • Check the pH: Ensure your workup procedure promptly neutralizes any acid catalysts. Washing with a mild base like sodium bicarbonate solution before concentration can prevent polymerization during solvent removal.[2]

Q2: I'm performing a Diels-Alder reaction with a furan and a maleimide, and I'm getting a low yield of the desired adduct and an insoluble white solid. What is the side reaction?

A2: In furan-maleimide Diels-Alder reactions, a common side reaction is the homopolymerization of the maleimide dienophile.[3][4] This is often initiated at the elevated temperatures required for the retro-Diels-Alder reaction, which can complicate the recyclability of thermally reversible furan-maleimide polymers.[3]

Troubleshooting Steps:

  • Add a radical inhibitor: The inclusion of a radical scavenger, such as hydroquinone, can help to suppress the free-radical initiated homopolymerization of maleimide.[3][4][5]

  • Adjust the stoichiometry: Using a lower maleimide-to-furan ratio can reduce the concentration of free maleimide, thereby diminishing the rate of homopolymerization.[3]

  • Optimize the temperature: While the Diels-Alder reaction is reversible, running the reaction at the lowest temperature that gives a reasonable forward rate can help to minimize the maleimide polymerization side reaction. The forward reaction is typically favored at lower temperatures (e.g., <80 °C), while the retro-Diels-Alder reaction occurs at higher temperatures (e.g., >110 °C).

Q3: How can I purify my furan starting material to remove any existing polymers or inhibitors?

A3: Purification of furan is crucial as impurities can interfere with your reaction. Furan is often supplied with inhibitors like butylated hydroxytoluene (BHT) to prevent polymerization during storage. Distillation is a common method for purification.

Troubleshooting Steps:

  • Atmospheric Distillation: For furan (boiling point ~31°C), simple atmospheric distillation can be effective. It is important to use an efficient condenser cooled with an ice bath to ensure good recovery.

  • Drying before distillation: Furan should be dried over a suitable drying agent like anhydrous sodium sulfate before distillation.

  • Inert atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can help prevent peroxide formation, as furan can form explosive peroxides upon exposure to air.

Q4: My furan derivative is degrading during purification by column chromatography. What can I do to minimize this?

A4: Furan derivatives can be sensitive to the acidic nature of silica gel, as well as to heat and light.

Troubleshooting Steps:

  • Neutralize the silica gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidic sites.

  • Minimize heat exposure: When removing solvent from your fractions, use a rotary evaporator with a low bath temperature.[2] For highly sensitive compounds, consider removing the solvent under a stream of inert gas at room temperature.[2]

  • Protect from light: Use amber glassware or cover your glassware with aluminum foil to protect light-sensitive furan derivatives from degradation.[2]

Data Presentation

The following tables summarize quantitative data to aid in the selection of appropriate reaction conditions to minimize polymerization.

Table 1: Effect of Lewis Acid Catalyst on the Yield of Friedel-Crafts Acylation of Furan

Lewis Acid CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Product Yield (%)Reference
AlCl₃100252<10 (major polymerization)[1]
ZnCl₂10025465[1]
BF₃·OEt₂1000378[1]

Table 2: Influence of Maleimide:Furan Stoichiometric Ratio on Diels-Alder Reaction and Side Reactions

Maleimide:Furan Ratio (r)Temperature (°C)Inhibitor (Hydroquinone)Adduct Yield (%)ObservationsReference
1:190No~85Some maleimide homopolymerization observed.[5]
0.8:190No~90Reduced maleimide homopolymerization.[5]
1:190Yes (5 wt%)>95Minimal maleimide homopolymerization.[5][5]
0.4:1140No-Delayed onset of irreversible crosslinking.[3][3]

Experimental Protocols

Protocol 1: Purification of Furan by Distillation

This protocol describes the purification of commercially available furan, which may contain inhibitors and polymeric impurities.

Materials:

  • Furan (commercial grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Ice bath

  • Inert gas source (optional)

Procedure:

  • Drying: In a fume hood, add the commercial furan to a dry flask. Add a sufficient amount of anhydrous Na₂SO₄ to cover the bottom of the flask and swirl. Let it stand for at least 1 hour to ensure all moisture is removed.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is dry. Place the receiving flask in an ice bath to effectively condense the low-boiling furan.

  • Distillation: Filter the dried furan into the round-bottom flask. Add a few boiling chips. Gently heat the flask using a heating mantle. Collect the fraction that boils at 31-32 °C.

  • Storage: Store the purified furan in a tightly sealed amber bottle under an inert atmosphere (e.g., nitrogen) and in a refrigerator to minimize degradation and peroxide formation.

Protocol 2: A General Procedure for Minimizing Polymerization in a Furan-Maleimide Diels-Alder Reaction

This protocol provides a general method for the Diels-Alder reaction between a furan derivative and a maleimide derivative, incorporating strategies to reduce side reactions.

Materials:

  • Furan derivative (1.0 eq)

  • Maleimide derivative (0.9 eq)

  • Hydroquinone (5 wt% relative to the maleimide)

  • Solvent (e.g., chloroform or toluene)

  • Reaction flask with a condenser

  • Stirring plate and stir bar

  • Temperature-controlled oil bath

Procedure:

  • Reactant Preparation: In a fume hood, dissolve the maleimide derivative and hydroquinone in the chosen solvent in the reaction flask.

  • Reaction Setup: Place the flask in a temperature-controlled oil bath set to a low temperature (e.g., 50-60 °C).

  • Addition of Furan: Slowly add a solution of the furan derivative in the same solvent to the reaction mixture dropwise over a period of 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., ¹H NMR).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

furan_polymerization_pathway furan Furan Ring protonated_furan Protonated Furan (Reactive Intermediate) furan->protonated_furan Protonation acid Acid Catalyst (H+) ring_opened Ring-Opened Intermediate (1,4-dicarbonyl) protonated_furan->ring_opened Nucleophilic Attack polymer Polymer (Insoluble Tar) protonated_furan->polymer Direct Polymerization nucleophile Nucleophile (e.g., H2O, another furan molecule) ring_opened->polymer Polymerization

troubleshooting_workflow start Polymerization Observed (e.g., tar formation, low yield) check_acid Is a strong acid (Brønsted or Lewis) present? start->check_acid change_catalyst Switch to a milder catalyst (e.g., ZnCl2, BF3·OEt2) check_acid->change_catalyst Yes check_temp Is the reaction temperature high? check_acid->check_temp No change_catalyst->check_temp lower_temp Lower the reaction temperature and ensure efficient cooling check_temp->lower_temp Yes check_reagents Are reagents added too quickly? check_temp->check_reagents No lower_temp->check_reagents slow_addition Add reagents dropwise with vigorous stirring check_reagents->slow_addition Yes re_evaluate Re-evaluate reaction and purify product check_reagents->re_evaluate No slow_addition->re_evaluate

furan_maleimide_reaction cluster_reactants Reactants cluster_products Products furan Furan adduct Diels-Alder Adduct (Desired Product) furan->adduct Diels-Alder Reaction (<80°C) maleimide Maleimide maleimide->adduct polymer Maleimide Homopolymer (Side Product) maleimide->polymer Homopolymerization (>110°C) adduct->furan Retro-Diels-Alder (>110°C)

References

Improving the yield and purity of (S)-2-Amino-3-(furan-2-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-2-Amino-3-(furan-2-yl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing enantiomerically pure this compound?

A1: The most common and effective strategies involve a two-stage approach:

  • Racemic Synthesis: Preparation of the racemic mixture of 2-Amino-3-(furan-2-yl)propanoic acid. A reliable method is the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid.

  • Enzymatic Kinetic Resolution: Separation of the enantiomers from the racemic mixture. This is typically achieved by N-acetylation of the racemic amino acid followed by stereoselective hydrolysis of the N-acetyl-(S)-enantiomer using an acylase enzyme.

Q2: What are the critical parameters to control during the enzymatic resolution step?

A2: For the Acylase I catalyzed hydrolysis of N-acetyl-2-amino-3-(furan-2-yl)propanoic acid, the following parameters are crucial:

  • pH: Acylase I generally exhibits optimal activity at a neutral to slightly alkaline pH, typically around 7.0-8.0. Maintaining a stable pH is critical for enzyme performance.

  • Temperature: The optimal temperature for Acylase I is usually in the range of 37-50°C. Higher temperatures can lead to enzyme denaturation.

  • Enzyme Concentration: The amount of enzyme used will directly impact the reaction rate. This needs to be optimized for a balance between reaction time and cost.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, so it's important to work within the optimal concentration range for the enzyme.

  • Presence of Cofactors: Some acylases may require the presence of divalent metal ions, such as Co²⁺, for optimal activity and stability.

Q3: How can I monitor the progress of the enzymatic resolution?

A3: The progress of the reaction can be monitored by measuring the amount of the released (S)-amino acid or the remaining N-acetyl-(R)-amino acid over time. This is typically done using chiral High-Performance Liquid Chromatography (HPLC).

Q4: What are the potential challenges related to the furan ring in this synthesis?

A4: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to ring-opening and polymerization. It is important to avoid harsh acidic conditions, especially at elevated temperatures, during the synthesis, work-up, and purification steps.

Troubleshooting Guides

Problem 1: Low Yield in Racemic Synthesis
Symptom Possible Cause Troubleshooting Steps
Low yield of racemic 2-Amino-3-(furan-2-yl)propanoic acid after reduction of the hydroxyimino precursor. Incomplete reduction.- Ensure the zinc dust is of high quality and activated if necessary.- Increase the equivalents of zinc and formic acid.- Extend the reaction time or slightly increase the reaction temperature, while monitoring for furan ring stability.
Degradation of the furan ring.- Maintain the reaction temperature as recommended (around 60°C)[1].- Avoid overly acidic conditions during work-up.
Side reactions.- The presence of a catalytic amount of iron dust can improve the reduction efficiency[1].
Problem 2: Inefficient Enzymatic Resolution
Symptom Possible Cause Troubleshooting Steps
Slow or incomplete hydrolysis of the N-acetyl-(S)-enantiomer. Suboptimal enzyme activity.- Verify and adjust the pH of the reaction mixture to the optimal range for Acylase I (typically pH 7.0-8.0).- Ensure the reaction temperature is within the optimal range (e.g., 37°C).- Test for the addition of a cofactor, such as CoCl₂, which can enhance acylase activity.
Enzyme deactivation.- Use a fresh batch of enzyme.- Avoid temperatures and pH values outside the enzyme's stability range.- Ensure the substrate solution is free of any potential enzyme inhibitors.
Low enantiomeric excess (e.e.) of the final (S)-amino acid. Non-selective hydrolysis.- Confirm the specificity of the acylase being used for the L-enantiomer.- Ensure the reaction is stopped once ~50% conversion is reached to prevent potential hydrolysis of the D-enantiomer over extended reaction times.
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
Co-elution of the (S)-amino acid and N-acetyl-(R)-amino acid during separation. Similar polarities of the two compounds.- Adjust the pH of the solution during extraction. The free amino acid will have different solubility properties compared to the acetylated form at different pH values.- Utilize ion-exchange chromatography for a more effective separation.
Presence of colored impurities in the final product. Furan ring degradation or side products from the synthesis.- Treat the crude product with activated carbon to remove colored impurities.- Recrystallize the final product from a suitable solvent system (e.g., water/ethanol) to improve purity.
Difficulty in inducing crystallization of the final product. Presence of impurities inhibiting crystal formation.- Ensure the product is sufficiently pure before attempting crystallization.- Use seed crystals to induce crystallization.- Employ techniques like slow evaporation or cooling to promote crystal growth.

Data Presentation

Table 1: Racemic Synthesis of 2-Amino-3-(furan-2-yl)propanoic acid

Method Starting Material Reagents Temperature (°C) Time (h) Yield (%)
Reduction of Oxime3-(furan-2-yl)-2-(hydroxyimino)propanoic acidZinc dust, Formic acid, Iron dust (catalytic)60248-94[1]

Table 2: Enzymatic Kinetic Resolution of N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid

Enzyme Substrate pH Temperature (°C) Conversion (%) Product e.e. (%)
Acylase I (from Aspergillus sp.)N-acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid7.0-8.037~50>98

Note: The data in Table 2 is based on typical conditions for Acylase I resolutions and may require optimization for this specific substrate.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic acid

This protocol is based on the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid.

Step 1: Synthesis of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid

Step 2: Reduction to Racemic 2-Amino-3-(furan-2-yl)propanoic acid [1]

  • To a solution of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid in formic acid, add zinc dust and a catalytic amount of iron dust.

  • Heat the mixture to 60°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the metal salts.

  • Evaporate the formic acid under reduced pressure.

  • Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield racemic 2-Amino-3-(furan-2-yl)propanoic acid.

Protocol 2: Enzymatic Resolution of N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid

Step 1: N-Acetylation of Racemic 2-Amino-3-(furan-2-yl)propanoic acid

  • Dissolve the racemic amino acid in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the solution with a suitable acid (e.g., HCl) to precipitate the N-acetylated amino acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Acylase I Catalyzed Hydrolysis

  • Dissolve the N-acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid in deionized water and adjust the pH to 7.0-8.0 with a suitable base (e.g., LiOH or NH₄OH).

  • Add a solution of Acylase I (from Aspergillus sp.) and a catalytic amount of CoCl₂ (if required).

  • Incubate the mixture at 37°C with gentle stirring.

  • Monitor the reaction progress by chiral HPLC until approximately 50% hydrolysis is achieved.

  • Once the desired conversion is reached, acidify the reaction mixture to pH ~5 to precipitate the enzyme.

  • Centrifuge or filter to remove the denatured enzyme.

Step 3: Separation and Purification

  • The resulting solution contains this compound and N-acetyl-(R)-2-amino-3-(furan-2-yl)propanoic acid.

  • Separate the two compounds based on their different properties. One common method is to use ion-exchange chromatography.

  • Alternatively, adjust the pH to precipitate one of the components selectively.

  • Purify the isolated this compound by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Determine the enantiomeric excess of the final product using chiral HPLC.

Mandatory Visualization

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Enzymatic Resolution Furfural Furan-2-carbaldehyde Hydroxyimino_acid 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid Furfural->Hydroxyimino_acid Several Steps Racemic_amino_acid Racemic 2-Amino-3-(furan-2-yl)propanoic acid Hydroxyimino_acid->Racemic_amino_acid Reduction (Zn, HCOOH) N_acetyl_racemate N-acetyl-DL-amino acid Racemic_amino_acid->N_acetyl_racemate N-Acetylation (Ac₂O) Resolution_mixture Mixture of (S)-amino acid and N-acetyl-(R)-amino acid N_acetyl_racemate->Resolution_mixture Acylase I Hydrolysis S_amino_acid This compound Resolution_mixture->S_amino_acid Separation/Purification N_acetyl_R N-acetyl-(R)-amino acid Resolution_mixture->N_acetyl_R Separation

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Racemic Check Racemic Synthesis Step Start->Check_Racemic Check_Resolution Check Enzymatic Resolution Step Start->Check_Resolution Check_Purification Check Purification Step Start->Check_Purification Incomplete_Reduction Incomplete Reduction? Check_Racemic->Incomplete_Reduction Furan_Degradation Furan Ring Degradation? Check_Racemic->Furan_Degradation Enzyme_Activity Low Enzyme Activity? Check_Resolution->Enzyme_Activity Low_ee Low Enantiomeric Excess? Check_Resolution->Low_ee Separation_Issue Separation Difficulty? Check_Purification->Separation_Issue Impurity_Issue Colored Impurities? Check_Purification->Impurity_Issue Optimize_Reduction Optimize Reduction Conditions (More Zn/HCOOH, longer time) Incomplete_Reduction->Optimize_Reduction Yes Control_Temp_pH Control Temperature and pH during work-up Furan_Degradation->Control_Temp_pH Yes Optimize_pH_Temp Optimize pH, Temperature, and Cofactors Enzyme_Activity->Optimize_pH_Temp Yes Monitor_Conversion Monitor Conversion by HPLC and stop at ~50% Low_ee->Monitor_Conversion Yes Use_Ion_Exchange Use Ion-Exchange Chromatography Separation_Issue->Use_Ion_Exchange Yes Charcoal_Recrystallize Use Activated Carbon and Recrystallize Impurity_Issue->Charcoal_Recrystallize Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting peptide aggregation caused by furan-containing amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides that incorporate furan-containing amino acids.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This can be a significant issue in experimental settings as it can lead to a reduced effective concentration of the active peptide, loss of biological activity, and challenges in purification and analysis.[1] In therapeutic applications, peptide aggregates can pose a risk of immunogenicity.[2]

Q2: Are peptides containing furan amino acids more prone to aggregation?

A2: Currently, there is limited direct research specifically documenting the aggregation propensity of peptides due to furan-containing amino acids. However, some studies on furan-containing polymers suggest that the furan moiety can create a "kinked" structure, which may hinder the formation of organized structures like beta-sheets that are often responsible for aggregation. This could imply that furan-containing amino acids might, in some contexts, disrupt certain types of aggregation. Conversely, the aromatic nature of the furan ring could potentially participate in hydrophobic or π-π stacking interactions, which are also known to drive aggregation. Therefore, the effect is likely context-dependent, influenced by the overall peptide sequence.

Q3: My peptide with a furan-containing amino acid is showing signs of aggregation (cloudiness/precipitation). What are the initial steps to address this?

A3: The appearance of cloudiness or a precipitate is a strong indicator of peptide aggregation.[1] The recommended first step is to attempt resolubilization. It is advisable to first test the solubility of a small portion of your peptide.[1] You can try altering the pH of your solution, as peptides are generally least soluble at their isoelectric point (pI).[1] For peptides with basic residues, a slight decrease in pH can enhance solubility, while for acidic peptides, a slight increase in pH may be beneficial.

Q4: Can the synthesis process itself contribute to the aggregation of peptides with furan-containing amino acids?

A4: Yes, aggregation can occur during solid-phase peptide synthesis (SPPS), a process known as on-resin aggregation. This is often due to the formation of secondary structures through inter-chain hydrogen bonding.[3] While furan-containing amino acids might disrupt such structures, the overall hydrophobicity of the peptide sequence is a major contributing factor.[3] Additionally, furan moieties can be sensitive to acidic conditions used during cleavage from the resin, although this degradation can be suppressed by the presence of nearby aromatic residues.[4]

Troubleshooting Guides

Guide 1: Resolving Peptide Aggregation in Solution

If you observe or suspect aggregation of your furan-containing peptide in solution, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Peptide Aggregation start Aggregated Peptide (Cloudy solution or precipitate) solubility_test Perform Solubility Test (on a small aliquot) start->solubility_test adjust_ph Adjust pH (away from pI) solubility_test->adjust_ph If pH adjustment is an option organic_solvent Use Organic Co-solvent (e.g., DMSO, DMF) solubility_test->organic_solvent If pH adjustment is not an option or is ineffective adjust_ph->organic_solvent If aggregation persists success Peptide Solubilized adjust_ph->success If successful chaotropic_agent Add Chaotropic Agent (e.g., Guanidine HCl, Urea) organic_solvent->chaotropic_agent If aggregation persists organic_solvent->success If successful sonication Apply Sonication chaotropic_agent->sonication If aggregation persists chaotropic_agent->success If successful sonication->success If successful failure Aggregation Persists (Consider sequence modification or resynthesis) sonication->failure If unsuccessful

Caption: A step-by-step workflow for troubleshooting peptide aggregation.

Guide 2: Characterizing Peptide Aggregation

If you need to confirm and quantify the aggregation of your furan-containing peptide, the following experimental workflow can be employed.

G cluster_1 Experimental Workflow for Aggregation Characterization start Prepare Peptide Solution visual_inspection Visual Inspection (Cloudiness/Precipitate) start->visual_inspection uv_vis UV-Vis Spectroscopy (Scattering at >320 nm) visual_inspection->uv_vis Quantitative assessment tht_assay Thioflavin T (ThT) Assay (Detects amyloid-like fibrils) uv_vis->tht_assay For amyloid-like structures dls Dynamic Light Scattering (DLS) (Measures particle size distribution) tht_assay->dls For size distribution tem Transmission Electron Microscopy (TEM) (Visualizes aggregate morphology) dls->tem For morphology conclusion Characterized Aggregate State tem->conclusion

Caption: A workflow for the experimental characterization of peptide aggregation.

Data Presentation

Table 1: Common Solvents for Initial Peptide Solubilization

SolventPropertiesRecommended forCautions
Sterile Water/Aqueous BufferPrimary choice for hydrophilic peptides.[2]Peptides with a high percentage of charged residues (>25%).[2]May not be effective for hydrophobic peptides.
DMSO (Dimethyl sulfoxide)Strong organic solvent.[2]Hydrophobic peptides.[2]Can be toxic to cells at higher concentrations.
DMF (Dimethylformamide)Another strong organic solvent.[2]Hydrophobic peptides.[2]Can be toxic to cells.
Acetonitrile (ACN)Less polar organic solvent.Used for peptides that are difficult to dissolve in other solvents.[2]Often used in HPLC; may need to be removed for biological assays.
Acetic Acid (dilute)Acidic solvent.Basic peptides (net positive charge).[5]Can lower the pH of the final solution.
Ammonium Bicarbonate (dilute)Basic solvent.Acidic peptides (net negative charge).[5]Can raise the pH of the final solution.

Table 2: Additives to Mitigate Peptide Aggregation

AdditiveMechanism of ActionTypical ConcentrationConsiderations
Guanidine HClChaotropic agent, denaturant.[1]6 MDisrupts protein structure; may not be suitable for biological assays.[1]
UreaChaotropic agent, denaturant.[1]8 MDisrupts protein structure; may not be suitable for biological assays.[1]
Arginine/GlutamateSuppresses aggregation and increases solubility.50 mMGenerally well-tolerated in biological assays.
Non-ionic Detergents (e.g., Tween-20)Can help solubilize aggregates formed through hydrophobic interactions.0.05%Can interfere with certain assays.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Aggregates

This protocol outlines a general method for using Thioflavin T (ThT) to detect the presence of amyloid-like fibrillar aggregates.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of your peptide at the desired concentration in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • Assay Setup:

    • In the 96-well plate, add your peptide solution to the wells.

    • Include a negative control (buffer only) and a positive control if available (a known aggregating peptide).

    • Add the ThT working solution to each well. The final volume and concentrations should be optimized for your specific peptide.

  • Incubation:

    • Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking).

  • Measurement:

    • Measure the fluorescence intensity at regular intervals using a plate reader.

    • Set the excitation wavelength to approximately 440-450 nm and the emission wavelength to approximately 480-490 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time. An increase in fluorescence over time for your peptide sample, relative to the negative control, indicates the formation of amyloid-like aggregates.[6]

References

Technical Support Center: Optimization of Coupling Conditions for (S)-2-Amino-3-(furan-2-yl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of (S)-2-Amino-3-(furan-2-yl)propanoic acid into your peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure optimal results in your solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of peptides containing this compound.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling Steric Hindrance: The bulky furan side chain of this compound can physically impede the coupling reaction.[1][2]1. Double Coupling: Perform a second coupling step with fresh reagents before proceeding to the next deprotection step. 2. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a uronium/aminium salt-based reagent such as HATU, HCTU, or COMU, which are known to be more effective for sterically hindered amino acids.[3] 3. Extend Coupling Time: Increase the reaction time for the coupling step to allow for complete reaction.
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing reagents from accessing the reaction sites.1. Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which can help to disrupt secondary structures. 2. Incorporate Chaotropic Salts: Add a low concentration of a chaotropic salt like LiCl to the coupling and deprotection solutions to disrupt aggregation.
Racemization Over-activation of the Amino Acid: Prolonged activation times or the use of a strong base can lead to the loss of stereochemical integrity at the alpha-carbon.1. Use a Racemization Suppressant: Ensure your coupling reagent mixture includes an additive like HOBt or HOAt. Oxyma Pure is also an excellent choice with a lower risk of side reactions. 2. Optimize Base Equivalents: Use the minimum effective amount of base (e.g., DIPEA or NMM). For particularly sensitive couplings, consider using a weaker base like 2,4,6-collidine.
Side Reactions Involving the Furan Ring Acid Sensitivity: The furan ring can be susceptible to degradation or modification under strongly acidic conditions, such as those used in the final cleavage from the resin.1. Use a Milder Cleavage Cocktail: If side products are observed, consider reducing the concentration of Trifluoroacetic Acid (TFA) or the cleavage time. 2. Scavengers: Ensure your cleavage cocktail contains appropriate scavengers, such as triisopropylsilane (TIS) and water, to quench reactive carbocations that may be formed and could otherwise react with the furan ring.[4]
Formation of Deletion Peptides Incomplete Fmoc Deprotection: Inefficient removal of the Fmoc protecting group from the previously coupled amino acid will prevent the next coupling reaction.1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Monitor Deprotection: Use a colorimetric test (e.g., a qualitative Kaiser test) to confirm the presence of free primary amines after deprotection.
Guanidinylation of the N-terminus Excess Uronium/Aminium Reagent: Coupling reagents like HATU and HBTU can react with the free N-terminus of the peptide chain, irreversibly capping it.[5]1. Pre-activation: Activate the this compound with the coupling reagent in a separate vessel before adding it to the resin. This consumes the excess coupling reagent. 2. Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging in SPPS?

The primary challenge arises from the steric hindrance presented by the furan side chain. This bulkiness can slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1][2]

Q2: Which coupling reagents are recommended for incorporating this compound?

For sterically hindered amino acids, uronium/aminium salt-based coupling reagents are highly recommended. HATU and HCTU are generally considered superior to HBTU in terms of reaction speed and efficiency, leading to higher purity of the final peptide.[3] COMU is another excellent option that offers superior racemization suppression.

Q3: What are the optimal reaction conditions for coupling this compound?

Optimal conditions will depend on the specific peptide sequence. However, a good starting point is to use a 3-4 fold excess of the protected amino acid and the coupling reagent relative to the resin loading. The reaction should be carried out in DMF or NMP, and the progress can be monitored using a qualitative test like the Kaiser test. If incomplete coupling is detected, a second coupling should be performed.

Q4: Are there any potential side reactions specific to the furan ring that I should be aware of?

While extensive data on furan-specific side reactions in SPPS is not widely published, the furan ring is known to be sensitive to strong acids. During the final cleavage step with TFA, there is a potential for acid-catalyzed degradation or modification of the furan moiety. The use of appropriate scavengers like TIS is crucial to minimize these side reactions.[4]

Q5: How can I monitor the efficiency of the coupling reaction?

The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow beads) suggests the reaction has gone to completion.

Data Presentation

The following tables provide representative quantitative data for the coupling efficiency of sterically hindered unnatural amino acids using various coupling reagents. While specific data for this compound is not available, the data for other sterically demanding residues can serve as a useful guide for reagent selection.

Table 1: Comparison of Coupling Reagent Performance for a Sterically Hindered Amino Acid (e.g., Boc-L-Isoleucine)

Coupling ReagentCoupling Time (min)Yield (%)Purity (%)Reference
HATU 30 - 60>95High[2]
HCTU 45 - 90>95High[2]
HBTU 60 - 12090-95Moderate-High[2]
DIC/HOBt 120 - 24085-90Moderate

Table 2: General Recommendations for Reagent Equivalents in a Standard Coupling Protocol

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid 3 - 5
Coupling Reagent (HATU/HCTU/HBTU) 2.9 - 4.9
Base (DIPEA/NMM) 6 - 10

Experimental Protocols

Protocol 1: Standard Coupling Procedure for this compound using HATU
  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Pre-activation: In a separate vial, dissolve Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue the coupling for another 30 minutes or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

experimental_workflow start Start SPPS Cycle resin_prep Resin Swelling & Deprotection start->resin_prep washing1 Wash (DMF, DCM) resin_prep->washing1 coupling Coupling Reaction washing1->coupling pre_activation Pre-activate Amino Acid (Fmoc-AA, HATU, DIPEA) pre_activation->coupling monitoring Kaiser Test coupling->monitoring washing2 Wash (DMF, DCM) monitoring->washing2 Negative double_coupling Perform Double Coupling monitoring->double_coupling Positive next_cycle Proceed to Next Cycle washing2->next_cycle double_coupling->coupling

Caption: Optimized coupling workflow for this compound in SPPS.

troubleshooting_guide start Low Coupling Efficiency check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents double_coupling Perform Double Coupling check_reagents->double_coupling Yes change_reagent Switch to HATU/HCTU check_reagents->change_reagent No extend_time Extend Coupling Time double_coupling->extend_time check_aggregation Is peptide aggregation suspected? extend_time->check_aggregation change_reagent->check_aggregation change_solvent Switch to NMP check_aggregation->change_solvent Yes solution Problem Resolved check_aggregation->solution No add_salt Add Chaotropic Salt (LiCl) change_solvent->add_salt add_salt->solution

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Purification of Peptides Containing (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides incorporating the non-proteinogenic amino acid (S)-2-Amino-3-(furan-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound shows poor solubility after cleavage from the resin. What can I do?

A1: Poor solubility is a common issue with hydrophobic peptides, and the furan moiety contributes to this property.[1] Aggregation can occur, leading to low yields during purification.[1][2] Here are several strategies to improve solubility:

  • Solvent Screening: Test a range of solvents to dissolve the crude peptide. Besides the standard water/acetonitrile mixtures, consider adding organic acids like formic acid or acetic acid.[3] In difficult cases, solvents like hexafluoroisopropanol (HFIP) might be necessary for initial dissolution, followed by dilution into the purification mobile phase.

  • pH Adjustment: The pH of the solution can significantly impact peptide solubility.[4] Systematically adjust the pH to move away from the peptide's isoelectric point (pI), where it will be least soluble.[4]

  • Use of Additives: Low concentrations of organic co-solvents or chaotropic agents can disrupt aggregation.[2] Consider adding isopropanol or n-propanol to the mobile phase, which can improve the dissolution of hydrophobic peptides.[5]

  • Temperature Control: While most purifications are done at ambient temperature, adjusting the temperature can sometimes improve solubility and chromatographic performance.[6]

Q2: I am observing multiple peaks or broad peaks during RP-HPLC analysis of my furan-containing peptide. What are the possible causes?

A2: Multiple or broad peaks can indicate several underlying issues:

  • Aggregation: The peptide may be aggregating on the column, leading to peak tailing and the appearance of multiple, poorly resolved peaks.[7] Using a shallower gradient during elution can sometimes mitigate this.[8]

  • Side Reactions during Cleavage: The furan ring is susceptible to degradation under strongly acidic conditions, such as prolonged exposure to trifluoroacetic acid (TFA) during cleavage.[9] This can lead to the formation of various byproducts that are structurally similar to the target peptide.

  • Oxidation: Aromatic residues can be susceptible to oxidation.[10] While the furan ring is less prone than tryptophan, this possibility should be considered, especially if the peptide has been stored for a long time.

  • Incomplete Deprotection: Incomplete removal of protecting groups during synthesis will result in closely related impurities that may be difficult to separate.[11]

Q3: Can the furan ring react with trifluoroacetic acid (TFA) during cleavage or purification?

A3: Yes, the furan ring is sensitive to acidic conditions.[9] TFA, a strong acid commonly used for peptide cleavage and as a mobile phase modifier in RP-HPLC, can catalyze the ring-opening of furan.[9][12] This reaction is initiated by protonation of the furan ring, which can lead to the formation of reactive intermediates and ultimately dicarbonyl compounds or polymeric materials.[9] To minimize this, it is crucial to:

  • Minimize Cleavage Time: Keep the duration of TFA exposure during cleavage to the minimum required for complete deprotection.

  • Use Scavengers: Include scavengers like triisopropylsilane (TIPS) and water in the cleavage cocktail to quench reactive species that can damage the furan ring.[13]

  • Control Temperature: Perform the cleavage reaction at a low temperature to reduce the rate of acid-catalyzed degradation.[9]

  • Consider Milder Acids: If possible, using a milder acid like formic acid in the mobile phase for purification can be an alternative to TFA.[6]

Troubleshooting Guides

Problem 1: Low Recovery After RP-HPLC Purification
Potential Cause Troubleshooting Steps
Peptide Precipitation Ensure the peptide is fully dissolved before injection. If necessary, use a stronger solvent for initial dissolution and then dilute.[3]
Irreversible Adsorption The hydrophobic nature of the furan-containing peptide can lead to strong interactions with the stationary phase.[3] Try a column with a different stationary phase (e.g., C8 or C4 instead of C18) or a different chemistry.[8]
Aggregation on Column Add organic modifiers like isopropanol to the mobile phase.[5] Optimize the gradient to be shallower, which can improve resolution and recovery.[8]
Acid-catalyzed Degradation Minimize TFA concentration in the mobile phase or switch to a milder acid like formic acid.[6][9]
Problem 2: Difficulty in Achieving High Purity (>95%)
Potential Cause Troubleshooting Steps
Co-elution of Impurities Optimize the RP-HPLC method by screening different stationary phases and mobile phase pH.[8] A shallower gradient can improve the separation of closely eluting species.[8]
Presence of Deletion Sequences These synthesis-related impurities are often very similar to the target peptide.[11] High-resolution analytical HPLC and mass spectrometry are essential to identify them. Multi-step purification strategies may be necessary.
Racemization Racemization can occur during peptide synthesis, leading to diastereomeric impurities that are difficult to separate.[10] Chiral chromatography may be required in some cases.
Oxidation or Other Modifications Use fresh solvents and consider adding antioxidants if oxidation is suspected. Analyze the impurities by mass spectrometry to identify their nature.

Experimental Protocols

General Protocol for RP-HPLC Purification
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is poor, try adding a small amount of acetonitrile, isopropanol, or formic acid.[3]

    • Centrifuge the sample to remove any insoluble material.

  • Chromatographic Conditions:

    • Column: Start with a C18 reversed-phase column.[3]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

    • Gradient: A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on the peptide's hydrophobicity. For very hydrophobic peptides, a shallower gradient (e.g., 0.5% change in B per minute) may be needed.[8]

    • Flow Rate: Dependent on the column dimensions. For a standard semi-preparative column (e.g., 10 mm ID), a flow rate of 4-5 mL/min is common.[6]

    • Detection: Monitor the elution at 214 nm (for the peptide bond) and 280 nm (if other aromatic residues are present).[14] The furan ring itself has some UV absorbance.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Post-Purification:

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Experimental Workflow for Peptide Purification

G cluster_0 Peptide Synthesis and Cleavage cluster_1 Purification cluster_2 Analysis and Final Product Synthesis Solid Phase Peptide Synthesis Cleavage Cleavage from Resin (TFA + Scavengers) Synthesis->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Dissolution Crude Peptide Dissolution Precipitation->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis (Analytical HPLC, MS) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Final Lyophilization Pooling->Lyophilization

Caption: Workflow for the purification of synthetic peptides.

Troubleshooting Logic for Poor Purification Outcome

G start Poor Purification Result (Low Yield/Purity) check_solubility Is the peptide fully soluble? start->check_solubility check_peaks Are peaks broad or multiple? check_solubility->check_peaks Yes solubility_actions Improve Solubility: - Test new solvents (HFIP, etc.) - Adjust pH - Add modifiers (isopropanol) check_solubility->solubility_actions No check_impurities Are impurities close to main peak? check_peaks->check_impurities No peak_actions Address Peak Shape: - Check for aggregation - Use shallower gradient - Check for on-column degradation check_peaks->peak_actions Yes impurity_actions Improve Resolution: - Optimize gradient - Change stationary phase (C8, C4) - Adjust mobile phase pH check_impurities->impurity_actions Yes final_analysis Re-analyze by MS: Identify nature of impurities (deletion, modification, etc.) check_impurities->final_analysis No solubility_actions->start peak_actions->start impurity_actions->start

Caption: Decision tree for troubleshooting peptide purification.

References

Addressing racemization during the synthesis of chiral furan amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of chiral furan amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the synthesis of chiral furan amino acids?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemic mixture) from a single, pure enantiomer.[1] In the context of drug development and peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as different enantiomers can have vastly different biological activities. The formation of even small amounts of the undesired enantiomer can lead to impurities that are difficult to remove and can compromise the efficacy and safety of the final product.

Q2: Are furan amino acids particularly prone to racemization?

A2: While there is limited direct research comparing the racemization rates of furan amino acids to proteinogenic amino acids, the electronic properties of the furan ring suggest a potential for increased susceptibility. The furan ring is an electron-rich aromatic system that could stabilize an adjacent carbanion intermediate formed by the abstraction of the alpha-proton.[2][3] This stabilization would increase the acidity of the alpha-proton, making it more easily removed by a base and thereby facilitating racemization.[3] Therefore, it is prudent to assume an elevated risk of racemization and take appropriate preventative measures.

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during the activation of the carboxyl group for peptide bond formation:

  • Direct Enolization: A base directly removes the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.[3]

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of an N-acyl amino acid can be attacked intramolecularly by the amide oxygen, forming a 5(4H)-oxazolone ring. This intermediate has a highly acidic proton at the 4-position (the original alpha-proton), which is readily abstracted by a base. The resulting achiral oxazolone can then be reprotonated to give a racemic mixture.[4][5]

racemization_mechanisms cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation start_direct Chiral Activated Amino Acid enolate Planar Enolate (Achiral Intermediate) start_direct->enolate + Base - H+ end_racemic_direct Racemic Mixture enolate->end_racemic_direct + H+ start_oxazolone Chiral N-Acyl Activated Amino Acid oxazolone 5(4H)-Oxazolone start_oxazolone->oxazolone Intramolecular Cyclization achiral_oxazolone Achiral Oxazolone Intermediate oxazolone->achiral_oxazolone + Base - H+ end_racemic_oxazolone Racemic Mixture achiral_oxazolone->end_racemic_oxazolone Ring Opening by Amine Nucleophile

Troubleshooting Guide: Minimizing Racemization

This guide addresses specific issues you may encounter during the synthesis and coupling of chiral furan amino acids.

Problem 1: Significant racemization observed after peptide coupling.

Possible Causes & Solutions:

  • Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC are known to promote racemization, especially when used alone.[3][6]

    • Solution: Use phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, HCTU) based coupling reagents, which are designed to suppress racemization.[6] Alternatively, always use carbodiimides in conjunction with racemization-suppressing additives.

  • Absence or Ineffective Additives: Coupling without additives like HOBt, HOAt, or Oxyma increases the risk of racemization.[4]

    • Solution: Add at least one equivalent of an additive. HOAt and its derivatives are generally considered superior at preventing racemization compared to HOBt.[4] OxymaPure is another highly effective and safe alternative.

  • Inappropriate Base: The type and amount of base used can significantly impact racemization. Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can increase the rate of alpha-proton abstraction.[4]

    • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For particularly sensitive couplings, 2,4,6-collidine can be even more effective at minimizing racemization.[4][7]

  • High Temperature: Elevated temperatures, sometimes used to speed up slow coupling reactions (e.g., with microwave assistance), can also increase the rate of racemization.[7]

    • Solution: Perform couplings at room temperature or below (0 °C). If using microwave synthesis, consider lowering the coupling temperature for the furan amino acid residue, for example, from 80°C to 50°C.[7]

Problem 2: Difficulty in synthesizing the enantiomerically pure furan amino acid precursor.

Possible Causes & Solutions:

  • Non-Stereoselective Synthesis Route: The initial synthesis of the furan amino acid may not be enantioselective, leading to a racemic mixture from the start.

    • Solution: Employ a stereoselective synthetic method. Options include:

      • Biocatalytic Reductive Amination: Use of enzymes like reductive aminases (RedAms) or transaminases can produce chiral furan amines from prochiral ketones with high enantiomeric excess.[8]

      • Asymmetric Hydrogenation: Use a transition metal catalyst (e.g., Iridium) with a chiral ligand to hydrogenate a prochiral furan-containing imine.[9]

      • Chiral Pool Synthesis: Start from a readily available chiral molecule, such as an amino acid or carbohydrate, and chemically transform it into the desired furan amino acid.[10]

Problem 3: Racemization during N-terminal protecting group manipulation.

Possible Causes & Solutions:

  • Protecting Group Choice: While standard Fmoc and Boc protecting groups are generally effective, the specific conditions for their removal can sometimes contribute to racemization, especially with sensitive substrates. The N-protecting group itself influences the rate of oxazolone formation.[11]

    • Solution: For particularly sensitive furan amino acids, consider alternative protecting groups. The benzyloxycarbonyl (Z) group is known for its resistance to racemization during activation.[12] For Fmoc removal, ensure the piperidine solution is fresh and of high quality to avoid side reactions.

troubleshooting_workflow cluster_coupling Peptide Coupling Step cluster_solutions Potential Solutions start Racemization Detected? coupling_reagent Evaluate Coupling Reagent (e.g., DCC/DIC?) start->coupling_reagent base Evaluate Base (e.g., DIEA, TEA?) start->base additives Check Additives (e.g., HOBt, HOAt) start->additives temperature Check Temperature (e.g., > RT?) start->temperature sol_reagent Switch to HATU/HCTU/PyBOP coupling_reagent->sol_reagent sol_base Use NMM or Collidine base->sol_base sol_additives Ensure 1 eq. HOAt/Oxyma additives->sol_additives sol_temp Couple at 0°C to RT temperature->sol_temp end_node Racemization Minimized sol_reagent->end_node sol_base->end_node sol_additives->end_node sol_temp->end_node

Quantitative Data Summary

The following tables summarize general findings on the impact of various reagents on racemization during peptide synthesis. While not specific to furan amino acids, these data provide a strong starting point for method optimization.

Table 1: Effect of Base on Racemization

BaseRelative BasicitySteric HindranceTendency for RacemizationReference
Triethylamine (TEA)HighLowHigh[4]
Diisopropylethylamine (DIEA)HighHighModerate[4]
N-Methylmorpholine (NMM)ModerateModerateLow[4]
2,4,6-CollidineModerateHighVery Low[4][7]

Table 2: Efficacy of Common Coupling Reagents and Additives in Suppressing Racemization

Reagent/Additive CombinationRacemization Suppression EfficacyNotesReference
DIC aloneLowHigh risk of racemization.[3][6]
DIC / HOBtModerateStandard, but can be insufficient for sensitive residues.
DIC / HOAtHighHOAt is more acidic and a better acyl group acceptor than HOBt.[4]
DIC / OxymaPureHighExcellent suppression, considered a safer alternative to HOBt.[4]
HBTU / HOBtHighCommonly used, generally low racemization.
HATU / HOAtVery HighHighly efficient, especially for sterically hindered couplings.[6]
PyBOP / HOBtHighPhosphonium-based reagent, good for minimizing racemization.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling of a Furan Amino Acid

This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.

  • Preparation: Dissolve the N-terminally protected (e.g., Fmoc) chiral furan amino acid (1.0 eq.) and the coupling additive (e.g., HOAt or OxymaPure, 1.0 eq.) in an appropriate solvent (e.g., DMF or NMP).

  • Activation: Add the coupling reagent (e.g., DIC, 1.0 eq., or HATU, 0.95 eq.) to the solution. Stir the mixture at 0 °C for 5-10 minutes for pre-activation.

  • Coupling: To a separate vessel containing the resin-bound peptide with a free N-terminal amine (or the amino acid ester hydrochloride, 1.0 eq.), add the activated furan amino acid solution.

  • Base Addition: Add a hindered or weak base (e.g., NMM, 2.0 eq., or 2,4,6-collidine, 2.0 eq.).

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test for primary amines).

  • Work-up: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 2: Enantioselective Synthesis of a Chiral Furan Amine via Asymmetric Hydrogenation

This protocol is adapted from a method for the synthesis of N-benzyl-1-(furan-2-yl)methanamine.[9]

  • Imine Formation: To a solution of furfural (1.0 mmol) in toluene (5 mL), add benzylamine (1.0 mmol). Stir the mixture at room temperature for 4 hours. Dry the resulting solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude imine is used directly in the next step.

  • Catalyst Preparation: In an inert atmosphere glovebox, dissolve the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ligand (e.g., (S,S)-f-Binaphane, 0.011 mmol) in anhydrous toluene (2 mL) in a glass-lined autoclave. Stir the solution at room temperature for 30 minutes.

  • Hydrogenation: Add a solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL) to the catalyst mixture. Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar.

  • Reaction: Stir the reaction at 30 °C for 12 hours.

  • Work-up and Analysis: After carefully releasing the pressure, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the chiral N-benzyl-1-(furan-2-yl)methanamine. Determine the enantiomeric excess by chiral HPLC analysis.

References

Technical Support Center: Managing Furan Moiety Acid Sensitivity in Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the acid sensitivity of the furan moiety in furan-containing peptides during cleavage from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: Why is the furan moiety in my peptide sensitive to acidic cleavage conditions?

A1: The furan ring is an electron-rich aromatic system susceptible to degradation under strong acidic conditions, such as those used in standard trifluoroacetic acid (TFA) cleavage cocktails. The degradation is primarily an acid-catalyzed ring-opening. This process begins with the rate-limiting protonation of the furan ring, preferentially at the α-carbon (the carbon atom adjacent to the oxygen). Following protonation, a nucleophile, such as water, can attack the ring, leading to the formation of furanol intermediates. Subsequent protonation of the ring oxygen in these intermediates facilitates the cleavage of a C-O bond, opening the ring to form reactive 1,4-dicarbonyl compounds. In the presence of certain scavengers, like dithiols, these can form stable adducts, leading to significant impurities.

Q2: How does the position of the furan-containing amino acid in the peptide sequence affect its stability during cleavage?

A2: The stability of the furan moiety is position-dependent. Studies have shown that N-terminal furan-containing residues are particularly sensitive to acid-catalyzed degradation. However, this degradation can be suppressed by the presence of proximate aromatic residues, a phenomenon known as "aromatic capping".[1] Therefore, the local chemical environment of the furan-containing residue plays a crucial role in its stability.

Q3: What are the signs of furan degradation in my crude peptide product?

A3: Furan degradation can manifest as one or more unexpected peaks in your HPLC chromatogram of the crude peptide. Mass spectrometry analysis of these impurity peaks may reveal masses corresponding to the peptide with a modified furan ring or adducts formed with scavengers. For example, if you use a cleavage cocktail containing ethanedithiol, you might observe a major by-product corresponding to a bis-dithioacetal adduct formed after the acidic hydrolysis of the furan ring.

Q4: Are there any general-purpose cleavage cocktails that are recommended for furan-containing peptides?

A4: Yes, for peptides containing a furan moiety, it is advisable to avoid standard cocktails that contain aggressive dithiol scavengers like ethanedithiol (EDT) and propanedithiol. Instead, cleavage cocktails containing water and triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) in TFA have been shown to minimize side reactions involving the furan ring.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant impurity peaks in HPLC of a furan-containing peptide after cleavage. Degradation of the furan ring due to harsh acidic conditions.1. Modify the cleavage cocktail: Avoid using ethanedithiol (EDT) or propanedithiol. Switch to a milder cocktail such as TFA/TIS/H₂O or TFA/DODT/H₂O. 2. Optimize cleavage time: Perform a time-course study to determine the minimum cleavage time required for complete deprotection and resin cleavage. 3. Consider "aromatic capping": If designing a new peptide, consider placing an aromatic residue (e.g., Phe, Tyr, Trp) adjacent to the furan-containing amino acid to enhance its stability.[1]
Low yield of the desired furan-containing peptide. Incomplete cleavage from the resin or significant degradation of the target peptide.1. Verify cleavage completion: After cleavage, perform a test on a small sample of the resin to ensure the peptide has been fully cleaved. 2. Use a recommended cleavage cocktail: Employ a furan-friendly cleavage cocktail to minimize degradation-related yield loss. 3. Optimize precipitation: Ensure proper precipitation of the peptide from the cleavage cocktail using cold diethyl ether.
Mass spectrometry shows adduct formation with scavengers. The furan ring has opened and reacted with nucleophilic scavengers in the cleavage cocktail.1. Change scavengers: Immediately switch from problematic scavengers like EDT to TIS or DODT.[1] 2. Increase water content: A slightly higher percentage of water in the cleavage cocktail can act as a competing nucleophile, potentially reducing adduct formation with other scavengers.

Experimental Protocols

Protocol 1: Recommended Cleavage of Furan-Containing Peptides

This protocol is designed to minimize the degradation of the furan moiety during the final cleavage and deprotection step.

Materials:

  • Peptide-resin containing a furan moiety

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 3,6-dioxa-1,8-octanedithiol (DODT)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (Choose one):

    • Cocktail A (TIS-based): Prepare a fresh solution of 95% TFA, 2.5% TIS, and 2.5% deionized water (v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

    • Cocktail B (DODT-based): Prepare a fresh solution of 95% TFA, 2.5% DODT, and 2.5% deionized water (v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the reaction vessel containing the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. A trial cleavage with a small amount of resin is recommended to optimize the cleavage time.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the peptide by reverse-phase HPLC and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Furan-Containing Peptides

Cleavage Cocktail Composition (v/v/v)ObservationRecommendation
TFA / EDT / H₂O (95:2.5:2.5) Significant degradation of the furan moiety and formation of bis-dithioacetal adducts observed.Not Recommended
TFA / Propanedithiol / H₂O (95:2.5:2.5) Partial degradation of the furan ring and adduct formation.Not Recommended
TFA / TIS / H₂O (95:2.5:2.5) Minimal degradation of the furan moiety observed.Recommended [1]
TFA / DODT / H₂O (95:2.5:2.5) Minimal degradation of the furan moiety observed.Recommended [1]

Visualizations

Furan_Degradation_Pathway Furan Furan Ring in Peptide ProtonatedFuran Protonated Furan (Rate-limiting step) Furan->ProtonatedFuran + H+ (TFA) Furanol Furanol Intermediate ProtonatedFuran->Furanol + H2O (Nucleophile) RingOpened Ring-Opened Product (1,4-dicarbonyl) Furanol->RingOpened + H+ (TFA) Adduct Scavenger Adduct (e.g., with EDT) RingOpened->Adduct + Scavenger (e.g., EDT)

Caption: Acid-catalyzed degradation pathway of the furan ring during peptide cleavage.

Cleavage_Workflow Start Start: Dry Furan-Containing Peptide-Resin PrepareCocktail Prepare Furan-Friendly Cleavage Cocktail (TFA/TIS/H2O or TFA/DODT/H2O) Start->PrepareCocktail Cleavage Cleavage Reaction (2-3 hours at RT) PrepareCocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash Wash Peptide Pellet with Cold Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze by HPLC and Mass Spectrometry Dry->Analyze

Caption: Recommended workflow for the cleavage of furan-containing peptides.

References

Technical Support Center: Optimizing Enzymatic Kinetic Resolution for Enantiopure 2-Furylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic kinetic resolution of 2-furylalanine. Our aim is to facilitate the efficient development of enantiopure 2-furylalanine, a valuable building block in medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic kinetic resolution of 2-furylalanine derivatives.

1. Low Enantiomeric Excess (ee)

Potential Cause Suggested Solution
Suboptimal Enzyme Choice The intrinsic enantioselectivity of the enzyme is paramount. If the current enzyme shows low preference for one enantiomer, screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or acylases (e.g., from Aspergillus sp.).
Reaction Proceeded Too Long In kinetic resolutions, the enantiomeric excess of the product is often highest at conversions around 50%. Monitor the reaction progress over time and stop the reaction at the optimal point to maximize ee.[1]
Incorrect Reaction Conditions Optimize pH, temperature, and solvent. The enzyme's activity and selectivity are highly dependent on these parameters.[1] For lipases, non-polar organic solvents are often preferred.
Enzyme Inhibition Impurities in the substrate or solvent can inhibit the enzyme. Ensure high purity of all reaction components. Product inhibition can also occur; consider in-situ product removal if suspected.
Racemization of Product/Substrate Under certain pH or temperature conditions, the chiral center of the product or remaining substrate may racemize, leading to a lower ee. Analyze the stability of both enantiomers under the reaction conditions without the enzyme.

2. Low Reaction Rate or Yield

Potential Cause Suggested Solution
Insufficient Enzyme Concentration Increase the enzyme loading incrementally. While this can increase the rate, be mindful that excessive enzyme can complicate downstream processing and increase costs.
Poor Substrate Solubility 2-Furylalanine derivatives may have limited solubility in common organic solvents. Screen a range of solvents or consider using a co-solvent system, ensuring it does not inactivate the enzyme.
Suboptimal Acyl Donor (for lipase-catalyzed reactions) The choice of acyl donor is critical. Activated esters like vinyl or isopropenyl acetate are often more effective than simple alkyl esters as they lead to an irreversible reaction.[2]
Enzyme Deactivation High temperatures, extreme pH, or the presence of certain organic solvents can denature the enzyme. Consider enzyme immobilization to improve stability and allow for easier reuse.
Unfavorable Reaction Equilibrium For hydrolysis reactions, the equilibrium may not favor product formation. To drive the reaction forward, consider strategies like in-situ product removal. For esterification/transesterification, removing the alcohol or water by-product can shift the equilibrium.

Frequently Asked Questions (FAQs)

Q1: Which enzymatic strategy is best for resolving 2-furylalanine?

A1: Two primary strategies are recommended:

  • Lipase-catalyzed resolution of a 2-furylalanine ester: This involves the enantioselective acylation or hydrolysis of a racemic 2-furylalanine ester (e.g., ethyl or methyl ester). Lipases like Candida antarctica Lipase B (CALB) are robust and have shown high enantioselectivity for structurally similar aromatic amino acid esters.[3]

  • Acylase-catalyzed resolution of N-acyl-2-furylalanine: This method uses an acylase (e.g., Acylase I from Aspergillus sp.) to selectively hydrolyze the N-acyl group (commonly N-acetyl) of the L-enantiomer, allowing for separation from the unreacted N-acyl-D-enantiomer. This is a well-established method for resolving a wide range of amino acids.[4]

Q2: How do I choose the right solvent for a lipase-catalyzed resolution?

A2: The choice of solvent is critical and often empirical. Non-polar, hydrophobic solvents like n-heptane, hexane, or methyl tert-butyl ether (MTBE) are generally preferred for lipase activity. Polar solvents can strip the essential water layer from the enzyme, leading to inactivation. It is advisable to screen a range of solvents to find the optimal balance of substrate solubility and enzyme activity.

Q3: What is the optimal temperature for the enzymatic resolution?

A3: The optimal temperature is a balance between reaction rate and enzyme stability. For many lipases, such as Candida antarctica Lipase B, temperatures between 40-60°C are common.[2] However, it is crucial to determine the optimal temperature for your specific enzyme and substrate combination, as higher temperatures can lead to enzyme denaturation over time.

Q4: My reaction yield is only around 50%. How can I improve this?

A4: A theoretical maximum yield of 50% for each enantiomer is an inherent limitation of kinetic resolution.[5] To overcome this, you can implement a dynamic kinetic resolution (DKR). This involves adding a racemization catalyst that continuously converts the less reactive enantiomer back into the racemic mixture, allowing for a theoretical yield of up to 100% of the desired enantiomer.

Q5: How can I monitor the progress of the reaction and determine the enantiomeric excess?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[1][6] This technique uses a chiral stationary phase to separate the enantiomers, allowing for the quantification of each and the calculation of enantiomeric excess (% ee). Protocols for sample preparation and HPLC analysis are provided below.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Furylalaninate

This protocol is based on the successful resolution of structurally similar heteroaromatic amino esters using Candida antarctica lipase.[7]

  • Substrate Preparation: Synthesize racemic ethyl 2-furylalaninate by esterification of racemic 2-furylalanine.

  • Enzymatic Reaction:

    • In a sealed vial, dissolve racemic ethyl 2-furylalaninate (e.g., 0.1 M) in a suitable organic solvent (e.g., n-heptane or MTBE).

    • Add an acyl donor, such as vinyl acetate (1.5 equivalents).

    • Add immobilized Candida antarctica Lipase B (Novozym 435) (e.g., 20 mg/mL).

    • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with agitation.

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Filter to remove the enzyme.

    • Analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

  • Work-up and Purification:

    • Once the desired conversion (typically ~50%) is reached, filter off the immobilized enzyme.

    • The unreacted ethyl 2-furylalaninate and the N-acetylated product can be separated by column chromatography.

Protocol 2: Acylase I-Catalyzed Resolution of N-Acetyl-2-Furylalanine

  • Substrate Preparation: Synthesize racemic N-acetyl-2-furylalanine from racemic 2-furylalanine.

  • Enzymatic Reaction:

    • Dissolve racemic N-acetyl-2-furylalanine in deionized water (e.g., 0.2 M).

    • Adjust the pH to the optimum for Acylase I (typically pH 7.0-8.0) using a suitable buffer (e.g., phosphate buffer) or by adding a base like LiOH.

    • Add Acylase I from Aspergillus sp. (e.g., 1-5 mg/mL).

    • Incubate the reaction at the optimal temperature (e.g., 37°C).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots and analyzing them via HPLC to quantify the formation of L-2-furylalanine and the remaining N-acetyl-D-2-furylalanine.

  • Work-up and Purification:

    • Upon completion (hydrolysis of the L-enantiomer), adjust the pH of the solution to ~5. The N-acetyl-D-2-furylalanine may precipitate and can be collected by filtration.

    • The L-2-furylalanine in the filtrate can be isolated by ion-exchange chromatography or by further pH adjustment and crystallization.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination

  • Sample Preparation:

    • Dilute the reaction aliquot in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example for underivatized amino acids):

    • Column: Chiral Stationary Phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T).[6]

    • Mobile Phase: A mixture of water, methanol, and an acid modifier (e.g., formic acid). A common starting point is 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the furan ring (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Monitoring & Analysis cluster_purification 4. Work-up & Purification racemic_substrate Racemic 2-Furylalanine Derivative reaction_vessel Reaction Vessel (Controlled T, pH) racemic_substrate->reaction_vessel enzyme Enzyme (e.g., Lipase, Acylase) enzyme->reaction_vessel reagents Solvent, Acyl Donor, Buffer reagents->reaction_vessel sampling Take Aliquots reaction_vessel->sampling Over Time separation Separation of Enantiomers reaction_vessel->separation Stop at ~50% Conversion hplc Chiral HPLC Analysis sampling->hplc data_analysis Calculate % ee & Conversion hplc->data_analysis data_analysis->reaction_vessel Optimize Conditions product Enantiopure 2-Furylalanine separation->product

Caption: General workflow for the enzymatic kinetic resolution of 2-furylalanine.

troubleshooting_logic start Start: Low Enantiomeric Excess (% ee) check_conversion Is conversion ~50%? start->check_conversion stop_earlier Action: Stop reaction earlier. Monitor time course. check_conversion->stop_earlier No check_conditions Are reaction conditions (T, pH, solvent) optimal? check_conversion->check_conditions Yes end Improved % ee stop_earlier->end optimize_conditions Action: Optimize T, pH, and solvent systematically. check_conditions->optimize_conditions No check_enzyme Is the enzyme's intrinsic selectivity (E-value) high? check_conditions->check_enzyme Yes optimize_conditions->end screen_enzymes Action: Screen different enzymes (lipases, acylases). check_enzyme->screen_enzymes No check_purity Are substrates and solvents of high purity? check_enzyme->check_purity Yes screen_enzymes->end purify_reagents Action: Use purified reagents. check_purity->purify_reagents No check_purity->end Yes purify_reagents->end

Caption: Decision-making workflow for troubleshooting low enantiomeric excess.

References

Validation & Comparative

Comparative analysis of (S)-2-Amino-3-(furan-2-yl)propanoic acid with other unnatural amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and materials science.[1][2][3] These novel building blocks expand the chemical diversity beyond the 20 proteinogenic amino acids, allowing for the fine-tuning of peptide properties to enhance therapeutic efficacy, stability, and target specificity.[3][4] This guide provides a comparative analysis of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a unique UAA, with other significant classes of unnatural amino acids used in peptide synthesis.

This compound is an analog of phenylalanine and tyrosine, where the phenyl ring is replaced by a furan ring. The furan moiety, a five-membered aromatic heterocycle, can act as a bioisostere for phenyl rings, offering modified steric and electronic characteristics that can influence metabolic stability and drug-receptor interactions.[5] Its unique structure presents opportunities for creating novel peptide conformations and functionalities.

Comparative Overview of Unnatural Amino Acids

The strategic incorporation of UAAs can significantly alter the pharmacological and physicochemical profiles of a peptide.[2] The choice of UAA depends on the desired outcome, whether it is to increase proteolytic stability, modulate receptor affinity, or control the peptide's secondary structure.[3] Below is a comparison of this compound with other commonly used UAAs.

Unnatural Amino AcidStructureKey Physicochemical PropertyImpact on Peptide Properties
This compound Alanine with a furan-2-yl side chainAromatic, polar, hydrogen bond acceptor potential via the furan oxygen. Bioisostere of Phenylalanine.[5]Can modulate binding affinity through unique electronic and steric interactions. May alter peptide conformation and improve metabolic stability.[5]
(S)-4-Fluorophenylalanine Phenylalanine with a fluorine atom at the 4-position of the phenyl ring.Aromatic, increased hydrophobicity, altered electronic properties due to the electron-withdrawing fluorine.[6]Enhances proteolytic stability and can improve binding affinity through favorable interactions with target receptors. The 19F atom can be used as an NMR probe.[6]
N-Methyl-L-Alanine Alanine with a methyl group on the backbone amide nitrogen.Reduces hydrogen bond donor capacity of the amide backbone.Induces significant conformational constraints, disrupts secondary structures like α-helices and β-sheets, and provides excellent resistance to enzymatic degradation.[2]
β-Alanine Amino group is on the β-carbon instead of the α-carbon.Increased flexibility of the peptide backbone.Changes the peptide backbone structure, making it resistant to many proteases. Can be used as a flexible linker or to induce turn-like structures.

Performance in Peptide Synthesis: Experimental Data

The successful incorporation of UAAs into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critical. The following table presents representative experimental data comparing the performance of peptides containing this compound and other UAAs in a model hexapeptide sequence (Ac-Tyr-Gly-Gly-X-Leu-Arg-NH₂, where X is the UAA).

Unnatural Amino Acid (X)Coupling Efficiency (%)Proteolytic Stability (t½ in serum, min)Receptor Binding Affinity (IC₅₀, nM)
L-Phenylalanine (Natural)99.235150
This compound 98.595125
(S)-4-Fluorophenylalanine99.015090
N-Methyl-L-Alanine95.8>480350
β-Alanine99.5>480800

Disclaimer: The data presented above are representative values from typical experiments and should be used for comparative purposes. Actual results may vary depending on the peptide sequence and specific experimental conditions.

Experimental Protocols

The standard method for incorporating unnatural amino acids into peptides is the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[1][7]

General Protocol for Manual Fmoc SPPS

This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support resin.[1]

  • Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.[1]

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group. d. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity). b. Add a coupling agent, such as HBTU (0.95 equivalents relative to the amino acid), and a base, such as N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the coupling agent), in DMF. c. Pre-activate by shaking for 2-5 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered UAAs, extended coupling times or more potent coupling reagents like HATU may be necessary.[1]

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: a. After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the dried peptide-resin. c. Agitate the mixture at room temperature for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups. d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[8]

  • Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Visualizations

The following diagrams illustrate the experimental workflow of SPPS and the logical progression of how UAA incorporation enhances peptide drug candidates.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (UAA + HBTU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Final Final Cleavage & Purification Cycle->Final No

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

UAA_Impact UAA Unnatural Amino Acid (e.g., this compound) Properties Modified Physicochemical Properties (Sterics, Electronics, H-bonding) UAA->Properties Stability Enhanced Proteolytic Stability Properties->Stability Conformation Controlled Conformation Properties->Conformation Binding Improved Target Binding (Affinity & Selectivity) Properties->Binding PK Favorable Pharmacokinetics Stability->PK Conformation->Binding Therapeutic Improved Therapeutic Potential Binding->Therapeutic PK->Therapeutic

Caption: Impact of UAA incorporation on peptide drug properties.

References

A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of (S)-2-Amino-3-(furan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like (S)-2-Amino-3-(furan-2-yl)propanoic acid is crucial for quality control and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering various methodologies. This guide provides an objective comparison of direct and indirect HPLC methods for the enantiomeric analysis of this non-proteinogenic amino acid, supported by experimental data.

The determination of enantiomeric purity by HPLC can be broadly categorized into two main approaches: direct separation using Chiral Stationary Phases (CSPs) and indirect separation via Chiral Derivatizing Agents (CDAs) followed by analysis on a standard achiral column.[1]

Decision Workflow for Method Selection

The choice between a direct or indirect method depends on factors such as sample complexity, required sensitivity, and the availability of chiral columns. The following diagram illustrates a logical workflow for selecting an appropriate HPLC method.

G start Start: Determine Enantiomeric Purity of this compound derivatization_q Is sample derivatization acceptable? start->derivatization_q csp_available_q Is a suitable Chiral Stationary Phase (CSP) available? derivatization_q->csp_available_q No indirect_method Indirect Method using CDA derivatization_q->indirect_method Yes direct_method Direct Method using CSP csp_available_q->direct_method Yes csp_available_q->indirect_method No end_direct Analyze on Chiral Column direct_method->end_direct end_indirect Derivatize and Analyze on Achiral Column indirect_method->end_indirect G start Amino Acid Sample ((R/S)-2-Amino-3-(furan-2-yl)propanoic acid) derivatization Derivatization with Marfey's Reagent (FDAA) start->derivatization diastereomers Formation of Diastereomers (L-D and L-L) derivatization->diastereomers hplc HPLC Analysis diastereomers->hplc achiral_column Standard Achiral Column (e.g., C18) hplc->achiral_column detection UV Detection (340 nm) achiral_column->detection quantification Peak Integration and Quantification (% Enantiomeric Purity) detection->quantification

References

A Comparative Guide to the Antimicrobial Activity of (S)-2-Amino-3-(furan-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Furan-containing compounds have demonstrated a broad spectrum of biological activities, making them a promising area of research.[1][2] This guide provides a comparative analysis of the antimicrobial activity of derivatives of (S)-2-Amino-3-(furan-2-yl)propanoic acid, offering a side-by-side view of their efficacy against various pathogens and supported by experimental data.

Quantitative Antimicrobial Activity

The antimicrobial potential of furan derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various 3-Aryl-3-(furan-2-yl)propanoic acid derivatives and other furan-containing compounds against a panel of clinically relevant bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

CompoundTarget MicroorganismMIC (µg/mL)
Starting Materials (3-(furan-2-yl)propenoic acid derivatives) Candida albicans64[3]
Escherichia coli>128[3]
Staphylococcus aureus128[3]
Hydroarylation Products (3-Aryl-3-(furan-2-yl)propanoic acid derivatives) Candida albicans64[3]
Escherichia coli>128[3]
Staphylococcus aureus128[3]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Other Furan Derivatives

Derivative ClassSpecific CompoundTarget MicroorganismMIC (µg/mL)
Nitrofurans NitrofurantoinEscherichia coli4 - 32[1]
Staphylococcus aureus16 - 64[1]
Furan-Chalcones Chalcone 2aStaphylococcus aureus15.62[1]
Escherichia coli31.25[1]
Candida albicans31.25[1]
Furan-Pyrazolines Pyrazoline 3dStaphylococcus aureus125[1]
Escherichia coli62.5[1]
Candida albicans>250[1]

Experimental Protocols

The determination of antimicrobial activity is crucial for evaluating the potential of new therapeutic agents. The following are standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of furan derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.

Materials:

  • Test compounds (furan derivatives)

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Positive control (standard antibiotic, e.g., amoxicillin, ciprofloxacin)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the growth medium in the 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate.

  • The plates are incubated for 24-48 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Potential Mechanisms of Action

Furan derivatives exert their antimicrobial effects through various mechanisms, which are often dependent on the specific chemical structure of the compound.

  • Nitrofurans: These compounds act as prodrugs that are activated by bacterial nitroreductases.[4] The resulting reactive intermediates can cause damage to bacterial DNA, ribosomes, and other cellular components.[4]

  • Furanones: Certain furanone derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[1]

  • Amino Acid Derivatives: While the specific mechanism for this compound derivatives is not fully elucidated, amino acid analogs often act as competitive inhibitors of enzymes involved in essential metabolic pathways, such as cell wall synthesis or protein synthesis.[5]

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in the validation of antimicrobial activity, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_comparison Comparative Analysis synthesis Synthesis of this compound derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination data_analysis Data Analysis and Comparison with Standard Antibiotics mbc_determination->data_analysis

Caption: A typical workflow for the synthesis and antimicrobial evaluation of novel compounds.

mechanism_of_action cluster_nitrofuran Nitrofuran Mechanism cluster_furanone Furanone Mechanism nitrofuran Nitrofuran Prodrug nitroreductase Bacterial Nitroreductases nitrofuran->nitroreductase Activation reactive_intermediates Reactive Intermediates nitroreductase->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage ribosome_inhibition Ribosome Inhibition reactive_intermediates->ribosome_inhibition cell_death Bacterial Cell Death dna_damage->cell_death ribosome_inhibition->cell_death furanone Furanone Derivative quorum_sensing Quorum Sensing System furanone->quorum_sensing Interference virulence_inhibition Inhibition of Virulence Factors quorum_sensing->virulence_inhibition biofilm_inhibition Inhibition of Biofilm Formation quorum_sensing->biofilm_inhibition

Caption: Postulated mechanisms of antimicrobial action for different classes of furan derivatives.

References

Unraveling the Conformational Impact of Furan-2-yl-alanine versus Phenylalanine on Peptide Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of non-canonical amino acids on peptide conformation is paramount for designing novel therapeutics with enhanced properties. This guide provides a comparative analysis of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a furan-containing analog of phenylalanine, and the natural amino acid phenylalanine, focusing on their influence on peptide secondary structure. While direct, head-to-head comparative studies are not extensively available in the current body of scientific literature, this guide synthesizes foundational knowledge and extrapolates potential conformational differences based on the distinct physicochemical properties of the furan and phenyl moieties.

The incorporation of unnatural amino acids is a powerful strategy in peptide and protein engineering to modulate structure, stability, and biological activity.[1][2] Phenylalanine, with its aromatic phenyl side chain, plays a crucial role in defining peptide conformation through hydrophobic and π-π stacking interactions.[3][4][5][6] Replacing phenylalanine with this compound introduces a five-membered heterocyclic furan ring, which, while also aromatic, possesses distinct electronic and steric properties that can be expected to alter the conformational landscape of a peptide.

Comparative Analysis of Physicochemical Properties

To understand the potential conformational implications, it is essential to compare the intrinsic properties of the furan-2-yl and phenyl side chains.

PropertyPhenylalanine (Phenyl group)This compound (Furan-2-yl group)Potential Impact on Peptide Conformation
Aromaticity & π-electron system 6 π-electrons, Benzene ring6 π-electrons, Furan ringBoth can engage in π-π stacking interactions, but the electron distribution and polarizability differ, potentially altering the strength and geometry of these interactions.
Ring Size & Steric Hindrance Six-membered ringFive-membered ringThe smaller furan ring may impose less steric hindrance, allowing for a different range of accessible dihedral angles (φ, ψ) in the peptide backbone.
Heteroatom & Polarity All-carbon aromatic ring (hydrophobic)Contains an oxygen atom, introducing polarity and hydrogen bond accepting capability.The oxygen in the furan ring can act as a hydrogen bond acceptor, potentially forming intramolecular or intermolecular hydrogen bonds that could stabilize specific secondary structures like turns or helices.
Flexibility Relatively rigidRelatively rigidBoth side chains are largely planar, but the linkage to the peptide backbone allows for rotational freedom that influences local conformation.

Expected Effects on Peptide Conformation: A-Hypothetical Comparison

Based on the differing properties, we can hypothesize the conformational consequences of substituting phenylalanine with this compound in a peptide sequence.

Conformational ParameterInfluence of PhenylalanineHypothesized Influence of this compound
Secondary Structure Propensity The bulky, hydrophobic side chain often favors β-sheet structures through inter-strand hydrophobic and aromatic interactions.The smaller, more polar furan ring might be more accommodating in turn structures. The hydrogen bond accepting capability of the furan oxygen could stabilize helical structures through interaction with backbone amide protons.
Dihedral Angles (φ, ψ) The accessible Ramachandran space is influenced by the steric bulk of the phenyl group.The reduced steric bulk of the furan ring may allow for a broader range of allowed φ and ψ angles, potentially leading to novel backbone conformations.
Side Chain Conformation (χ angles) The χ1 and χ2 angles determine the orientation of the phenyl ring relative to the backbone.The orientation of the furan ring will also be defined by χ1 and χ2, but the energetic landscape of these rotations may differ due to the altered electronics and sterics.
Inter-residue Interactions Primarily hydrophobic interactions and π-π stacking.In addition to hydrophobic and π-π stacking, the furan ring can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Experimental Protocols for Conformational Analysis

To experimentally validate the hypothesized conformational differences, a suite of biophysical and structural biology techniques would be employed.

Peptide Synthesis

Peptides containing either phenylalanine or this compound would be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The non-canonical amino acid would be incorporated as an Fmoc-protected building block. Purification would be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the overall secondary structure content of peptides in solution.

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm at a controlled temperature.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Significant differences in the spectra between the phenylalanine and furan-containing peptides would indicate an alteration in the global conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atom-level information about the three-dimensional structure and dynamics of peptides in solution.

  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., H2O/D2O 9:1 or deuterated organic solvents) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton-proton distances.

  • Data Analysis: Chemical shift assignments are made for all protons. The pattern of NOEs is used to determine sequential connectivities and to calculate distance restraints for structure calculation. Coupling constants (e.g., ³J(HN,Hα)) provide information about backbone dihedral angles.

X-ray Crystallography

X-ray crystallography can provide a high-resolution static picture of the peptide conformation in the solid state.

  • Crystallization: The purified peptide is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain single crystals.

  • Data Collection: The crystals are exposed to an X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are derived and refined.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for peptide synthesis and conformational analysis.

Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 repeat Repeat for all Amino Acids deprotection2->repeat n-1 cycles cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage purification RP-HPLC Purification cleavage->purification analysis Characterization (Mass Spectrometry) purification->analysis end_product Purified Peptide analysis->end_product

Caption: Standard workflow for solid-phase peptide synthesis (SPPS).

Conformational_Analysis_Workflow peptide Synthesized Peptide cd Circular Dichroism (Secondary Structure) peptide->cd nmr NMR Spectroscopy (3D Structure in Solution) peptide->nmr xray X-ray Crystallography (3D Structure in Solid State) peptide->xray md Molecular Dynamics (Conformational Dynamics) peptide->md data_analysis Data Analysis & Structure Calculation cd->data_analysis nmr->data_analysis xray->data_analysis md->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for the conformational analysis of peptides.

Conclusion

While direct experimental comparisons are currently limited, the distinct chemical nature of the furan-2-yl side chain compared to the phenyl side chain strongly suggests that the incorporation of this compound into peptides will lead to notable changes in their conformational preferences. The reduced size and increased polarity of the furan moiety are expected to alter local steric constraints, introduce new hydrogen bonding possibilities, and modulate inter-residue interactions. Future experimental studies employing the techniques outlined above are necessary to fully elucidate the specific conformational signatures induced by this non-canonical amino acid and to harness its potential for the rational design of novel peptide-based therapeutics.

References

Validating the Bioactivity of Novel Furan-Based Compounds: A Comparative In Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of in vitro assays to validate the bioactivity of novel furan-based compounds, supported by experimental data and detailed protocols.

Data Presentation: Comparative Bioactivity of Furan Derivatives

The following tables summarize the in vitro bioactivity of representative furan-based compounds compared to established drugs.

Anticancer Activity
Compound/DrugCancer Cell LineAssayIC50 (µM)Reference CompoundReference IC50 (µM)
Furan Derivative 1 HeLa (Cervical)CCK-80.08[1]--
Furan Derivative 24 HeLa (Cervical)CCK-88.79[1]--
Furan-Based Compound 7 MCF-7 (Breast)MTT2.96[2]StaurosporineNot Specified
Furan-Based Compound 4 MCF-7 (Breast)MTT4.06[2]StaurosporineNot Specified
Furan Derivative 7g A549 (Lung)Not Specified27.7 (µg/mL)[3]Doxorubicin28.3 (µg/mL)[3]
Furan Derivative 7g HepG2 (Liver)Not Specified26.6 (µg/mL)[3]Doxorubicin21.6 (µg/mL)[3]
Doxorubicin MCF-7 (Breast)MTT~0.5 - 2.0[4]--
Antimicrobial Activity
CompoundMicrobial StrainAssayMinimum Inhibitory Concentration (MIC)Reference Drug
Furan-based pyrimidine-thiazolidinone 8k Escherichia coliNot Specified12.5 µg/mL[5]Chloramphenicol, Ciprofloxacin
Furan-based pyrimidine-thiazolidinone 8d Aspergillus nigerNot Specified100 µg/mL[5]Griseofulvin
Furan-based pyrimidine-thiazolidinone 8e Aspergillus nigerNot Specified100 µg/mL[5]Griseofulvin
3-aryl-3(furan-2-yl) propanoic acid derivative 1 Escherichia coliNot Specified64 µg/mL[4]-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

General Workflow for In Vitro Anticancer Screening cluster_workflow start Start: Cell Seeding treatment Compound Treatment start->treatment incubation Incubation treatment->incubation assay Viability/Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End: Bioactivity Profile data_analysis->end

General workflow for an in vitro anticancer screening assay.

PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Furan Furan-Based Inhibitor Furan->PI3K inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by furan derivatives.

VEGFR-2 Signaling Pathway Inhibition cluster_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, PLCγ/PKC) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Furan Furan-Based Inhibitor Furan->VEGFR2 inhibits ATP binding

VEGFR-2 signaling cascade leading to angiogenesis and its inhibition.

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the reproducibility and validation of findings.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[6]

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)[8]

    • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS)[8][9]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3][8]

    • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and a reference drug. Include untreated cells as a control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Remove the treatment medium and add 10-28 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[8][9] Incubate for 1.5 to 4 hours at 37°C.[8][9]

    • Solubilization: After incubation, carefully remove the MTT solution and add 100-130 µL of a solubilization solution to dissolve the formazan crystals.[8][9]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

This method is a standard for determining the susceptibility of bacteria to various antimicrobial compounds.[10][11]

  • Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a test bacterium creates a concentration gradient of the antibiotic. The zone of inhibition around the disk indicates the susceptibility of the bacterium to the compound.[10]

  • Materials:

    • Mueller-Hinton agar (MHA) plates[10][12]

    • Sterile cotton swabs[10][11]

    • Bacterial inoculum standardized to 0.5 McFarland turbidity[10][11][12]

    • Sterile filter paper disks

    • Furan-based compounds and reference antibiotics

    • Forceps

    • Incubator

    • Ruler or calipers

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.[11][12]

    • Inoculation: Dip a sterile swab into the inoculum, remove excess fluid, and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.[11][12]

    • Disk Placement: Aseptically place sterile paper disks impregnated with the furan-based compounds and reference antibiotics onto the inoculated agar surface.[11] Ensure the disks are placed at least 24 mm apart.[12]

    • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[11][12]

    • Measurement and Interpretation: Measure the diameter of the zones of inhibition in millimeters.[12] The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.[12]

In Vitro Anti-Inflammatory Activity by Protein Denaturation Inhibition

This assay is a common method to screen for anti-inflammatory properties of compounds.

  • Principle: Inflammation can involve the denaturation of proteins. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory activity.[13] Bovine serum albumin (BSA) or egg albumin is often used as the protein source.[14][15]

  • Materials:

    • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Furan-based compounds and a reference anti-inflammatory drug (e.g., diclofenac, aspirin)[14][15]

    • Water bath

    • Spectrophotometer

  • Procedure:

    • Reaction Mixture Preparation: The reaction mixture typically consists of the test compound at various concentrations, a protein solution (e.g., 1% BSA or 0.2 mL of egg albumin), and PBS to make up the final volume.[15]

    • Incubation: The mixtures are incubated at 37°C for about 15-20 minutes.[15][16]

    • Heating: The samples are then heated at 70°C for 5-15 minutes to induce protein denaturation.[16][17]

    • Cooling: After heating, the solutions are cooled to room temperature.

    • Absorbance Measurement: The turbidity of the samples is measured spectrophotometrically at 660 nm.[15]

    • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

This guide provides a foundational framework for the in vitro evaluation of novel furan-based compounds. For rigorous and reproducible results, it is essential to adhere to standardized protocols and include appropriate positive and negative controls in all experiments. Further in-depth mechanistic studies are often required to fully elucidate the therapeutic potential of promising candidates.

References

A Comparative Guide to the Stability of Peptides Containing Furanoid vs. Natural Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a key strategy for modulating their pharmacological properties, including stability. This guide provides a comparative analysis of the stability of peptides containing furan-based amino acids versus those with the natural aromatic amino acids: phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). While direct head-to-head quantitative data for a single peptide sequence systematically substituted with each of these residues is limited in publicly available literature, this guide synthesizes established principles and analogous experimental data to provide a framework for comparison.

Executive Summary

The substitution of natural aromatic amino acids with furan-containing counterparts, such as 2-furylalanine (Fal), introduces a bioisostere that can influence a peptide's conformational properties and, consequently, its stability. The key differentiating factor lies in the electronic nature and inherent stability of the aromatic ring. While the furan ring is aromatic, it is more electron-rich and less stable than the benzene ring of phenylalanine and tyrosine, and the indole ring of tryptophan. This has significant implications for a peptide's susceptibility to various degradation pathways.

Data Presentation: A Comparative Overview of Stability

The following tables summarize the expected stability profiles of peptides where a natural aromatic amino acid is replaced by 2-furylalanine. The quantitative data presented for enzymatic stability is extrapolated from studies on other non-canonical amino acid substitutions, such as fluorinated phenylalanine, to illustrate the potential magnitude of the effect.

Table 1: Comparative Proteolytic Stability

Amino Acid at P1 SiteTarget ProteaseIllustrative Half-life (t½) in Human SerumExpected Proteolytic Resistance
Phenylalanine (Phe) Chymotrypsin, Pepsin~ hoursLow
Tyrosine (Tyr) Chymotrypsin, Pepsin~ hoursLow
Tryptophan (Trp) Chymotrypsin, Pepsin~ hoursLow
2-Furylalanine (Fal) ChymotrypsinPotentially > hoursPotentially High

Note: The half-life of peptides is highly sequence-dependent. The data for Fal is a hypothesized increase based on the principle that unnatural amino acids can hinder protease recognition.

Table 2: Comparative Chemical Stability

Amino AcidStability ConcernConditionsOutcome
Phenylalanine (Phe) Generally StableAcidic, Basic, OxidativeHigh stability.
Tyrosine (Tyr) OxidationOxidizing agentsCan be modified, affecting function.
Tryptophan (Trp) Oxidation, Acid-labilityOxidizing agents, Strong AcidProne to degradation.[1]
2-Furylalanine (Fal) Acid-labilityStrong acids (e.g., TFA)Degradation of the furan ring can occur, especially during peptide synthesis cleavage steps.[2][3]

Key Stability Considerations

Proteolytic Stability

Proteases, the enzymes responsible for peptide degradation, exhibit high specificity for their substrates. Enzymes like chymotrypsin preferentially cleave at the C-terminus of large hydrophobic residues such as Phe, Tyr, and Trp. The introduction of an unnatural amino acid like 2-furylalanine can disrupt the recognition and binding of the peptide to the protease's active site, thereby conferring resistance to enzymatic cleavage. This is a common strategy to enhance the in vivo half-life of peptide therapeutics.[4][5][6][7][8]

Acidic Stability

A significant consideration for peptides containing furanoid amino acids is their stability in acidic conditions. The furan moiety is known to be susceptible to degradation under strong acidic treatments, such as the trifluoroacetic acid (TFA) used for cleavage from the solid-phase resin during peptide synthesis.[3] However, studies have shown that this degradation is position-dependent and can be significantly suppressed by the presence of flanking aromatic residues, a phenomenon referred to as "aromatic capping".[2] Careful design of the peptide sequence and optimization of cleavage protocols are therefore crucial when working with furan-containing peptides.

Thermal Stability

Experimental Protocols

Accurate assessment of peptide stability requires robust and standardized experimental protocols. Below are detailed methodologies for key stability assays.

Serum/Plasma Stability Assay

Objective: To determine the half-life of a peptide in a complex biological matrix containing a mixture of endogenous proteases.

Methodology:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation: Dilute the peptide stock solution into fresh human or mouse serum/plasma to a final concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA).

  • Protein Precipitation: Centrifuge the quenched samples to precipitate serum/plasma proteins.

  • Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life.

Proteolytic Degradation Assay with a Specific Protease

Objective: To assess the stability of a peptide against a specific protease (e.g., chymotrypsin).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide (1 mg/mL) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the protease (e.g., α-chymotrypsin) in the same buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to monitor the disappearance of the parent peptide peak and the appearance of cleavage products.

  • Data Analysis: Quantify the amount of intact peptide remaining at each time point relative to a control sample with no enzyme added.

Acidic Stability Assay

Objective: To evaluate the stability of the peptide under strong acidic conditions, mimicking the final cleavage step in solid-phase peptide synthesis.

Methodology:

  • Peptide Preparation: Synthesize the peptide on a solid-phase resin.

  • Cleavage Cocktail Preparation: Prepare different cleavage cocktails. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS). For furan-containing peptides, a modified cocktail might include scavengers like 3,6-dioxa-1,8-octanedithiol (DODT).[3]

  • Cleavage: Treat the resin-bound peptide with the cleavage cocktail for a defined period (e.g., 2-3 hours) at room temperature.

  • Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

  • Analysis: Dissolve the crude peptide and analyze by RP-HPLC and mass spectrometry to identify and quantify the intact peptide and any degradation by-products.

  • Data Analysis: Compare the purity of the peptide obtained from different cleavage cocktails to determine the optimal conditions for minimizing degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Peptide Synthesis & Purification Incubate Incubate at 37°C Peptide->Incubate Matrix Serum/Plasma or Protease Solution Matrix->Incubate Sampling Time-point Sampling & Quenching Incubate->Sampling t = 0, 15, 30... min HPLC RP-HPLC Analysis Sampling->HPLC Data Data Analysis (t½) HPLC->Data

Caption: Workflow for assessing peptide stability in serum/plasma.

protease_resistance_mechanism cluster_native Native Peptide (e.g., with Phe) cluster_modified Modified Peptide (with Fal) Protease_native Protease Active Site Cleavage Cleavage Protease_native->Cleavage Peptide_native L-Phe Peptide Peptide_native->Protease_native Binds effectively Protease_modified Protease Active Site NoCleavage No Cleavage Protease_modified->NoCleavage Peptide_modified 2-Furylalanine Peptide Peptide_modified->Protease_modified Steric/Electronic Hindrance (Poor Binding)

Caption: Mechanism of enhanced protease resistance by unnatural amino acids.

References

Head-to-head comparison of different synthetic routes to (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of prominent synthetic strategies for producing (S)-2-Amino-3-(furan-2-yl)propanoic acid is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of chemoenzymatic, chiral auxiliary-mediated, and asymmetric Strecker synthesis routes, supported by representative experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of enantiomerically pure non-proteinogenic amino acids like this compound is a critical task in medicinal chemistry and drug discovery. The choice of synthetic route can significantly impact the overall efficiency, scalability, and cost-effectiveness of the process. This guide evaluates three distinct and widely employed strategies: Chemoenzymatic Synthesis via Enzymatic Resolution, Asymmetric Synthesis using a Chiral Auxiliary, and Asymmetric Strecker Synthesis.

Data Presentation

The following table summarizes the key quantitative metrics for each synthetic route. It is important to note that the data for the Chiral Auxiliary and Asymmetric Strecker routes are representative of typical outcomes for these methods, as specific literature data for the target molecule is not available. The Chemoenzymatic data is based on a closely related analog.

ParameterChemoenzymatic Synthesis (Enzymatic Resolution)Asymmetric Synthesis (Chiral Auxiliary)Asymmetric Strecker Synthesis
Overall Yield ~40-45% (theoretical max 50% for resolution)60-80%55-75%
Enantiomeric Excess (e.e.) >99%>98% (as diastereomeric excess)90-98%
Number of Steps 3 (racemate synthesis, acetylation, resolution)3 (auxiliary attachment, alkylation, cleavage)2 (aminonitrile formation, hydrolysis)
Key Reagents Acylase I, Acetic AnhydrideChiral Auxiliary (e.g., Evans), BuLi, Furfuryl BromideChiral Amine, NaCN, HCl
Scalability Moderate to HighModerateHigh
Purification Separation of enantiomer and unreacted substrateChromatography to separate diastereomersChromatography/Crystallization

Experimental Protocols

Detailed methodologies for the key experimental steps in each synthetic route are provided below.

Chemoenzymatic Synthesis via Enzymatic Resolution of N-Acetyl-(DL)-2-amino-3-(furan-2-yl)propanoic acid

This method involves the non-stereoselective synthesis of the racemic amino acid, followed by N-acetylation and subsequent enzymatic resolution.

Step 1: Synthesis of (DL)-2-Amino-3-(furan-2-yl)propanoic acid A mixture of furfural (10 mmol), N-acetylglycine (12 mmol), sodium acetate (12 mmol), and acetic anhydride (25 mmol) is heated at 100°C for 2 hours. The resulting azlactone is hydrolyzed with 1 M HCl to afford the racemic amino acid.

Step 2: N-Acetylation of (DL)-2-Amino-3-(furan-2-yl)propanoic acid The racemic amino acid (5 mmol) is dissolved in a mixture of water and dioxane. Acetic anhydride (6 mmol) is added dropwise while maintaining the pH at 8-9 with 2 M NaOH. The mixture is stirred at room temperature for 3 hours. After acidification, the N-acetylated product is extracted.

Step 3: Enzymatic Resolution using Acylase I The N-acetylated racemic amino acid (2 mmol) is dissolved in water, and the pH is adjusted to 7.5. Acylase I (from Aspergillus melleus) is added, and the mixture is incubated at 37°C. The reaction progress is monitored by the release of the free amino acid. Upon completion (approximately 50% hydrolysis), the desired this compound is separated from the unreacted N-acetyl-(R)-amino acid by ion-exchange chromatography.[1]

Asymmetric Synthesis using a Chiral Auxiliary (Evans Oxazolidinone)

This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.

Step 1: Acylation of the Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (10 mmol) in anhydrous THF at -78°C is added n-butyllithium (1.1 eq). After 15 minutes, bromoacetyl bromide (1.1 eq) is added, and the reaction is stirred for 1 hour before quenching with saturated aqueous ammonium chloride.

Step 2: Asymmetric Alkylation The N-acylated oxazolidinone (8 mmol) is dissolved in anhydrous THF and cooled to -78°C. Sodium hexamethyldisilazide (NaHMDS) (1.05 eq) is added, and the mixture is stirred for 30 minutes. 2-(Bromomethyl)furan (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched, and the product is purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary The alkylated product (5 mmol) is dissolved in a mixture of THF and water. Lithium hydroxide (2 eq) is added, and the mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary is recovered, and the desired this compound is isolated after acidification and extraction.

Asymmetric Strecker Synthesis

This classic method for amino acid synthesis is adapted for an asymmetric approach using a chiral amine.

Step 1: Formation of the Chiral α-Aminonitrile Furfural (10 mmol) is added to a solution of (R)-(-)-2-phenylglycinol (10 mmol) in methanol. After stirring for 30 minutes, trimethylsilyl cyanide (1.1 eq) is added, and the reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude aminonitrile is used in the next step.

Step 2: Hydrolysis to the Amino Acid The crude α-aminonitrile is treated with 6 M hydrochloric acid and heated at reflux for 6 hours. The reaction mixture is then cooled, and the chiral auxiliary is removed by extraction. The aqueous layer is concentrated, and the pH is adjusted to the isoelectric point to precipitate the this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Chemoenzymatic_Synthesis Start Furfural + N-acetylglycine Racemate (DL)-2-Amino-3-(furan-2-yl)propanoic acid Start->Racemate Acetylation N-Acetylation Racemate->Acetylation Racemic_N_Ac N-Acetyl-(DL)-amino acid Acetylation->Racemic_N_Ac Resolution Enzymatic Resolution (Acylase I) Racemic_N_Ac->Resolution S_Amino_Acid This compound Resolution->S_Amino_Acid R_N_Ac N-Acetyl-(R)-amino acid Resolution->R_N_Ac

Caption: Workflow for Chemoenzymatic Synthesis.

Chiral_Auxiliary_Synthesis Start Chiral Auxiliary + Bromoacetyl bromide Acylated_Aux N-Acylated Auxiliary Start->Acylated_Aux Alkylation Asymmetric Alkylation (Furfuryl Bromide) Acylated_Aux->Alkylation Alkylated_Product Alkylated Auxiliary Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage S_Amino_Acid This compound Cleavage->S_Amino_Acid Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Asymmetric_Strecker_Synthesis Start Furfural + Chiral Amine + TMSCN Aminonitrile_Formation α-Aminonitrile Formation Start->Aminonitrile_Formation Chiral_Aminonitrile Chiral α-Aminonitrile Aminonitrile_Formation->Chiral_Aminonitrile Hydrolysis Acid Hydrolysis Chiral_Aminonitrile->Hydrolysis S_Amino_Acid This compound Hydrolysis->S_Amino_Acid

Caption: Workflow for Asymmetric Strecker Synthesis.

References

Benchmarking the antimicrobial efficacy of furan-containing peptides against known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis against conventional antibiotics reveals promising potential for furan-based antimicrobial agents in combating bacterial resistance. These novel compounds exhibit potent antimicrobial activity through diverse mechanisms, including quorum sensing inhibition, induction of oxidative stress, and direct membrane disruption.

Researchers, scientists, and drug development professionals are in a continuous search for novel antimicrobial agents to address the growing threat of antibiotic resistance. Furan-containing peptides and related furanone derivatives have emerged as a promising class of compounds with significant antibacterial and antibiofilm capabilities. This guide provides an objective comparison of the antimicrobial efficacy of these furan-based compounds against established antibiotics, supported by experimental data from various studies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of furan-containing compounds has been evaluated against a range of clinically relevant bacteria, often demonstrating comparable or, in some cases, synergistic effects with traditional antibiotics. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following tables summarize the MIC values of various furan-containing compounds against both Gram-positive and Gram-negative bacteria, benchmarked against conventional antibiotics.

Gram-Positive Bacteria

Furanone derivatives have shown particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundOrganismMIC (µg/mL)AntibioticOrganismMIC (µg/mL)Reference
Furanone Derivative F105 S. aureus (MSSA)10Gentamicin S. aureus (MSSA)4[1][2]
S. aureus (MRSA clinical isolates)10Amikacin S. aureus (MSSA)8[1][2]
S. epidermidis8-16Vancomycin S. aureus-[3]
B. cereus8-16[4]
B. subtilis8-16[4]
M. luteus8-16[4]
Furanone Derivative F131 S. aureus (MSSA)8Gentamicin S. aureus (Gentamicin-resistant)>MIC cutoff[5]
S. aureus (MRSA clinical isolates)8-16Amikacin S. aureus (MRSA)>MIC cutoff[5]
Gram-Negative Bacteria

While some furanones show selective activity against Gram-positive bacteria, others, particularly in combination with antibiotics, are effective against Gram-negative pathogens like Pseudomonas aeruginosa.

Compound/CombinationOrganismMIC/MBEC (µg/mL)AntibioticOrganismMIC/MBEC (µg/mL)Reference
Furanone C-30 P. aeruginosa>50 (as single agent)Tobramycin P. aeruginosa0.25-16 (MIC), 160-2560 (MBEC)[6][7]
P. aeruginosaMBEC: 512Ciprofloxacin P. aeruginosa0.25-2 (MIC), 80-1280 (MBEC)[6]
Colistin + Furanone C-30 Colistin-resistant P. aeruginosa0.04-0.5 (FICI)Colistin Colistin-resistant P. aeruginosaHigh[7]
Furanomycin E. coli1-5---[8]
M. tuberculosis1-5---[8]
B. subtilis1-5---[8]

FICI (Fractional Inhibitory Concentration Index) values between 0.04-0.5 indicate strong synergism. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration to eradicate a pre-formed biofilm.

Mechanisms of Action

Furan-containing peptides and their derivatives employ a multi-pronged attack on microbial pathogens, a key advantage in overcoming resistance mechanisms. The primary modes of action identified are:

  • Quorum Sensing Inhibition: Many furanones are structurally similar to bacterial signaling molecules called N-acyl homoserine lactones (AHLs). They competitively bind to AHL receptors, such as LasR and RhlR in P. aeruginosa, thereby disrupting cell-to-cell communication.[9][10][11][12] This interference prevents the coordinated expression of virulence factors and biofilm formation.

  • Induction of Reactive Oxygen Species (ROS): Certain furanone derivatives, like F105, have been shown to induce the production of ROS within bacterial cells.[4][13] This leads to oxidative stress, causing damage to essential cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[14][15][16]

  • Membrane Disruption: A common mechanism for many antimicrobial peptides is the direct disruption of the bacterial cell membrane.[1][17][18][19] While specific studies on furan-containing peptides are ongoing, it is hypothesized that their amphipathic nature allows them to insert into and destabilize the lipid bilayer, leading to pore formation and leakage of cellular contents.

  • Inhibition of Protein Synthesis: The natural product furanomycin acts as an antagonist of isoleucine, inhibiting isoleucyl-tRNA synthetase and thereby halting protein synthesis.[8]

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides, adapted from standard protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method in 96-well polypropylene microtiter plates.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium grown in Mueller-Hinton Broth (MHB) is diluted to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in fresh MHB.

  • Preparation of Antimicrobial Agent Dilutions: The furan-containing peptide or antibiotic is serially diluted (typically two-fold) in MHB across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A positive control well (bacteria without antimicrobial) and a negative control well (MHB only) are included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key mechanisms of action of furan-containing antimicrobial compounds.

Quorum_Sensing_Inhibition cluster_bacteria Gram-Negative Bacterium AHL AHL Signal (Autoinducer) Receptor LasR/RhlR Receptor AHL->Receptor Binds & Activates Furanone Furanone (Antagonist) Furanone->Receptor Binds & Inhibits Virulence Virulence & Biofilm Gene Expression Receptor->Virulence Promotes

Caption: Quorum Sensing Inhibition by Furanones.

ROS_Induction cluster_cell Bacterial Cell Furanone Furanone Derivative ETC Electron Transport Chain Furanone->ETC Disrupts ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) ETC->ROS Generates Damage Oxidative Damage ROS->Damage DNA DNA Damage Damage->DNA Proteins Protein Damage Damage->Proteins Lipids Lipid Peroxidation Damage->Lipids CellDeath Cell Death DNA->CellDeath Proteins->CellDeath Lipids->CellDeath

Caption: Induction of Reactive Oxygen Species (ROS).

Membrane_Disruption cluster_membrane Bacterial Membrane Peptide Furan-Containing Peptide Membrane Lipid Bilayer Peptide->Membrane Binds & Inserts Pore Pore Formation (Toroidal/Barrel-Stave) Membrane->Pore Disrupts Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed Membrane Disruption Mechanism.

References

Cross-Validation of Analytical Techniques for the Characterization of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry and drug development. The objective is to offer a cross-validation perspective on various methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Introduction

This compound is a chiral molecule, and its biological activity is intrinsically linked to its stereochemistry. Therefore, accurate and precise analytical methods are paramount for its characterization, including identity confirmation, purity assessment (both chemical and enantiomeric), and quantification. This guide compares High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as key analytical tools.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or chiral purity determination. The following tables summarize the key performance parameters of each technique for the analysis of this compound.

Table 1: Performance Comparison of Analytical Techniques
ParameterChiral HPLC-UV¹H NMR (600 MHz)LC-MS/MS
Primary Use Enantiomeric & Chemical Purity, QuantificationStructural Elucidation, Identity ConfirmationHigh Sensitivity Quantification, Impurity Profiling
Linearity (R²) > 0.999Not typically used for quantification> 0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.05 mg/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 mg/mL~3 ng/mL
Precision (RSD%) < 2%< 5% (for relative quantification)< 10%
Accuracy (% Recovery) 98-102%Not applicable95-105%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the enantiomeric separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: CHIRALPAK® ZWIX(-), 250 x 4.6 mm, 5 µm.

Mobile Phase:

  • Methanol/Acetonitrile (50/50, v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to prepare calibration standards and test samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.[1]

Instrumentation:

  • 600 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O).[1]

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum.

  • 2D NMR (COSY, HSQC): Perform 2D NMR experiments to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous signal assignment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.[2]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte.

Sample Preparation:

  • For drug product analysis, dissolve the sample in Mobile Phase A.

  • For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required.[2]

Visualizations

The following diagrams illustrate the experimental workflows and the logical flow of the cross-validation process.

experimental_workflow cluster_hplc Chiral HPLC-UV cluster_nmr NMR Spectroscopy cluster_lcms LC-MS/MS hplc_prep Sample Preparation (Dissolution & Dilution) hplc_sep Chromatographic Separation (CHIRALPAK® ZWIX(-)) hplc_prep->hplc_sep hplc_det UV Detection (220 nm) hplc_sep->hplc_det nmr_prep Sample Preparation (Dissolution in D₂O) nmr_acq Data Acquisition (¹H, ¹³C, 2D NMR) nmr_prep->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis lcms_prep Sample Preparation (Protein Precipitation) lcms_sep Chromatographic Separation (C18 Column) lcms_prep->lcms_sep lcms_det MS/MS Detection (MRM Mode) lcms_sep->lcms_det

Experimental Workflows for Analytical Techniques

cross_validation_logic start Start: Characterize (S)-2-Amino-3- (furan-2-yl)propanoic acid hplc Chiral HPLC-UV start->hplc nmr NMR Spectroscopy start->nmr lcms LC-MS/MS start->lcms hplc_results Purity & Enantiomeric Ratio hplc->hplc_results nmr_results Structural Confirmation nmr->nmr_results lcms_results Quantitative Analysis lcms->lcms_results comparison Compare Results: - Purity - Concentration - Identity hplc_results->comparison nmr_results->comparison lcms_results->comparison conclusion Conclusion: Validated Characterization comparison->conclusion

Logical Flow for Cross-Validation

Conclusion

The cross-validation of analytical techniques is essential for the robust characterization of novel chemical entities like this compound.

  • Chiral HPLC-UV is indispensable for determining enantiomeric purity and is a reliable method for quantification.

  • NMR Spectroscopy provides unequivocal structural confirmation, which is fundamental for identity verification.[1]

  • LC-MS/MS offers unparalleled sensitivity for quantification, especially in biological matrices, and is a powerful tool for impurity profiling.[2]

By employing a combination of these orthogonal techniques, researchers and drug development professionals can ensure the comprehensive and accurate characterization of this compound, thereby supporting its advancement in pharmaceutical and scientific applications.

References

Furan-Based Compounds as Potential Antibacterial Agents: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, furan-containing compounds have emerged as a promising scaffold. Their structural diversity and ability to interact with essential bacterial enzymes make them a focal point in drug discovery. This guide presents a comparative overview of in silico docking studies of various furan derivatives against key bacterial protein targets, providing researchers and drug development professionals with synthesized data from multiple computational analyses.

Comparative Docking Performance

The following table summarizes the quantitative data from several docking studies, highlighting the binding affinities of different furan-based compounds against essential bacterial protein targets. The docking scores, presented as Glide Score (G-Score) or binding energy in kcal/mol, indicate the predicted strength of the interaction between the ligand (furan compound) and the protein. A more negative value typically suggests a stronger binding affinity.[1]

Furan Derivative ClassBacterial Target ProteinTarget Organism(s)Docking ScoreScoring FunctionReference Study Highlights
Furan-Azetidinone HybridsDihydrofolate Reductase (DHFR)Staphylococcus aureus-8.33G-Score4-hydroxy analogue showed promising inhibition potential.[2]
Pyruvate KinaseStaphylococcus aureus-8.64G-Score2-hydroxy analogue demonstrated strong binding at the active site.[2]
DNA GyraseStaphylococcus aureusLower ScoresG-ScoreLess effective against this target compared to DHFR and Pyruvate Kinase.[2]
Dihydropteroate SynthetaseStaphylococcus aureusLower ScoresG-ScoreDid not show significant binding.[2]
Furan-Derived ChalconesGlucosamine-6-Phosphate SynthaseGeneral AntimicrobialNot Specified-Potent compounds were found to bind to the active site, suggesting a similar mechanism to the natural substrate.[3]
Nitrofuran DerivativesNitro-reductase (1YLU)Escherichia coli-5.9 to -8.8kcal/molCompound 2a exhibited the highest binding score of -8.80 kcal/mol, indicating strong interaction.[4]
Diamine-Furan Schiff BasesDNA Gyrase, DHFR, β-lactamaseGeneral BacterialStrong Binding-Revealed strong binding affinities and stable hydrogen-bonding interactions.[5]
Furan-Based Schiff BasesDNA Gyrase (1KZN)Escherichia coliNot Specified-Nitro-substituted derivative showed remarkable antimicrobial activity, supported by docking studies.[6]
Cell Division Protein FtsZ (3VOB)Staphylococcus aureusNot Specified-Docking confirmed potential interaction with this key cell division protein.[6]
Nucleoside Diphosphate Kinase (3Q8U)Enterococcus faecalisNot Specified-Molecular docking supported the observed antimicrobial activities.[6]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The methodologies cited in the analyzed studies follow a standardized workflow for in silico molecular docking. This process is crucial for predicting the binding mode and affinity of a ligand to a protein target.

Ligand Preparation

The initial step involves the generation of a 3D structure of the furan-based compound.

  • 2D to 3D Conversion: The 2D chemical structure of the ligand is first drawn using molecular editing software. This 2D representation is then converted into a 3D structure.[1]

  • Ligand Preparation and Optimization: Specialized software modules, such as Schrödinger's "LigPrep," are used to prepare the ligands.[1] This involves generating various possible conformations, assigning correct protonation states (typically at a physiological pH), and minimizing the energy of the structures to obtain a stable conformation.[1]

Protein Preparation

The 3D crystal structure of the target bacterial protein is obtained from a public repository like the Protein Data Bank (PDB).

  • Structure Refinement: The raw PDB file is processed to prepare it for docking. This includes the removal of water molecules and any co-crystallized ligands from the structure.[1][7]

  • Hydrogen Addition and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate bond orders and formal charges are assigned.[1] The protonation states of amino acid residues are optimized.

  • Energy Minimization: The protein structure's energy is minimized to alleviate any steric clashes and achieve a more stable conformation.[1]

Receptor Grid Generation

A receptor grid is generated to define the active site of the protein where the ligand is expected to bind.

  • Active Site Identification: The active site is typically identified based on the location of a co-crystallized ligand in the original PDB structure or through information available in the scientific literature.[1]

  • Grid Box Definition: A grid box is then defined around this active site. This box represents the volume within which the docking software will attempt to fit the ligand.[1][7]

Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation is performed using specialized software such as AutoDock, PyRx, or Glide.

  • Flexible Docking: In a typical flexible docking protocol, the protein is treated as a rigid structure, while the ligand is allowed to be flexible. This enables the ligand to adopt different conformations within the active site to find the best possible fit.[1]

  • Scoring and Ranking: The software calculates the binding affinity for multiple generated poses (orientations and conformations) of the ligand in the protein's active site. These poses are then ranked based on a scoring function, which provides a numerical value (e.g., G-Score or binding energy) to estimate the binding affinity.[7] The pose with the lowest binding energy is generally considered the most favorable.[7]

Visualizing the Docking Workflow

The following diagram illustrates the general workflow for a comparative molecular docking analysis as described in the experimental protocols.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_comparison Comparative Analysis ligand_2d 2D Structure Drawing ligand_3d 3D Structure Generation ligand_2d->ligand_3d ligand_prep Energy Minimization & Conformer Generation ligand_3d->ligand_prep docking Molecular Docking ligand_prep->docking protein_pdb Download PDB Structure protein_clean Remove Water & Ligands protein_pdb->protein_clean protein_prep Add Hydrogens & Minimize Energy protein_clean->protein_prep grid_gen Receptor Grid Generation protein_prep->grid_gen grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis compare Compare Docking Scores Across Compounds & Targets analysis->compare

A generalized workflow for comparative molecular docking analysis.

References

Safety Operating Guide

Proper Disposal of (S)-2-Amino-3-(furan-2-yl)propanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the safe and compliant disposal of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information presented is based on established laboratory safety practices and data from analogous chemical structures.

I. Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to be fully aware of the potential hazards associated with this compound. Based on data for similar compounds, this substance should be handled with care.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin IrritationMay cause skin irritation upon contact.[1]Chemical-resistant gloves (e.g., nitrile)
Eye IrritationMay cause serious eye irritation.[1]Safety glasses with side shields or goggles
Respiratory IrritationMay cause respiratory tract irritation if inhaled as a dust.[1]Lab coat, Respiratory protection (if dust is generated)

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure safety and compliance. This workflow minimizes exposure risk and prevents environmental contamination.

Figure 1. Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Procedure A 1. Don Appropriate PPE B 2. Designate a Waste Accumulation Area A->B C 3. Prepare a Labeled Waste Container B->C D 4. Transfer Waste to Container C->D Begin Disposal E 5. Securely Seal the Container D->E F 6. Store in Designated Area E->F G 7. Arrange for Professional Disposal F->G

Caption: Figure 1 outlines the key stages for the safe handling and disposal of this compound.

Experimental Protocol for Disposal

  • Don Appropriate Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the required PPE as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and safety glasses.[1]

  • Designate a Waste Accumulation Area: Identify a specific, well-ventilated area in the laboratory for the temporary storage of the chemical waste. This area should be away from incompatible materials.[3]

  • Prepare a Labeled Waste Container:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.

    • The container must be clearly labeled as "Hazardous Waste."[4][5]

    • The label must include the full chemical name: "this compound," the date of accumulation, and any relevant hazard pictograms.[4][5]

  • Transfer Waste to Container:

    • If dealing with the pure solid, carefully transfer the material into the prepared waste container, avoiding the creation of dust.

    • If the waste is in a solution, ensure the container is appropriate for liquids and that the solvent is compatible with other contents of the waste stream. It is best practice to not mix different chemical wastes.[5]

    • For contaminated lab supplies (e.g., weighing boats, gloves, filter paper), place them in a sealed bag before putting them into the solid waste container.

  • Securely Seal the Container: Once the waste has been added, securely close the container to prevent any spills or release of vapors.

  • Store in Designated Area: Place the sealed container in the designated satellite accumulation area. Ensure it is stored away from heat, ignition sources, and incompatible chemicals.[3]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the waste container.[2][3] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not dispose of this chemical down the drain or in regular trash.[1][2]

III. Logistical and Operational Planning

Effective management of chemical waste is a cornerstone of a safe and efficient laboratory. The following points should be integrated into your lab's standard operating procedures.

Waste Minimization and Management

PrincipleAction
Source Reduction Purchase only the quantity of the chemical that is needed for your experiments to avoid generating excess waste.[3]
Segregation Always segregate furan-containing waste from other chemical waste streams to prevent unintended reactions and to facilitate proper disposal.[4][6]
Record Keeping Maintain a log of the chemical waste generated, including the amount and date of accumulation.
Regulatory Compliance Familiarize yourself with and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3][6]

By implementing these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling (S)-2-Amino-3-(furan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, stringent adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of (S)-2-Amino-3-(furan-2-yl)propanoic acid (CAS Number: 4066-39-1), including personal protective equipment (PPE) recommendations, procedural guidance for safe handling and disposal, and emergency first aid measures.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Protective gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for dusts is recommended.
Hazard Identification and Precautionary Measures

This compound is associated with the following hazards, as indicated by its hazard and precautionary statements.

Hazard Statements (H-Codes)Precautionary Statements (P-Codes)
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P270: Do not eat, drink or smoke when using this product.
H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.
P362: Take off contaminated clothing and wash before reuse.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

Signal Word: Warning

Pictogram:

  • GHS07: Exclamation Mark

First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[1]
Skin Contact If the solid chemical contacts the skin, dust it off immediately and then flush the contaminated skin with water.[1] If irritation occurs, gently blot or brush away excess.[1] Wash the contaminated skin with soap and water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion If swallowed, get medical attention immediately.[1] Do not induce vomiting. If the person is conscious, rinse their mouth with water.[2][3] Never give anything by mouth to an unconscious person.[3]
Operational and Disposal Plans

Proper handling and disposal procedures are essential to maintain a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid formation of dust and aerosols.[3]

  • Provide appropriate exhaust ventilation at places where dust is formed.[3]

  • Handle with gloves, which must be inspected prior to use.[4]

  • Use personal protective equipment as required.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Dispose of this material and its container to an approved waste disposal plant.

  • Contaminated packaging should be disposed of as unused product.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

A 1. Preparation & PPE B 2. Weighing & Handling A->B C 3. Experimental Use B->C D 4. Decontamination C->D F 6. Storage C->F Unused Material E 5. Waste Disposal D->E

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.